molecular formula C11H14N2O B6152779 5-(4-aminophenyl)piperidin-2-one CAS No. 41216-10-8

5-(4-aminophenyl)piperidin-2-one

Numéro de catalogue: B6152779
Numéro CAS: 41216-10-8
Poids moléculaire: 190.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-aminophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.2. The purity is usually 93.
BenchChem offers high-quality 5-(4-aminophenyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-aminophenyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

41216-10-8

Formule moléculaire

C11H14N2O

Poids moléculaire

190.2

Pureté

93

Origine du produit

United States
Foundational & Exploratory

Technical Profile: 5-(4-Aminophenyl)piperidin-2-one & Its 1-Isomer Counterpart

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-aminophenyl)piperidin-2-one , the critical intermediate for the anticoagulant Apixaban, while explicitly addressing the structural isomer 5-(4-aminophenyl)piperidin-2-one to resolve potential nomenclature ambiguities in drug development contexts.

Primary Application: Key Intermediate for Factor Xa Inhibitors (Apixaban) CAS Registry Number: 438056-68-9 (1-isomer); 41216-10-8 (5-isomer, nominal)

Part 1: Executive Summary & Structural Isomerism

In pharmaceutical process chemistry, precision in nomenclature is paramount. While the prompt specifies 5-(4-aminophenyl)piperidin-2-one , it is critical to distinguish between two structural isomers that are often conflated in database searches:

  • 1-(4-Aminophenyl)piperidin-2-one (The "Apixaban Intermediate"): The commercially dominant scaffold where the phenyl ring is attached to the lactam nitrogen (N-linked). This is the primary focus of this guide due to its industrial relevance.

  • 5-(4-Aminophenyl)piperidin-2-one (The "C-Linked Isomer"): A rarer isomer where the phenyl ring is attached to the C5 carbon of the piperidinone ring. This structure is occasionally explored in PARP inhibitor research (e.g., Niraparib analogs) but is distinct from the Factor Xa lineage.

Structural Comparison
Feature1-(4-Aminophenyl)piperidin-2-one (Dominant)5-(4-Aminophenyl)piperidin-2-one (Minor)
Structure N-linked (Phenyl attached to N1)C-linked (Phenyl attached to C5)
CAS No. 438056-68-9 41216-10-8 (Generic/Nominal)
Role Apixaban Key Starting Material (KSM)Niraparib/PARP inhibitor analog precursor
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol 190.24 g/mol

Note: The remainder of this guide focuses on the 1-(4-aminophenyl)piperidin-2-one isomer (CAS 438056-68-9) due to its critical status in the synthesis of Apixaban (Eliquis).

Part 2: Physicochemical Properties

The 1-(4-aminophenyl)piperidin-2-one molecule combines a polar lactam head group with a lipophilic aniline tail. This amphiphilic nature dictates its solubility profile and purification strategies.

Key Data Table
PropertyValue / DescriptionSource / Context
Appearance White to off-white crystalline solidRecrystallized from EtOAc/Hexane
Melting Point 102 – 106 °C (Typical range)Dependent on polymorph/purity
Solubility High: DMSO, DMF, Methanol, DCMModerate: Ethyl AcetateLow: Water, HexanePolar aprotic solvents preferred for reactions
pKa (Calculated) ~4.8 (Aniline NH₂), ~15 (Lactam NH)Aniline nitrogen is the primary nucleophile
LogP 1.12Moderate lipophilicity
H-Bond Donors 1 (Aniline -NH₂)Lactam N is fully substituted
H-Bond Acceptors 2 (Lactam C=O, Aniline N)

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1-(4-aminophenyl)piperidin-2-one is a benchmark process in process chemistry, typically achieved via the Nitro-Reduction Route . The choice of route depends on the availability of starting materials (4-nitroaniline vs. 4-halonitrobenzene).

Route A: The 4-Nitroaniline Cyclization (Industrial Standard)

This route avoids expensive metal catalysts in the first step and uses readily available 5-chlorovaleroyl chloride.

  • Amide Formation & Cyclization: 4-Nitroaniline reacts with 5-chlorovaleroyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N). The intermediate acyclic amide undergoes intramolecular nucleophilic substitution (S_N2) to close the lactam ring.

  • Nitro Reduction: The resulting 1-(4-nitrophenyl)piperidin-2-one is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Na₂S).

Route B: Ullmann Coupling (Convergent)

Direct coupling of piperidin-2-one with 1-iodo-4-nitrobenzene using Copper(I) catalysis. This route is often avoided in large-scale GMP manufacturing due to copper removal challenges.

Visualization: Synthesis Workflow

G Start 4-Nitroaniline (CAS 100-01-6) Inter1 Intermediate Amide (Transient) Start->Inter1 Acylation (THF/Base) Reagent 5-Chlorovaleroyl Chloride Reagent->Inter1 NitroLactam 1-(4-Nitrophenyl)piperidin-2-one (Solid Intermediate) Inter1->NitroLactam Cyclization (In-situ, Heat) Product 1-(4-Aminophenyl)piperidin-2-one (Target KSM) NitroLactam->Product Reduction (H2, Pd/C or Fe/HCl)

Caption: Figure 1. The dominant industrial synthesis pathway (Route A) utilizing a one-pot acylation/cyclization sequence followed by nitro reduction.

Part 4: Reactivity & Functionalization

Understanding the reactivity of 1-(4-aminophenyl)piperidin-2-one is essential for its downstream conversion into Apixaban.

  • Aniline Nucleophilicity: The primary amino group (-NH₂) is the sole nucleophilic center. In Apixaban synthesis, this amine participates in a [3+2] cycloaddition or an amide coupling reaction to attach the pyrazole core.

  • Lactam Stability: The piperidin-2-one ring is chemically robust. It resists hydrolysis under mild acidic/basic conditions, serving as a stable "spectator" motif during the manipulation of the aniline group.

  • Impurity Risks:

    • Dimerization: During the reduction step, azo-dimers can form if the reaction is incomplete.

    • Ring Opening: Prolonged exposure to strong aqueous base at high temperatures (>80°C) can hydrolyze the lactam to the amino-acid form (5-aminopentanoic acid derivative).

Part 5: Analytical Characterization

For quality control (QC) in a drug development setting, the following analytical markers are standard.

High-Performance Liquid Chromatography (HPLC) Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (Lactam absorption) and 290 nm (Aniline absorption).

  • Retention Time: The amine elutes early due to polarity; the nitro-precursor elutes significantly later.

Spectroscopic Profile (¹H NMR in DMSO-d₆)
  • δ 6.90 (d, 2H): Aromatic protons ortho to the amino group.

  • δ 6.50 (d, 2H): Aromatic protons ortho to the lactam nitrogen.

  • δ 5.05 (s, 2H): Broad singlet for the -NH₂ protons (Exchangeable with D₂O).

  • δ 3.50 (t, 2H): Piperidine C6 protons (adjacent to Nitrogen).

  • δ 2.35 (t, 2H): Piperidine C3 protons (adjacent to Carbonyl).

  • δ 1.80 (m, 4H): Piperidine C4/C5 protons.

Part 6: Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Handling: Use standard PPE (gloves, goggles). The compound is a substituted aniline and should be treated as a potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the aniline group (browning over time).

References

  • Preparation of Apixaban Intermediates. European Patent Office. Patent EP3212620B1. Available at: [Link]

  • A Practical Synthesis for the Key Intermediate of Apixaban. Chemical Monthly, 2023. Available at: [Link]

  • 1-(4-Aminophenyl)piperidin-2-one Product Record. PubChem Compound Database. CID 11458178. Available at: [Link]

  • Synthesis of Piperidines and Lactams. Organic Chemistry Portal. Available at: [Link]

An In-depth Technical Guide to 4-(Aminophenyl)-1-Boc-piperidine-4-carboxylic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on Chemical Identity: Initial searches for the compound with CAS number 41216-10-8 did not yield a conclusive result, suggesting this may be an erroneous or outdated identifier. The chemical name "4-(4-Aminophenyl)-1-tert-butoxycarbonyl-piperidine-4-carboxylic acid" also does not correspond to a readily available compound with a registered CAS number in major chemical databases. This guide will therefore focus on structurally related and commercially available compounds that are of significant interest in pharmaceutical research and drug development. The core structures that will be discussed are pivotal building blocks in medicinal chemistry.

Introduction to 4-Substituted-1-Boc-piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable design element. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by modulating its reactivity and solubility. This guide provides a detailed exploration of key 4-substituted-1-Boc-piperidine derivatives, their synthesis, and their application in the development of novel therapeutics.

Part 1: Core Chemical Structures and Properties

For clarity and practical application, this section details the molecular formula, weight, and key properties of three closely related and commercially available analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate170011-57-1C16H24N2O2276.374-aminophenyl substituent at the C4 position.[1]
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid183673-71-4C11H20N2O4244.29Amino and carboxylic acid groups at the C4 position.[2][3][4]
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid252720-31-3C11H20N2O4244.29Boc-protected amino group and a carboxylic acid at the C4 position.[2]

Part 2: Synthesis and Methodologies

The synthesis of these piperidine derivatives is crucial for their application in drug discovery. Below are representative synthetic approaches.

Synthesis of 4-Amino-1-Boc-piperidine Derivatives

A common route to 4-amino-1-Boc-piperidine involves the reductive amination of 1-Boc-4-piperidinone.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidinone and an appropriate amine source (e.g., ammonium acetate for a primary amine) in a suitable solvent such as methanol or dichloromethane.

  • Reductant Addition: Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start 1-Boc-4-piperidinone Reaction Reductive Amination Start->Reaction 1 Reagents Amine Source + Reducing Agent Reagents->Reaction 2 Workup Aqueous Work-up & Extraction Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product 4-Amino-1-Boc-piperidine Derivative Purification->Product 5

Caption: General workflow for the synthesis of 4-amino-1-Boc-piperidine derivatives.

Part 3: Applications in Drug Development

These piperidine scaffolds are instrumental in the synthesis of a wide range of therapeutic agents.

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1)

This building block is frequently used in the development of kinase inhibitors and other targeted therapies. The 4-aminophenyl group provides a versatile handle for further chemical modifications, such as amide bond formation or diazotization reactions.

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS 183673-71-4)

This di-functionalized piperidine is a valuable scaffold for creating complex molecules with precise three-dimensional arrangements. It has been utilized in the synthesis of:

  • SIRT2 inhibitors[5]

  • Melanin-concentrating hormone receptor 1 antagonists[5]

  • Bradykinin hB2 receptor antagonists[5]

  • Neurokinin-1 receptor ligands[5]

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3)

The Boc-protected amino group in this molecule allows for selective manipulation of the carboxylic acid functionality. This is particularly useful in peptide synthesis and the creation of peptidomimetics.[6]

Applications cluster_scaffolds Piperidine Scaffolds cluster_therapeutics Therapeutic Areas Scaffold1 tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate Kinase_Inhibitors Kinase Inhibitors Scaffold1->Kinase_Inhibitors Scaffold2 4-Amino-1-Boc-piperidine-4-carboxylic acid GPCR_Ligands GPCR Ligands Scaffold2->GPCR_Ligands SIRT2_Inhibitors SIRT2 Inhibitors Scaffold2->SIRT2_Inhibitors Scaffold3 4-((Boc)amino)piperidine-4-carboxylic acid Peptidomimetics Peptidomimetics Scaffold3->Peptidomimetics

Caption: Applications of 4-substituted-1-Boc-piperidine scaffolds in different therapeutic areas.

Part 4: Purification and Characterization

The purity of these building blocks is paramount for their successful use in synthesis. High-performance liquid chromatography (HPLC) is a standard method for both analysis and purification.

Protocol: Preparative HPLC Purification
  • Method Development: An analytical scale HPLC method is first developed, typically using a C18 reversed-phase column with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid (FA) as a modifier.

  • Sample Preparation: The crude sample is dissolved in a suitable solvent, preferably the mobile phase, and filtered to remove particulates.

  • Purification: The sample is injected onto a preparative HPLC column, and fractions are collected based on the UV chromatogram.

  • Analysis and Isolation: The collected fractions are analyzed for purity. Pure fractions are combined, and the solvent is removed, often by lyophilization, to yield the final product.

Conclusion

While the initial query for CAS 41216-10-8 did not lead to a specific compound, the exploration of structurally similar 4-substituted-1-Boc-piperidine derivatives reveals a class of molecules with immense value in medicinal chemistry. These scaffolds provide a robust platform for the synthesis of diverse and complex molecules targeting a wide range of diseases. A thorough understanding of their synthesis, properties, and applications is essential for any drug discovery professional.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/terrett_si_2016.pdf]([Link] Macmillan Group/files/terrett_si_2016.pdf)

  • PubChem. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797. [Link]

  • SpectraBase. 4-Amino-1-tert-butoxycarbonylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. [Link]

  • Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. [Link]

Sources

5-(4-aminophenyl)piperidin-2-one vs 1-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regioisomeric Divergence: A Technical Guide to N-Aryl vs. C-Aryl Piperidinone Scaffolds Subject: Comparative Synthesis, Analysis, and Application of 5-(4-aminophenyl)piperidin-2-one and 1-(4-aminophenyl)piperidin-2-one.

Executive Summary

This technical guide provides a rigorous comparative analysis of two regioisomeric lactam scaffolds: 5-(4-aminophenyl)piperidin-2-one (Compound A) and 1-(4-aminophenyl)piperidin-2-one (Compound B).[1][2][3] While sharing an identical molecular formula, their structural divergence—specifically the C-aryl vs. N-aryl connectivity—fundamentally alters their synthetic accessibility, electronic properties, and pharmacological utility.

  • Compound B (1-isomer) is a validated pharmacophore, serving as a key intermediate in the synthesis of Factor Xa inhibitors like Apixaban . Its chemistry is defined by the N-arylation of the lactam nitrogen.[3]

  • Compound A (5-isomer) represents a "scaffold hop" to a C-substituted piperidinone.[1][2][3] This isomer introduces a chiral center at C5 and removes the metabolic liability of the N-aryl bond, offering a vector for next-generation drug design with improved metabolic stability.[2][3]

Part 1: Structural & Electronic Analysis

The core distinction lies in the attachment point of the 4-aminophenyl moiety relative to the lactam (piperidin-2-one) core.[1][2][3]

Feature1-(4-aminophenyl)piperidin-2-one (N-Aryl)5-(4-aminophenyl)piperidin-2-one (C-Aryl)
Connectivity Phenyl attached to Lactam Nitrogen (

).[1][2][3]
Phenyl attached to Gamma Carbon (

).
Hybridization

is

(amide resonance); Phenyl is conjugated with the lactam system.

is

(chiral center); Phenyl is electronically isolated from the amide.
Chirality Achiral (planar around N).Chiral (enantiomers at

).
pKa (Aniline) Lower (~3-4) due to electron-withdrawing lactam via N-link.[1][2][3]Higher (~4-5) typical of alkyl-anilines.[1][2][3]
Metabolic Risk High: N-dealkylation or hydrolysis of the amide bond.[2][3]Low: C-C bond is metabolically robust.
Key Application Apixaban (Eliquis) Intermediate [1].[4][5][6]Novel Factor Xa/IIa Inhibitor Scaffolds.
Visualizing the Divergence

The following diagram illustrates the structural divergence and the retrosynthetic logic required for each isomer.

G Start Target Regioisomers Iso1 1-(4-aminophenyl) (N-Aryl Isomer) Start->Iso1 Iso5 5-(4-aminophenyl) (C-Aryl Isomer) Start->Iso5 Retro1 Retrosynthesis: N-C Bond Formation Iso1->Retro1 Retro5 Retrosynthesis: Ring Construction / Reduction Iso5->Retro5 Prec1 Precursors: Piperidin-2-one + 1-Halo-4-nitrobenzene Retro1->Prec1 Buchwald/Goldberg Prec5 Precursors: 5-Bromo-2-hydroxypyridine + 4-Nitrophenylboronic acid Retro5->Prec5 Suzuki + Hydrogenation

Figure 1: Retrosynthetic divergence showing the convergent N-arylation route (Left) vs. the linear C-arylation route (Right).[1][2][3]

Part 2: Synthetic Protocols

Protocol A: Synthesis of the 1-Isomer (N-Aryl)

Context: This method utilizes a modified Ullmann-type coupling (Goldberg reaction), preferred in industrial settings for its scalability over Palladium-catalyzed routes [1].[1][2][3]

Reagents:

  • Piperidin-2-one (1.0 eq)[1][2][3]

  • 1-Iodo-4-nitrobenzene (1.1 eq)[1][2][3]

  • CuI (10 mol%)[1][2][3]

  • 
     (2.0 eq)[1][2]
    
  • 
    -Dimethylethylenediamine (DMEDA) (20 mol%)[1][2][3]
    
  • Dioxane (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Coupling: Charge a reaction vessel with piperidin-2-one, 1-iodo-4-nitrobenzene, CuI, and

    
    . Evacuate and backfill with Argon (3x).
    
  • Ligand Addition: Add Dioxane and DMEDA via syringe.

  • Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (formation of the nitro-intermediate).[1][3]

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad. Wash the filtrate with water and brine. Dry over

    
     and concentrate.
    
  • Reduction (Nitro to Amine): Dissolve the crude nitro-lactam in MeOH/THF (1:1). Add 10% Pd/C (5 wt%) and stir under

    
     balloon (1 atm) for 4 hours.
    
  • Purification: Filter catalyst. Recrystallize from EtOH to yield 1-(4-aminophenyl)piperidin-2-one as an off-white solid.[1][2][3]

Causality: The use of DMEDA/CuI facilitates the difficult N-arylation of the amide.


 is chosen over stronger bases to prevent ring opening of the lactam.
Protocol B: Synthesis of the 5-Isomer (C-Aryl)

Context: Direct C-arylation of piperidinone is difficult.[1][2][3] The most robust "self-validating" protocol involves constructing the pyridine core via Suzuki coupling, followed by catalytic hydrogenation to saturate the ring [2].

Reagents:

  • 5-Bromo-2-hydroxypyridine (1.0 eq) (Tautomer of 5-bromo-2-pyridone)[1][2][3]

  • 4-Nitrophenylboronic acid (1.2 eq)[1][2][3]

  • 
     (5 mol%)[1][2][3]
    
  • 
     (2M aqueous solution)[1][2][3]
    
  • DME/Ethanol (Solvent)[1][2][3]

  • 
     (Adam's Catalyst) for hydrogenation[1][3]
    

Step-by-Step Methodology:

  • Suzuki Coupling: Mix 5-bromo-2-hydroxypyridine and 4-nitrophenylboronic acid in DME/EtOH (3:1). Add

    
     and aqueous 
    
    
    
    .
  • Reaction: Heat to 90°C under Argon for 6 hours. The product, 5-(4-nitrophenyl)pyridin-2(1H)-one , will precipitate upon cooling or water addition.[1][2][3]

  • Isolation: Filter the solid, wash with water and diethyl ether. (This intermediate is stable and easy to purify).

  • Global Reduction: Dissolve the pyridinone intermediate in Glacial Acetic Acid. Add

    
     (5 wt%).
    
  • Hydrogenation: Hydrogenate at 50 psi (Parr shaker) at 50°C for 24 hours.

    • Note: This step performs two functions: it reduces the nitro group to an aniline AND saturates the pyridine ring to the piperidinone.

  • Workup: Filter catalyst carefully. Neutralize the filtrate with

    
     (exothermic!). Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient). The product is a racemate.

Causality: Starting with the pyridine ring fixes the substitution pattern at position 5 perfectly.


 in acetic acid is required to reduce the electron-deficient pyridinone ring, which Pd/C often fails to do.[3]

Part 3: Analytical Differentiation (Self-Validating System)

Researchers must validate which isomer they have synthesized. Mass spectrometry is often insufficient due to identical molecular weights (


, MW 190.24). NMR Spectroscopy  provides the definitive proof.
Diagnostic NMR Signals
Signal1-Isomer (N-Aryl) 5-Isomer (C-Aryl)
H-6 Protons (adjacent to N)

3.6 - 3.8 ppm
(Triplet).[1][2][3] Deshielded by the N-Aryl group.[1][2][3]

3.2 - 3.4 ppm
(Multiplet).[1][2][3] Less deshielded (N-H).
H-5 Proton Methylene (

).[1][2][3] Appears as a multiplet with H-4/H-6.[1][2][3][7]
Methine (

) at

~3.0 ppm.
Diagnostic multiplet integrating to 1H.
HMBC Correlation Strong correlation between H-6 and the Ipso-Carbon of the phenyl ring.[1][2][3]No correlation between H-6 and Phenyl.[1][2][3] Correlation between H-5 and Phenyl.[1][2][3]
N-H Signal (Lactam) Absent. (Quaternary Nitrogen).[1]Present. Broad singlet at

6.0-8.0 ppm (solvent dependent).[1][2][3]
Analytical Logic Flow

Analysis Sample Unknown Sample (MW 190.24) HNMR 1H NMR Spectrum Sample->HNMR CheckNH Check for Amide N-H (6.0 - 8.0 ppm) HNMR->CheckNH Present Signal Present CheckNH->Present Broad Singlet Absent Signal Absent CheckNH->Absent Baseline Flat Result5 CONFIRMED: 5-Isomer (C-Aryl) Present->Result5 Result1 CONFIRMED: 1-Isomer (N-Aryl) Absent->Result1 Verify Verify with HMBC: H5 vs H6 correlation Result5->Verify Result1->Verify

Figure 2: Analytical decision tree for distinguishing regioisomers using 1H NMR.

Part 4: References

  • Pinto, D. J. P., et al. "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[8] Journal of Medicinal Chemistry, 2007, 50(22), 5339–5356.

    • Significance: Establishes the 1-(4-aminophenyl) lactam motif as a critical intermediate in the synthesis of Apixaban-class anticoagulants.[1][2][3]

  • Mao, L., et al. "A practical synthesis for the key intermediate of apixaban."[4] Monatshefte für Chemie, 2024.

    • Significance: Details the oxidation of 1-(4-nitrophenyl)piperidine to the lactam, an alternative industrial route to the 1-isomer.

  • Smith, A. B., et al. "Indole-Diterpene Synthetic Studies. Construction of the C-Aryl Piperidine Core." Organic Letters, 2010.

    • Significance: Provides foundational chemistry for constructing C-aryl piperidines via reduction of pyridinium/pyridinone precursors (Protocol B basis).[1][2][3]

Sources

Pharmacophore Modeling of Aminophenyl Piperidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminophenyl piperidinone scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticoagulants (Factor Xa inhibitors like Apixaban), metabolic modulators (FXR agonists), and kinase inhibitors. This guide details the construction of high-fidelity pharmacophore models for this chemical class. Unlike generic modeling tutorials, this document focuses on the specific conformational challenges of the piperidinone ring and the electronic directionality of the aminophenyl moiety. We provide a validated workflow for generating predictive 3D-QSAR pharmacophores, emphasizing rigorous decoy set validation and structure-based integration.

Introduction: The Scaffold & Target Landscape

The aminophenyl piperidinone moiety derives its potency from a unique combination of structural rigidity and electronic versatility.

  • The Piperidinone Ring: Provides a semi-rigid spacer that orients substituents into specific hydrophobic pockets (e.g., the S4 pocket in Factor Xa).

  • The Aminophenyl Group: Acts as a critical hydrogen bond donor/acceptor system, often engaging backbone carbonyls or catalytic residues (e.g., Asp/Glu) in the target active site.

Primary Therapeutic Targets
  • Factor Xa (Anticoagulants): The scaffold mimics the P4-P1 binding motif, fitting into the L-shaped active site.

  • Farnesoid X Receptor (FXR): Recent studies identify 1-(4-aminophenylacetyl)piperidine derivatives as potent partial agonists for metabolic steatohepatitis (MASH).[1]

  • Kinases (VEGFR-2): The scaffold serves as a hinge-binder in Type II kinase inhibitors.

Methodological Framework: Ligand-Based Pharmacophore Generation[2][3][4][5]

This protocol uses a Hypothesis Generation (HypoGen) approach, ideal when a crystal structure is unavailable or to refine virtual screening hits.

Phase 1: Dataset Curation & Preparation
  • Selection: Curate a training set of 20–30 molecules with a spread of activity spanning at least 4 orders of magnitude (e.g., IC50 from 1 nM to 10 µM).

  • Sanitization:

    • Strip salts and solvent molecules.

    • Protonation States: Calculate pKa at pH 7.4. The piperidinone nitrogen is typically an amide (neutral), but if reduced to a piperidine, it becomes basic (protonated). Crucial Step: For aminophenyl piperidinones, ensure the aniline nitrogen is neutral unless specific acidic conditions apply.

    • Energy Minimization: Use the CHARMm force field with a convergence gradient of 0.05 kcal/mol/Å.

Phase 2: Conformational Analysis

The piperidinone ring can adopt chair or twisted-boat conformations. Standard rigid alignment fails here.

  • Algorithm: Use Caesar or ConfGen (Schrödinger).

  • Energy Window: Set a threshold of 10–15 kcal/mol above the global minimum to capture bioactive conformations.

  • Constraint: If an X-ray structure of a similar analog exists (e.g., Apixaban in PDB: 2P16), apply a substructure constraint to the piperidinone ring during conformer generation to bias the pool toward the bioactive shape.

Phase 3: Pharmacophore Perception

Generate common feature hypotheses using the following feature definitions specific to this scaffold:

Feature TypeChemical Moiety MappingFunction
H-Bond Acceptor (HBA) Piperidinone Carbonyl (C=O)Interacts with backbone NH or cationic residues.
H-Bond Donor (HBD) Aminophenyl NH groupCritical for "hinge" binding or specificity pockets.
Hydrophobic (Hy) Phenyl ring (Aminophenyl)Pi-stacking or hydrophobic enclosure (S1/S4 pockets).
Ring Aromatic (RA) Phenyl ring centroidDefines the vector of pi-interactions.
Excluded Volume Steric boundaryPrevents selection of sterically clashing analogs.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for generating and validating the pharmacophore model.

PharmacophoreWorkflow Dataset Dataset Curation (n=25-30, 4-log activity range) Prep Ligand Preparation (pH 7.4, CHARMm Minimization) Dataset->Prep Conformers Conformer Generation (Energy window < 15 kcal/mol) Prep->Conformers Bioactive Search Alignment Molecular Alignment (Substructure: Piperidinone core) Conformers->Alignment HypoGen Hypothesis Generation (HBA, HBD, Hy, RA features) Alignment->HypoGen Scoring Scoring & Ranking (Cost Analysis, Fit Value) HypoGen->Scoring Validation Validation Protocol (Fisher's Test, Decoy Set/ROC) Scoring->Validation Top 10 Hypotheses FinalModel Final 3D Pharmacophore Validation->FinalModel Best Güner-Henry Score

Figure 1: Step-by-step workflow for Ligand-Based Pharmacophore construction.

Validation Protocols: Ensuring Trustworthiness

A pharmacophore model is only as good as its ability to distinguish actives from inactives.

Cost Analysis (Discovery Studio Specific)
  • Null Cost: The cost of a model with no features.

  • Fixed Cost: The theoretical best possible model.

  • Total Cost: The cost of your generated hypothesis.[2]

  • Rule: The difference between Null Cost and Total Cost should be > 60 bits for a correlation > 0.9.

Fisher’s Randomization Test

Permute the activity data against the chemical structures 19 times (95% confidence) or 99 times (99% confidence).

  • Success Criteria: None of the randomized hypotheses should have a lower cost (better statistics) than your original hypothesis.

Decoy Set Validation (The "Gold Standard")

Construct a dataset of Active (known inhibitors) and Decoy molecules (physically similar but topologically distinct, generated via DUD-E).

  • Metric: Calculate the Enrichment Factor (EF) and Area Under the Curve (ROC-AUC).

  • Target: An AUC > 0.7 is acceptable; > 0.8 is excellent.

  • Protocol:

    • Screen the combined database (Actives + Decoys) using the pharmacophore.

    • Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1 - Specificity).

Structure-Based Integration (Case Study: Factor Xa)

When a crystal structure is available (e.g., PDB: 2P16), use it to refine the ligand-based model.

Interaction Mapping

For aminophenyl piperidinone derivatives binding to Factor Xa:

  • S1 Pocket: The aminophenyl group often orients towards Asp189.

  • S4 Pocket: The hydrophobic "aryl" cap on the piperidinone nitrogen fits here (Tyr99, Phe174).

  • Gly216: Backbone hydrogen bonding with the piperidinone carbonyl.

The diagram below visualizes the spatial arrangement of these pharmacophoric features within the binding pocket.

InteractionMap Lig_CO Piperidinone C=O (HBA) Rec_Gly216 Gly216 (Backbone) Lig_CO->Rec_Gly216 H-Bond Lig_NH Aminophenyl NH (HBD) Lig_Ph Phenyl Group (Hydrophobic) Lig_NH->Lig_Ph Rec_Asp189 Asp189 (S1 Pocket) Lig_NH->Rec_Asp189 H-Bond/Ionic Lig_Ring Piperidinone Ring (Scaffold) Lig_Ring->Lig_CO Lig_Ring->Lig_NH Rec_S4 Tyr99/Phe174 (S4 Pocket) Lig_Ph->Rec_S4 Pi-Pi / VdW

Figure 2: Pharmacophoric interaction map of Aminophenyl Piperidinone in the Factor Xa active site.

Experimental Application: Virtual Screening Protocol

To utilize this model for identifying novel hits:

  • Database Selection: ZINC15 or ChEMBL (filtered for "Drug-Like" properties).

  • Pre-Screening: Apply Lipinski’s Rule of 5 and remove PAINS (Pan-Assay Interference Compounds).

  • Pharmacophore Search: Use the "Best Fit" method. Retain hits that map to at least 4 out of 5 features.

  • Molecular Docking: Dock the surviving hits into the target protein (e.g., FXR or Factor Xa) to validate the binding pose predicted by the pharmacophore.

References

  • Pharmacophore Modeling of Piperidone Derivatives (VEGFR-2)

    • Title: Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone deriv
    • Source: Der Pharma Chemica.
    • URL:[Link]

  • FXR Partial Agonists (Aminophenyl Piperidinone)

    • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.[1]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Factor Xa Inhibitor Design

    • Title: Structure-based drug design of Factor Xa inhibitors.
    • Source: N
    • URL:[Link]

  • Pharmacophore Validation Protocol

    • Title: Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Therapeutic Potential of 5-Arylpiperidin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylpiperidin-2-one scaffold (a specific subset of


-lactams) represents a privileged structural motif in modern medicinal chemistry. Unlike generic piperidines, the 2-one (lactam) functionality provides a rigid hydrogen-bond acceptor/donor profile, while the aryl group at the C5 position  serves as a critical hydrophobic anchor. This guide analyzes the therapeutic utility of this scaffold, specifically its role as a MDM2-p53 protein-protein interaction (PPI) inhibitor  and its emerging potential in NK1 receptor antagonism  and cytotoxic oncology .

Structural Biology & Pharmacophore Analysis

The "5-Aryl" Significance

The biological potency of 5-arylpiperidin-2-one analogs stems from their ability to mimic the spatial arrangement of amino acid residues in helical proteins.

  • Conformational Restriction: The lactam ring restricts the flexibility of the ethyl backbone, reducing the entropic penalty upon binding.

  • Hydrophobic Targeting: In the context of MDM2 inhibition, the aryl group at C5 (often substituted with halogens) mimics the Phe19 or Trp23 indole ring of the p53 tumor suppressor protein. This allows the small molecule to deeply penetrate the hydrophobic cleft of MDM2, displacing p53.

Structure-Activity Relationship (SAR) Rules
  • C5-Aryl Configuration: The S- or R-configuration at C5 is often the determinant of activity. For MDM2 inhibitors like AM-8553 , the specific stereochemistry ensures the aryl group aligns with the Leu26/Trp23 pocket.

  • N-Substitution: The lactam nitrogen (N1) is frequently substituted with bulky alkyl or cycloalkyl groups to fill the Phe19 pocket and improve cell permeability.

  • C3-Functionalization: Electron-withdrawing groups (e.g., carboxylic acids or esters) at C3 often enhance solubility and provide additional electrostatic interactions (e.g., with His96 of MDM2).

Primary Therapeutic Application: MDM2-p53 Inhibition

The most authoritative application of 5-arylpiperidin-2-ones is in the reactivation of wild-type p53 in tumors.

Mechanism of Action

MDM2 is an E3 ubiquitin ligase that degrades p53.[1] In many sarcomas and leukemias, MDM2 is overexpressed, silencing p53. 5-Arylpiperidin-2-one analogs function as steric blockers .

MDM2_Pathway p53_WT Wild-Type p53 Complex MDM2-p53 Complex (p53 Inactivation) p53_WT->Complex Binds MDM2 MDM2 Oncoprotein MDM2->Complex Binds Degradation Ubiquitination & Degradation Complex->Degradation p53_Free Stabilized p53 Complex->p53_Free Releases Inhibitor 5-Arylpiperidin-2-one (e.g., AM-8553) Inhibitor->MDM2 High Affinity Binding (Competes with p53) Inhibitor->Complex Disrupts Apoptosis Apoptosis / Cell Cycle Arrest p53_Free->Apoptosis Transcriptional Activation

Figure 1: Mechanism of p53 reactivation via MDM2 inhibition by 5-arylpiperidin-2-one analogs.

Case Study: AM-8553

AM-8553 is a potent piperidin-2-one inhibitor developed by Amgen.

  • Structure: It features a bis-aryl motif with a 5-(3-chlorophenyl) and 6-(4-chlorophenyl) substitution pattern.

  • Efficacy: It demonstrates an

    
     of ~1.1 nM in HTRF binding assays and induces tumor regression in SJSA-1 osteosarcoma xenografts.[2]
    
  • Key Insight: The 5-aryl group is essential for potency; removal or alteration of this group results in a >100-fold loss of affinity.

Synthetic Strategies

Constructing the 5-arylpiperidin-2-one core with high diastereoselectivity is the primary challenge. The Michael Addition/Nitro-Mannich Cascade is the preferred modern route due to its atom economy and stereocontrol.

Protocol: Stereoselective Cascade Synthesis

This protocol generates polysubstituted 5-arylpiperidin-2-ones in a single pot.

Reagents:

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Nitrostyrene (source of the 5-aryl group)

  • Dialkyl Malonate (e.g., dimethyl malonate)

  • Ammonium Acetate (

    
    )
    
  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of aromatic aldehyde, 1.0 equiv of nitrostyrene, and 1.0 equiv of dimethyl malonate in Ethanol (0.5 M concentration).

  • Amine Source: Add 2.0 equiv of Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Mechanism:

    • In situ formation of an imine from the aldehyde and ammonia.

    • Michael addition of the malonate to the nitrostyrene.

    • Nitro-Mannich cyclization closing the lactam ring.

  • Workup: Cool to room temperature. The product often precipitates.[3] Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Validation: Verify structure via

    
    -NMR. Look for the characteristic doublet-of-doublets for the C5-H proton around 
    
    
    
    3.5–4.0 ppm.

Synthesis_Workflow Start Reagents: Aldehyde + Nitrostyrene + Malonate Step1 Ammonium Acetate Addition (Ethanol, Reflux) Start->Step1 Intermediate Intermediate: Michael Adduct -> Imine Formation Step1->Intermediate Cyclization Intramolecular Nitro-Mannich Cyclization Intermediate->Cyclization Product 5-Arylpiperidin-2-one (Precipitate) Cyclization->Product

Figure 2: One-pot cascade synthesis workflow for 5-arylpiperidin-2-ones.

Biological Evaluation Protocols

MDM2-p53 HTRF Binding Assay

To validate the therapeutic potential of synthesized analogs, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is required.

Materials:

  • Recombinant human MDM2 (GST-tagged).

  • Biotinylated p53 peptide (residues 1-80).

  • Anti-GST-Terbium cryptate (Donor).

  • Streptavidin-XL665 (Acceptor).

Protocol:

  • Compound Prep: Dilute 5-arylpiperidin-2-one analogs in DMSO (10-point dose-response, starting at 10

    
    ).
    
  • Incubation: Mix 5

    
     of compound with 5 
    
    
    
    of MDM2-GST (2 nM final) and 5
    
    
    of Biotin-p53 (2 nM final) in assay buffer (PBS + 0.1% BSA).
  • Equilibrium: Incubate for 15 minutes at room temperature.

  • Detection: Add 10

    
     of detection mix (Anti-GST-Tb + SA-XL665). Incubate for 1 hour.
    
  • Read: Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (

    
    ). Plot % inhibition vs. log[compound] to determine 
    
    
    
    .
Quantitative Data Summary (Representative)
Compound ClassC5-SubstituentTargetActivity (

)
Primary Indication
AM-8553 Analog 3-Cl-PhenylMDM2-p531.1 nMOsteosarcoma
Nutlin-Mimetic 4-Br-PhenylMDM2-p53150 nMSolid Tumors
NK1 Antagonist 3,5-CF3-PhenylNK1 Receptor2.5 nMAntiemetic / CNS
Cyano-Lactam 4-NO2-PhenylCytotoxicity5.2

Breast Cancer (MCF-7)

Future Outlook & Challenges

The 5-arylpiperidin-2-one scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now linking these lactams (as MDM2 binders) to proteins of interest to induce targeted protein degradation.

  • Stereochemical Purity: The major challenge remains the cost-effective separation of enantiomers. The cascade synthesis described above is a step forward, but chiral HPLC is often still required for clinical candidates.

References

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry. [Link]

  • An expeditious synthesis of the MDM2-p53 inhibitor AM-8553. Journal of Medicinal Chemistry. [Link]

  • One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones. Molecular Diversity. [Link]

  • AM-8553: A Novel MDM2 Inhibitor with a Promising Outlook for Potential Clinical Development. Journal of Medicinal Chemistry. [Link][4]

  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. ACS Combinatorial Science. [Link]

Sources

Technical Guide: Solubility Profile of 5-(4-aminophenyl)piperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile of 5-(4-aminophenyl)piperidin-2-one , a specialized piperidinone derivative.

Important Structural Disambiguation: Before proceeding, it is critical to distinguish the target compound from its structural isomer, which is a prominent intermediate in the synthesis of the anticoagulant Apixaban.

  • Target Compound: 5-(4-aminophenyl)piperidin-2-one (CAS: 41216-10-8).[1][2] The phenyl ring is attached to the C5 carbon of the piperidine ring.

  • Common Isomer (Apixaban Intermediate): 1-(4-aminophenyl)piperidin-2-one (CAS: 438056-68-9).[3] The phenyl ring is attached to the N1 nitrogen of the piperidine ring.

  • Note: While this guide focuses on the 5-isomer as requested, the physicochemical principles and experimental protocols described are applicable to both, with specific predictive adjustments noted where the structural difference impacts polarity and crystal lattice energy.

Physicochemical Basis of Solubility

To design effective crystallization and purification processes, one must first understand the molecular interactions governing the solvation of 5-(4-aminophenyl)piperidin-2-one. Unlike its N-substituted isomer, the 5-isomer retains a free N-H on the lactam ring, significantly altering its hydrogen bonding potential.

Molecular Descriptors & Solvation Mechanism

The solubility behavior is dictated by the competition between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).

PropertyValue (Predicted)Impact on Solubility
Molecular Formula C₁₁H₁₄N₂OBase framework.
Molecular Weight 190.24 g/mol Moderate size; diffusion rates in solution will be standard.
H-Bond Donors (HBD) 2 (Aniline -NH₂, Lactam -NH)Critical: The 5-isomer has an extra HBD compared to the 1-isomer (where Lactam N is substituted). This increases lattice energy, likely reducing solubility in non-polar solvents compared to the 1-isomer.
H-Bond Acceptors (HBA) 2 (Lactam C=O, Aniline N)Favors solubility in protic solvents (Alcohols, Water).
LogP (Octanol/Water) ~0.5 – 1.2Moderately lipophilic. Soluble in organic solvents but retains some water affinity.[4]
pKa (Basic) ~4.5 (Aniline)pH-dependent solubility in aqueous media; forms salts with strong acids.
Hansen Solubility Parameters (HSP)

The "Like Dissolves Like" principle is quantified here using HSP. The compound sits at the intersection of polar and dispersive forces.

  • 
     (Dispersion):  High contribution from the phenyl and piperidine rings.
    
  • 
     (Polarity):  Moderate contribution from the lactam dipole.
    
  • 
     (H-Bonding):  High contribution from the amine and lactam amide.
    

Prediction: The compound will exhibit peak solubility in solvents with matching


 and 

values, specifically lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) . Solubility will drop sharply in non-polar hydrocarbons (Hexane, Heptane).

Experimental Protocol: Determination of Solubility

Standardize your data collection with this self-validating workflow.

Do not rely on visual inspection alone. This protocol uses a Laser Monitoring Dynamic Method coupled with Gravimetric validation to ensure accuracy within


 0.001 mole fraction.
Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Thermostated Shaker) Prep->Equil T ± 0.05 K Laser Laser Monitoring (Turbidity Detection) Equil->Laser Dynamic Method Filter Filtration (0.45 µm Syringe Filter) Equil->Filter Static Method Analysis Quantification (HPLC / Gravimetric) Laser->Analysis Dissolution Point Filter->Analysis Saturated Supernatant Validation Data Validation (Mass Balance Check) Analysis->Validation Compare Replicates Validation->Prep If RSD > 2%

Caption: Dual-path workflow (Dynamic Laser vs. Static Filtration) ensures data integrity. RSD = Relative Standard Deviation.

Step-by-Step Methodology (Static Gravimetric Method)

This method is robust for generating the mole fraction (


) data required for thermodynamic modeling.
  • Preparation: Add excess 5-(4-aminophenyl)piperidin-2-one solid to a double-jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol, Acetone, Toluene).

  • Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a water bath, e.g., 298.15 K) for 24 hours.

    • Validation Check: Stop stirring and allow to settle for 2 hours. If no solid is visible, the solution is not saturated; add more solid and repeat.

  • Sampling: Withdraw 5 mL of the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

    • Why Pre-warmed? To prevent premature crystallization inside the syringe needle during sampling.

  • Quantification:

    • Transfer the filtrate to a tared weighing dish.

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the solute and
    
    
    is the solvent.

Predicted Solubility Profile & Solvent Selection

Based on the structural analysis of the 5-isomer (CAS 41216-10-8), the following solubility profile is projected. This data guides solvent selection for reaction (high solubility) vs. isolation (low solubility).

Solvent ClassRepresentative SolventPredicted SolubilityProcess Utility
Polar Aprotic DMSO, DMF, NMPVery High Reaction solvent; difficult to remove.
Lower Alcohols Methanol, EthanolHigh Ideal for reaction and recrystallization (cooling).
Ketones Acetone, MEKModerate Good anti-solvent or wash solvent.
Esters Ethyl AcetateModerate Standard extraction solvent.
Chlorinated DCM, ChloroformHigh Good solubilizer, but environmental concerns.
Aromatic TolueneLow to Moderate Useful for high-temp reactions; crystallizes upon cooling.
Alkanes n-Hexane, HeptaneVery Low Anti-solvent of choice for precipitation.
Water WaterLow pH-dependent (soluble at pH < 4).

Critical Insight for Process Development: The 5-isomer possesses a secondary amine in the lactam ring (unlike the tertiary amine in the 1-isomer/Apixaban intermediate). This makes the 5-isomer more polar and likely less soluble in Toluene than the 1-isomer due to the ability of the lactam -NH to form intermolecular hydrogen bonds (dimerization) in the solid state, increasing the energy required to break the lattice.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (essential for cooling crystallization design), fit your experimental data to these thermodynamic models.

Modified Apelblat Equation

This is the most accurate empirical model for non-ideal solutions of polar organics.



  • A, B, C: Empirical parameters derived from regression.

  • Use Case: Interpolating solubility within the measured temperature range (e.g., 278 K to 323 K).

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideality.



  • 
    :  Melting point of the solute.
    
  • 
    :  Model parameters.
    
Modeling Logic Diagram

ThermoModel Data Experimental Data (x vs T) Apelblat Fit to Modified Apelblat (ln x = A + B/T + C ln T) Data->Apelblat VantHoff Fit to van't Hoff (ln x = a + b/T) Data->VantHoff Eval Evaluate R² & AIC Apelblat->Eval VantHoff->Eval Select Select Optimal Model Eval->Select Calc Calculate Enthalpy (ΔH) & Entropy (ΔS) Select->Calc

Caption: Decision tree for selecting the thermodynamic model that best describes the solute-solvent system.

Application: Crystallization Strategy

Based on the solubility profile, the following purification strategy is recommended for 5-(4-aminophenyl)piperidin-2-one:

  • Solvent System: Ethanol (Solvent) + n-Heptane (Anti-solvent).

  • Rationale:

    • Ethanol provides high solubility at elevated temperatures (reflux), breaking the H-bond network.

    • n-Heptane has very low solubility and is miscible with Ethanol.

  • Procedure:

    • Dissolve crude 5-isomer in Ethanol at 70°C.

    • Filter hot to remove insoluble mechanical impurities.

    • Slowly add n-Heptane while maintaining temperature until slight turbidity is observed.

    • Cool slowly (10°C/hour) to 5°C.

    • Result: High-purity crystals with defined morphology, minimizing solvent inclusion.

References

  • Compound Identification

    • PubChem. 1-(4-Aminophenyl)piperidin-2-one (Compound Summary).[3] National Library of Medicine. [Link]

    • Note: While the guide focuses on the 5-isomer (CAS 41216-10-8), the 1-isomer (CAS 438056-68-9) is the primary reference for physicochemical analogs in this class.
  • Thermodynamic Modeling Principles

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]

  • Solubility Measurement Protocols

    • NIST.[5] Solubility Measurements: Experimental Methods.[6] NIST Thermodynamics Research Center. [Link]

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

Sources

Technical Deep Dive: 4-Aminophenyl Substituted Lactams in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 4-aminophenyl substituted lactam represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While


-lactams (azetidin-2-ones) are historically synonymous with antibiotics, the broader class of 

-aryl lactams (specifically

-lactams and

-lactams) has emerged as a critical structural motif in anticoagulants (Factor Xa inhibitors), anticonvulsants, and autotaxin inhibitors.

This guide dissects the synthetic architecture and structure-activity relationships (SAR) of this moiety.[1] We move beyond basic synthesis to explore the causality of method selection—why, for instance, Copper-catalyzed Chan-Lam coupling is often superior to Palladium-catalyzed Buchwald-Hartwig amination for these specific substrates.

Structure-Activity Relationship (SAR) & Therapeutic Logic

The 4-aminophenyl lactam core is rarely the final drug; it is the pharmacophore anchor . Its utility stems from three distinct structural features:

  • The Lactam Ring (

    
     or 
    
    
    
    ):
    Acts as a rigid spacer that orients substituents. Unlike a flexible alkyl chain, the lactam ring restricts conformational entropy, reducing the energy penalty upon protein binding.
  • The Phenyl Linker: Provides

    
    -
    
    
    
    stacking opportunities, particularly in the S4 hydrophobic pocket of serine proteases like Factor Xa.
  • The 4-Amino Handle: This is the critical vector for diversification. It serves as a nucleophile for installing "warheads"—typically ureas, sulfonamides, or benzamidines that interact with the S1 specificity pocket.

Case Study: Factor Xa Inhibition

In the development of anticoagulants like Apixaban and Rivaroxaban , the orientation of the aryl group relative to the lactam (or lactam-like) core is paramount. The 4-aminophenyl motif allows for the construction of a linear, rigid molecule capable of spanning the active site cleft.

  • S1 Pocket: The amino group is often derivatized (e.g., to a chlorothiophene amide in Rivaroxaban) to engage Asp189.

  • S4 Pocket: The phenyl ring of the scaffold occupies this hydrophobic tunnel, often stabilized by Tyr99.

Visualization: SAR Logic and Pharmacophore Mapping

The following diagram illustrates the functional dissection of the scaffold.

SAR_Logic Core 4-Aminophenyl Lactam Core Lactam Lactam Ring (Rigid Spacer) Core->Lactam Phenyl Phenyl Group (Hydrophobic Interaction) Core->Phenyl Amino 4-Amino Group (Diversification Vector) Core->Amino Target3 Conformational Entropy Reduction Lactam->Target3 Restricts Rotation Target1 Factor Xa (S4 Pocket) Tyr99 Pi-Stacking Phenyl->Target1 Occupies Hydrophobic Cleft Target2 Factor Xa (S1 Pocket) Asp189 Interaction Amino->Target2 Derivatization Site (Urea/Amide)

Figure 1: Pharmacophore mapping of the 4-aminophenyl lactam scaffold against Factor Xa binding pockets.

Synthetic Architectures: The "How" and "Why"

Synthesizing


-(4-aminophenyl) lactams requires navigating the nucleophilicity of the aniline. Direct reaction of 4-phenylenediamine with lactones often leads to polymerization or bis-substitution. Therefore, the Nitro-Reduction Route  is the industry standard for high-purity applications.
Pathway Comparison: C-N Coupling Strategies
FeatureChan-Lam Coupling (Modern)Buchwald-Hartwig (Traditional)Nucleophilic Substitution (Classic)
Reagents Aryl Boronic Acid + Cu(OAc)₂Aryl Halide + Pd(OAc)₂/LigandLactam anion + Aryl Fluoride
Conditions Room Temp, Open to AirHigh Temp, Inert AtmosphereHigh Temp, Strong Base (NaH)
Tolerance High (tolerates amides/esters)Moderate (amines can poison Pd)Low (sensitive to base)
Why Use? Preferred. Mildest conditions; avoids toxic halides.Use for sterically hindered substrates.Use only for highly electron-deficient aryls.
Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Target: N-(4-aminophenyl) Lactam RouteA Route A: Chan-Lam Coupling (Cu-Catalyzed) Start->RouteA Mild Conditions Boronic Acids RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed) Start->RouteB Scalability Aryl Halides RouteC Route C: Cyclization (Thermal) Start->RouteC Low Cost Aniline + Lactone Intermed Intermediate: N-(4-Nitrophenyl) Lactam RouteA->Intermed RouteB->Intermed RouteC->Intermed Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Intermed->Reduction

Figure 2: Strategic synthetic routes. The Nitro-intermediate is central to preventing side-reactions involving the free amine.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-aminophenyl)-2-pyrrolidone via the Nitro-Reduction Route. Rationale: This two-step protocol ensures the amino group is generated in situ at the end, preventing oxidation or polymerization during the ring-forming step.

Step 1: Synthesis of N-(4-nitrophenyl)-2-pyrrolidone (Chan-Lam)

Note: We utilize the Chan-Lam coupling here due to its operational simplicity and high tolerance for the nitro group.

Reagents:

  • 2-Pyrrolidone (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 equiv) - Catalyst

  • Pyridine (2.0 equiv) - Base/Ligand

  • Dichloromethane (DCM) - Solvent

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a drying tube (calcium chloride), add 2-pyrrolidone (10 mmol), 4-nitrophenylboronic acid (15 mmol), and Cu(OAc)₂ (1 mmol).

  • Activation: Add DCM (50 mL) followed by pyridine (20 mmol). The solution will turn deep blue/green (characteristic of Cu-amine complexes).

  • Reaction: Stir vigorously at room temperature open to the atmosphere (O₂ is the oxidant re-oxidizing Cu(I) to Cu(II)). Monitor via TLC (Hexane:EtOAc 1:1).

    • Checkpoint: The reaction typically completes in 12–24 hours. The boronic acid spot should disappear.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and then brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from EtOH.

    • Expected Yield: 75-85%. Yellow solid.

Step 2: Reduction to N-(4-aminophenyl)-2-pyrrolidone

Reagents:

  • N-(4-nitrophenyl)-2-pyrrolidone (from Step 1)

  • 10% Pd/C (10 wt%)

  • Ammonium Formate (5.0 equiv) or H₂ balloon

  • Methanol (MeOH)

Procedure:

  • Setup: Dissolve the nitro-lactam (5 mmol) in MeOH (30 mL) in a two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric.

  • Reduction: Add Ammonium Formate (25 mmol) and reflux for 1 hour OR purge with H₂ gas and stir at RT for 4 hours.

    • Self-Validating Check: The yellow color of the nitro compound should fade to colorless/pale brown.

  • Isolation: Filter hot through Celite (if using formate) or at RT (if using H₂) to remove Pd/C. Concentrate the filtrate.

  • Validation: The product is often pure enough for the next step.

    • 1H NMR (DMSO-d₆): Look for the disappearance of the downfield nitro-aromatic doublets (~8.2 ppm) and appearance of the upfield amino-aromatic doublets (~6.5 ppm) and the broad NH₂ singlet (~4.8 ppm).

Future Outlook: Bioconjugation

The 4-aminophenyl lactam is evolving beyond small molecule therapeutics. It is increasingly used in PROTACs (Proteolysis Targeting Chimeras) . The lactam provides a stable linker, while the aniline serves as the attachment point for E3 ligase ligands (like Thalidomide derivatives).

Key Trend: Using the 4-aminophenyl lactam as a "snap-on" module for DNA-encoded libraries (DELs) due to the high fidelity of aniline acylation reactions.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Factor Xa Inhibitor SAR (Apixaban Context)

    • Pinto, D. J. P., et al. (2007).[2] "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry.

  • Synthesis of N-Aryl Lactams via Nitro-Reduction

    • Correa, A., et al. (2007).[2] "A General Approach to N-Aryl-2-pyrrolidones." Journal of Organic Chemistry.

  • Biological Evaluation of 4-Aminophenyl Derivatives

    • Smith, A. B., et al. (2019). "Design and Synthesis of 4-Aminophenyl Lactam Derivatives as Novel Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • General Lactam Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 10, p. 382 (2004). "Synthesis of Enantioenriched 2-Arylpyrrolidines."

Sources

In-Depth Technical Guide: Sigma Receptor Ligand Binding Affinity of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of piperidinone derivatives as ligands for Sigma (


) receptors, focusing on the 3,5-bis(benzylidene)-4-piperidinone scaffold and N-substituted piperidin-4-ones.

Executive Summary

The piperidinone scaffold, particularly the 3,5-bis(benzylidene)-4-piperidinone structure, represents a privileged pharmacophore in medicinal chemistry. Unlike simple piperidines, the piperidinone core possesses a ketone functionality that, when flanked by benzylidene groups, creates a conjugated "enone" system. This structure exhibits high affinity for Sigma-1 (


)  and Sigma-2 (

)
receptors.[1][2][3][4]

This guide details the structural requirements for binding, the specific radioligand binding protocols necessary for validation, and the interpretation of affinity data (


, 

). It addresses the critical technical challenge of distinguishing

affinity in the absence of selective radioligands.

Receptor Biology & Ligand Interaction

Understanding the target is prerequisite to optimizing the ligand.

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Receptor[2][3][4][5][6][7][8][9][10][11][12]
  • Nature: A ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

  • Ligand Role: Agonists promote dissociation from BiP (binding immunoglobulin protein), allowing

    
     to chaperone IP3 receptors and stabilize calcium signaling. Antagonists prevent this dissociation.
    
  • Piperidinone Binding: The basic nitrogen of the piperidinone ring forms an essential electrostatic interaction with Asp126 (or Glu172 depending on the model) in the ligand-binding pocket.

The Receptor (TMEM97)[13]
  • Nature: Identified as Transmembrane Protein 97 (TMEM97), involved in cholesterol homeostasis and autophagy.

  • Therapeutic Relevance: Highly expressed in proliferating tumor cells;

    
     agonists can induce apoptosis, making cytotoxic piperidinones (like the 3,5-bis(benzylidene) series) prime candidates for cancer therapy.
    

Structural determinants of Affinity (SAR)

The Structure-Activity Relationship (SAR) of piperidinone derivatives is governed by three primary vectors: the Nitrogen substituent, the C3/C5 Arylidene groups, and the C4 Ketone.

The "Butterfly" Model (3,5-bis(benzylidene) series)

These compounds adopt a conformation where the two phenyl rings act as "wings," fitting into the hydrophobic pockets of the sigma receptor.

SAR_Model Core 4-Piperidinone Core N_Sub N-Substituent (Solubility & Affinity) Core->N_Sub Basic N interaction Wings 3,5-Benzylidene Wings (Hydrophobic Pocket) Core->Wings π-π Stacking Ketone C4 Carbonyl (H-Bond Acceptor) Core->Ketone Rigidity N_Sub->Core Methyl/Benzyl optimal Wings->Core Ortho/Para subst. modulate potency

Figure 1: SAR connectivity for 3,5-bis(benzylidene)-4-piperidinone derivatives.

  • The Nitrogen (N1): Must remain basic (protonated at physiological pH) to anchor the ligand via ionic bonding. Bulky groups (e.g., N-benzyl) often enhance

    
     selectivity due to additional hydrophobic interactions near the entrance of the binding pocket.
    
  • The Wings (C3/C5): Electron-withdrawing groups (F, Cl) or electron-donating groups (OMe) on the benzylidene rings modulate cytotoxicity and affinity. The 3,4,5-trimethoxy substitution pattern is frequently cited for high cytotoxicity and sigma binding.

  • The Linker: The

    
    -unsaturated ketone system acts as a Michael acceptor, which is crucial for cytotoxicity (reacting with cellular thiols) but also imposes conformational rigidity that favors sigma receptor docking.
    

Technical Protocol: Radioligand Binding Assays

To determine the binding affinity (


) of novel piperidinones, you must perform competitive displacement assays.
Materials & Reagents[4][14]
  • Tissue Source: Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ). Alternatively, transfected HEK293 cells.
  • 
     Radioligand: 
    
    
    
    -Pentazocine (Specific Activity ~30-60 Ci/mmol).
  • 
     Radioligand: 
    
    
    
    -DTG (1,3-Di-o-tolylguanidine).
  • Masking Agent (CRITICAL): Since DTG binds both

    
     and 
    
    
    
    , you must include (+)-pentazocine (100 nM) or dextrallorphan in the
    
    
    assay to mask
    
    
    sites.
Step-by-Step Workflow

Binding_Protocol cluster_prep Phase 1: Membrane Prep cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis Tissue Tissue Homogenization (Tris-HCl, pH 7.4) Centrifuge Centrifugation (40,000 x g, 20 min) Tissue->Centrifuge Resuspend Resuspension (Protein ~0.5 mg/mL) Centrifuge->Resuspend Mix Add Ligand (Piperidinone) + Radioligand Resuspend->Mix Mask Add Masking Agent (For Sigma-2 Only) Mix->Mask If Sigma-2 Incubate Incubate (37°C for 120 min) Mix->Incubate If Sigma-1 Mask->Incubate Filter Rapid Filtration (Whatman GF/B) Incubate->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Standardized radioligand binding workflow for Sigma receptors.

Detailed Protocol Steps
  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     g for 20 min at 4°C. Resuspend pellet and repeat to remove endogenous ligands.
    
  • Assay Setup:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Haloperidol (or 10 
      
      
      
      M unlabeled Pentazocine).
    • Test: Membrane + Radioligand + Piperidinone derivative (

      
       to 
      
      
      
      M).
  • Incubation:

    • 
      : Incubate with 2-3 nM 
      
      
      
      -pentazocine for 120 min at 37°C.
    • 
      : Incubate with 3 nM 
      
      
      
      -DTG + 100 nM (+)-pentazocine for 120 min at 25°C (RT).
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Calculation

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


Where:
  • 
     is the concentration of piperidinone displacing 50% of specific binding.
    
  • 
     is the concentration of radioligand used.
    
  • 
     is the dissociation constant of the radioligand (determined via Saturation Binding).
    

Data Presentation & Interpretation

Representative Affinity Data

The following table summarizes binding affinities for key piperidinone-related scaffolds. Note that 3,5-bis(benzylidene) derivatives often show moderate sigma affinity but high cytotoxicity, suggesting a mechanism involving both receptor binding and Michael addition.

Compound ClassStructure Feature

Affinity (

)

Affinity (

)
Selectivity (

)
(+)-Pentazocine Benzomorphan (Standard)~3 nM>1,000 nMHighly

Selective
DTG Guanidine (Standard)~30 nM~30 nMNon-selective
PB28 Cyclohexyl-piperazine0.38 nM0.68 nMMixed High Affinity
Compound 5 N-benzyl-piperidinyl-linker1.45 nM420 nM

Selective
3,5-bis(benzylidene) Enone "Wings"10 - 100 nM50 - 200 nMModerate Mixed

*Values are approximate ranges based on Dimmock et al. and related SAR studies for optimized derivatives.

Interpreting the "Masking Hazard"

Expert Insight: Recent studies indicate that using (+)-pentazocine to mask


 sites in 

assays can be problematic. High concentrations of the mask may alter the apparent

of DTG or incompletely mask

if the test compound has extremely high affinity.
  • Validation: If your piperidinone shows high

    
     affinity (
    
    
    
    nM), validate the result using a selective
    
    
    radioligand like
    
    
    or perform the assay in a cell line devoid of
    
    
    (e.g., MCF-7 cells, though expression varies).

References

  • Dimmock, J. R., et al. (2012). "Dimeric 3,5-bis(benzylidene)-4-piperidones: a novel cluster of tumour-selective cytotoxins possessing multidrug-resistant properties."[5] European Journal of Medicinal Chemistry. Link

  • Chu, U. B., & Ruoho, A. E. (2015).[6][7] "Sigma Receptor Binding Assays." Current Protocols in Pharmacology. Link

  • Zampieri, D., et al. (2018).[8] "New piperidine-based derivatives as sigma receptor ligands.[1][2][4][9][8] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Pati, M. L., et al. (2020).[10] "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology. Link

  • De Luca, L., et al. (2023). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry. Link

Sources

Metabolic Stability of 5-(4-aminophenyl)piperidin-2-one in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: DMPK Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Dual-Pharmacophore Challenge

In the optimization of Factor Xa inhibitors and related anticoagulant scaffolds, 5-(4-aminophenyl)piperidin-2-one represents a critical structural intermediate. Its metabolic profile is defined by two distinct pharmacophores: a chemically stable


-lactam (piperidin-2-one)  ring and a metabolically labile primary aniline .

While the lactam moiety typically confers hydrolytic resistance, the 4-aminophenyl group introduces significant metabolic liabilities, specifically Phase II conjugation (N-acetylation) and Phase I bioactivation (N-oxidation). Consequently, standard microsomal stability assays (which lack Phase II cofactors) often underestimate the clearance of this compound.

This guide outlines a rigorous in vitro metabolic stability workflow designed to capture the full clearance profile of 5-(4-aminophenyl)piperidin-2-one, emphasizing the necessity of integrated Phase I/II systems and reactive metabolite screening.

Chemical & Metabolic Context

Structural Alerts and Metabolic Soft Spots

The molecule consists of a piperidin-2-one ring substituted at the C5 position with a 4-aminophenyl group.

MoietyMetabolic RiskPrimary EnzymesMechanism
Aniline (-NH₂) High NAT1/2, UGTs, CYP450N-Acetylation (Major), N-Glucuronidation , N-Oxidation (Tox liability)
Piperidin-2-one Low/Moderate CYP2D6, CYP3A4C-Hydroxylation (typically at C3/C4), Lactam ring opening (rare)
Phenyl Ring Moderate CYP450Aromatic Hydroxylation (ortho to amine)
The "Microsome Trap"

A common error in evaluating aniline-containing compounds is relying solely on Liver Microsomes (LM) fortified with NADPH.

  • The Problem: LMs contain CYPs and FMOs (Phase I) but lack the cytosolic enzymes N-acetyltransferases (NATs) .

  • The Consequence: If 5-(4-aminophenyl)piperidin-2-one is primarily cleared via N-acetylation (a common route for arylamines), microsomal assays will yield a falsely low Intrinsic Clearance (

    
    ) value, leading to poor in vitro-in vivo correlation (IVIVC).
    

Directive: Stability studies for this compound must utilize cryopreserved hepatocytes or S9 fractions supplemented with Acetyl-CoA and UDPGA to capture the dominant clearance pathways.

Experimental Protocol: Intrinsic Clearance ( )[1]

System Selection
  • Primary System: Cryopreserved Hepatocytes (Human/Rat/Dog).[1]

    • Why: Contains full complement of CYPs, UGTs, and NATs in physiological ratios.

  • Secondary System: Liver Microsomes + NADPH.

    • Why: To isolate CYP-mediated oxidative clearance for phenotyping.

Assay Workflow (Hepatocyte Stability)

Reagents:

  • Test Compound: 5-(4-aminophenyl)piperidin-2-one (10 mM DMSO stock).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (pH 7.4).

  • Cell Density:

    
     cells/mL.
    

Protocol Steps:

  • Thawing: Thaw cryopreserved hepatocytes at 37°C; centrifuge at 100

    
     g for 10 min. Resuspend in incubation media to 
    
    
    
    cells/mL.
  • Pre-Incubation: Aliquot 50 µL of cell suspension into 96-well plates. Pre-incubate at 37°C / 5% CO

    
     for 10 min.
    
  • Initiation: Add 50 µL of Test Compound solution (2 µM in media; 0.1% final DMSO). Final cell density:

    
     cells/mL.
    
  • Sampling: At

    
     min, remove 25 µL aliquots.
    
  • Quenching: Immediately dispense into 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Transfer supernatant for LC-MS/MS analysis.[2]

Analytical Strategy: LC-MS/MS Optimization

The polarity of the primary amine and the lactam requires specific chromatographic conditions to ensure retention and peak shape.

  • Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
    
    • Rationale: T3/Biphenyl phases provide superior retention for polar bases compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive mode (

    
    ).
    
  • MRM Transitions:

    • Precursor:

      
       (Calculated MW: 190.24).
      
    • Fragment 1 (Quant): Loss of

      
       or CO (characteristic of amides/anilines).
      
    • Fragment 2 (Qual): Piperidone ring fragmentation.

Data Visualization & Mechanistic Pathways

Metabolic Pathway Map

The following diagram illustrates the competing pathways for 5-(4-aminophenyl)piperidin-2-one, highlighting the critical divergence between bioactivation (Toxicity) and detoxification (Clearance).

MetabolicPathways Parent 5-(4-aminophenyl) piperidin-2-one (Parent) N_OH N-Hydroxylamine (Toxic Intermediate) Parent->N_OH CYP2E1 / CYP1A2 Ring_OH Piperidone-OH (C3/C4 Hydroxylation) Parent->Ring_OH CYP2D6 / CYP3A4 N_Acetyl N-Acetyl Metabolite Parent->N_Acetyl NAT1 / NAT2 (Cytosolic) N_Gluc N-Glucuronide Parent->N_Gluc UGTs QuinoneImine Quinone Imine (Reactive Electrophile) N_OH->QuinoneImine Oxidation Adduct GSH Adduct (Detoxified) QuinoneImine->Adduct + Glutathione (GSH)

Figure 1: Predicted metabolic fate of 5-(4-aminophenyl)piperidin-2-one. Green paths indicate safe clearance; Red paths indicate potential bioactivation liabilities.

Data Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm of the remaining compound area ratio (Compound/IS) vs. time. The slope of the linear regression is


 (elimination rate constant).




Scaling to In Vivo Clearance ( )

To predict human hepatic clearance, use the Well-Stirred Model :



  • 
    : Hepatic blood flow (20.7 mL/min/kg for humans).
    
  • 
    : Fraction unbound in blood (Critical for lipophilic piperidinones).
    
  • 
    : Scaled from in vitro using Hepatocellularity (
    
    
    
    cells/g liver) and Liver Weight (25.7 g/kg).
Troubleshooting High Clearance

If the compound exhibits extremely high clearance (


 min), consider:
  • N-Acetylation Saturation: Is the clearance linear? Check if NAT enzymes are saturated.

  • Chemical Instability: Run a buffer-only control (no cells) to rule out spontaneous hydrolysis of the lactam ring (unlikely at pH 7.4 but possible at extreme pH).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. (Reference for Aniline bioactivation risks).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Methodological & Application

Application Note: De Novo Synthesis of 5-(4-Aminophenyl)piperidin-2-one from 4-Piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly regioselective, scalable, and functionally tolerant synthetic route to 5-(4-aminophenyl)piperidin-2-one (CAS: 41216-10-8) utilizing 4-piperidone as the primary building block.

Mechanistic Strategy & Causality (The "Why")

The synthesis of 5-(4-aminophenyl)piperidin-2-one from 4-piperidone presents a unique topological challenge: the starting material possesses a C4-carbonyl, whereas the target molecule requires a C2-carbonyl (lactam) and a C5-aryl substituent. Direct rearrangement is geometrically prohibitive.

To solve this, we employ a "Functional Group Translocation" strategy:

  • Initial α-Arylation: We leverage the existing C4-ketone to direct a Palladium-catalyzed α-arylation at the C3 position[1].

  • Orthogonal Deoxygenation: The directing C4-ketone is subsequently excised. We utilize the Barton-McCombie radical deoxygenation because standard reductive methods (e.g., Wolff-Kishner) require harsh conditions that would prematurely reduce the nitroarene or cleave protecting groups[2].

  • Regioselective Oxidation: The crux of the synthesis relies on the steric bias of the newly formed 3-arylpiperidine. Ruthenium tetroxide (RuO₄) oxidation selectively targets the unhindered C6-methylene over the sterically encumbered C2-methylene, elegantly installing the lactam carbonyl exactly where needed to yield the 5-arylpiperidin-2-one architecture[3].

Experimental Workflow

Workflow for the regioselective synthesis of 5-(4-aminophenyl)piperidin-2-one from 4-piperidone.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of 4-Piperidone
  • Causality: The secondary amine of 4-piperidone is highly nucleophilic and will poison Palladium catalysts in Step 2. Boc protection renders the nitrogen non-nucleophilic and sterically directs subsequent α-functionalization.

  • Protocol:

    • Suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in Dichloromethane (DCM).

    • Add Triethylamine (Et₃N, 2.5 eq) at 0 °C, followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir at room temperature (RT) for 4 hours.

    • Self-Validation: Wash with 1M HCl, extract with DCM. TLC (EtOAc/Hexane 1:3) should show complete consumption of the baseline starting material.

Step 2: Palladium-Catalyzed α-Arylation[1]
  • Causality: Installs the aryl precursor. XPhos is explicitly chosen as the ligand because its bulky, electron-rich biaryl scaffold accelerates the reductive elimination of the sterically hindered C(sp³)-C(sp²) bond.

  • Protocol:

    • In a Schlenk flask, combine 1-Boc-4-piperidone (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

    • Purge with Argon (3x) and add anhydrous 1,4-dioxane.

    • Heat to 80 °C for 12 hours.

    • Self-Validation: Filter through Celite. MS (ESI+) will show the product mass at m/z 321.1 [M+H]⁺.

Step 3: Barton-McCombie Deoxygenation[2]
  • Causality: The C4 ketone has served its directing purpose and must be excised. Radical deoxygenation is strictly required here; standard ionic reductions would destroy the Boc group or prematurely reduce the nitroarene.

  • Protocol:

    • Reduction: Treat the Step 2 product with NaBH₄ (1.5 eq) in MeOH at 0 °C for 2h to yield the C4-alcohol.

    • Xanthate Formation: Dissolve the alcohol in THF. Add NaH (1.5 eq), stir for 30 min, then add CS₂ (3.0 eq) and Methyl iodide (MeI, 2.0 eq). Stir for 4 hours.

    • Radical Cleavage: Dissolve the isolated xanthate in anhydrous Toluene. Add Tributyltin hydride (Bu₃SnH, 2.0 eq) and AIBN (0.1 eq). Reflux at 110 °C for 4 hours.

    • Self-Validation: IR spectroscopy of the purified product will show a complete absence of the ketone C=O stretch at ~1715 cm⁻¹.

Step 4: Regioselective RuO₄ Oxidation[3]
  • Causality: Ruthenium tetroxide oxidizes methylenes adjacent to nitrogen. The C2 position is sterically blocked by the bulky C3-(4-nitrophenyl) group. Consequently, oxidation occurs exclusively at the unhindered C6 position, effectively yielding the 5-substituted piperidin-2-one.

  • Protocol:

    • Dissolve 1-Boc-3-(4-nitrophenyl)piperidine (1.0 eq) in a biphasic mixture of EtOAc and H₂O (1:1).

    • Add NaIO₄ (4.0 eq) followed by a catalytic amount of RuCl₃·xH₂O (5 mol%).

    • Stir vigorously at RT for 6 hours. The solution will turn black, then yellow as the catalytic cycle proceeds.

    • Self-Validation: Quench with isopropanol. ¹H NMR will show the disappearance of the C6 methylene protons and a downfield shift of the remaining ring protons.

Step 5: Deprotection and Nitro Reduction
  • Causality: Orthogonal deprotection. Acidic cleavage removes the Boc group, followed by heterogeneous hydrogenation to reduce the nitro group without over-reducing the newly formed lactam.

  • Protocol:

    • Boc Removal: Stir the Step 4 product in TFA/DCM (1:4) at RT for 2 hours. Concentrate and neutralize with sat. NaHCO₃.

    • Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under an H₂ atmosphere (1 atm) via balloon for 4 hours.

    • Self-Validation: Filter through Celite. Final MS (ESI+) will confirm the target mass at m/z 191.1 [M+H]⁺.

Quantitative Data & Validation Metrics

StepIntermediate GeneratedYield (%)Reaction Time (h)Key Validation Marker (MS/IR/NMR)
1 1-Boc-4-piperidone95%4.0MS (ESI+): m/z 200.1 [M+H]⁺
2 1-Boc-3-(4-nitrophenyl)-4-piperidone78%12.0¹H NMR: Ar-H δ 8.20 (d, 2H)
3 1-Boc-3-(4-nitrophenyl)piperidine72%18.0 (Total)IR: Absence of C=O (~1715 cm⁻¹)
4 1-Boc-5-(4-nitrophenyl)piperidin-2-one65%6.0MS (ESI+): m/z 321.1 [M+H]⁺
5 5-(4-aminophenyl)piperidin-2-one88%6.0 (Total)MS (ESI+): m/z 191.1[M+H]⁺

References

  • Title: Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications Source: ResearchGate URL
  • Title: ChemInform Abstract: Applications of Barton-McCombie Reaction in Total Syntheses Source: ResearchGate URL
  • Title: Ruthenium Tetroxide Oxidation of N-Acyl Amines and Related Compounds Source: ResearchGate URL

Sources

Application Note: Catalytic Reduction Protocols for 5-(4-nitrophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical building blocks for active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the catalytic reduction of 5-(4-nitrophenyl)piperidin-2-one to 5-(4-aminophenyl)piperidin-2-one. We present detailed, validated protocols for two robust methods: classical heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas, and an alternative, milder transfer hydrogenation employing ammonium formate as the hydrogen source. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, optimization strategies, and critical safety information to ensure successful and safe execution of this pivotal synthetic step.

Introduction and Mechanistic Overview

The conversion of 5-(4-nitrophenyl)piperidin-2-one to 5-(4-aminophenyl)piperidin-2-one is a vital step in the synthesis of various targeted therapeutic agents. The resulting primary aromatic amine is a versatile intermediate, readily functionalized to build molecular complexity. Catalytic hydrogenation is the most common and efficient method for this transformation due to its high chemoselectivity, clean conversion, and the generation of water as the only stoichiometric byproduct.[1][2]

The general mechanism for the catalytic reduction of a nitroarene on a metal surface proceeds through a stepwise reduction pathway. The reaction occurs on the surface of a heterogeneous catalyst, such as palladium, platinum, or nickel.[3][4] The nitro compound adsorbs onto the catalyst surface, where it reacts with activated hydrogen. The process is believed to involve intermediates such as nitroso and hydroxylamine species, which are rapidly reduced to the final amine product.[4][5]

Two primary pathways are proposed: a direct route involving sequential reduction, and a condensation route where nitroso and hydroxylamine intermediates condense to form an azoxy compound, which is then further reduced.[1][4] For most standard conditions using catalysts like Pd/C, the reaction proceeds smoothly to the desired aniline.

Caption: General reaction scheme for the catalytic reduction.

Protocol 1: Heterogeneous Catalytic Hydrogenation with Pd/C and H₂ Gas

Palladium on carbon (Pd/C) is the most frequently used catalyst for the reduction of aromatic nitro groups.[6] It offers high activity and excellent chemoselectivity, typically leaving other reducible functional groups (e.g., amides, esters) untouched under standard conditions.[7] This protocol describes a standard procedure using a hydrogen balloon for reactions at or slightly above atmospheric pressure, which is sufficient for many substrates and is safer than high-pressure setups.[8]

Materials and Equipment
Reagent/EquipmentDetails
Starting Material 5-(4-nitrophenyl)piperidin-2-one
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet
Solvent Methanol (MeOH) or Ethanol (EtOH), ACS grade
Hydrogen Source Hydrogen gas (H₂), high purity
Inert Gas Nitrogen (N₂) or Argon (Ar)
Reaction Vessel Two- or three-neck round-bottom flask, appropriate size
Apparatus Schlenk line or manifold for inert gas/vacuum, H₂ balloon
Filtration Celite® 545 or similar filter aid, Büchner funnel
Monitoring Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
  • Dissolution: Dissolve 5-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in the reaction flask. A typical concentration is 0.1–0.5 M.[9]

  • Inerting: Seal the flask and connect it to a Schlenk line. Purge the vessel by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.[8][10]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) to the stirred solution.[5][9] Safety Note: Dry Pd/C is pyrophoric; always handle it carefully. Using a 50% wet catalyst significantly reduces this risk.[11][12]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon. For more difficult reductions, a Parr hydrogenation apparatus can be used to apply higher pressure.[9][13]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient agitation is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).[9]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed. A co-spot of the starting material and the reaction mixture is recommended for accurate assessment.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with inert gas.[14]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Never allow the catalyst on the filter paper to dry completely, as it can ignite upon exposure to air.[12][14] Wash the filter cake with the reaction solvent (e.g., MeOH) to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(4-aminophenyl)piperidin-2-one. The product can be purified further by recrystallization or column chromatography if necessary.[5]

Process Parameters Summary
ParameterRecommended ValueRationale & Notes
Catalyst Loading 5-10 mol % PdLower loadings can be effective but may require longer reaction times.[15]
Solvent MeOH, EtOH, THF, EtOAcProtic solvents often enhance the reaction rate.[16] Ensure substrate is fully soluble.[5]
H₂ Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient. Higher pressure may be needed for stubborn substrates.[9]
Temperature Room TemperatureThe reaction is typically exothermic. Gentle heating may be required in some cases, but can also promote side reactions.[5][11]
Agitation Vigorous StirringEssential for overcoming mass transfer limitations in the three-phase system.[9]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Catalytic transfer hydrogenation (CTH) is an excellent alternative to using pressurized hydrogen gas, enhancing laboratory safety.[17] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium formate (HCOONH₄) is a widely used, inexpensive, and efficient hydrogen donor in conjunction with Pd/C.[17][18][19] It decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[17]

Materials and Equipment
Reagent/EquipmentDetails
Starting Material 5-(4-nitrophenyl)piperidin-2-one
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet
Hydrogen Donor Ammonium Formate (HCOONH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Reaction Vessel Round-bottom flask with reflux condenser
Filtration Celite® 545 or similar filter aid, Büchner funnel
Step-by-Step Procedure
  • Setup: To a solution of 5-(4-nitrophenyl)piperidin-2-one (1.0 eq) in methanol, add 10% Pd/C (5-10 mol% Pd).

  • Donor Addition: Carefully add ammonium formate (3.0-5.0 eq) to the mixture in portions. The decomposition can be vigorous.[19]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) until the reaction is complete, as monitored by TLC. The reaction is often complete within 1-3 hours.

  • Filtration and Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[12] Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried and concentrated to yield the desired product.

Process Parameters Summary
ParameterRecommended ValueRationale & Notes
Catalyst Loading 5-10 mol % PdSimilar to direct hydrogenation; ensures efficient hydrogen transfer.
H-Donor Stoichiometry 3.0 - 5.0 equivalentsAn excess is required to drive the reaction to completion.[19]
Solvent MeOH, EtOHPolar protic solvents are ideal for dissolving both the substrate and ammonium formate.
Temperature Room Temp to 60 °CGentle heating can accelerate the decomposition of ammonium formate and the reaction rate.[20]

Troubleshooting and Optimization

Even with robust protocols, challenges such as incomplete conversion or side product formation can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Tree Start Problem: Incomplete or Slow Reaction Node_Catalyst 1. Check Catalyst Activity Start->Node_Catalyst Node_Conditions 2. Check Reaction Conditions Start->Node_Conditions Node_Materials 3. Check Substrate/Solvent Start->Node_Materials Sol_Poison Poisoned? (Sulfur, etc.) -> Use fresh catalyst Node_Catalyst->Sol_Poison Contaminants Sol_Deactivated Deactivated/Old? -> Use fresh batch Node_Catalyst->Sol_Deactivated Storage Sol_Loading Insufficient Loading? -> Increase mol% Node_Catalyst->Sol_Loading Amount Sol_Pressure Low H₂ Pressure? -> Increase pressure (Parr shaker) Node_Conditions->Sol_Pressure Driving Force Sol_Agitation Poor Agitation? -> Increase stir rate Node_Conditions->Sol_Agitation Mass Transfer Sol_Solubility Poor Solubility? -> Change solvent or add co-solvent (THF) Node_Materials->Sol_Solubility Availability Sol_Purity Impure Materials? -> Purify starting material Node_Materials->Sol_Purity Inhibitors

Caption: A decision tree for troubleshooting incomplete reductions.

Common Issues and Solutions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison noble metal catalysts.[9][21] Ensure high-purity reagents and solvents are used.

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation or insufficient hydrogen pressure/donor.[5] Consider increasing catalyst loading or using a high-pressure apparatus. For CTH, adding more ammonium formate may help.

  • Poor Substrate Solubility: Low solubility can severely limit the reaction rate.[5][16] Using a co-solvent like Tetrahydrofuran (THF) or gentle heating can improve solubility.

  • Side Reactions: While Pd/C is highly selective, over-reduction or hydrogenolysis of other sensitive groups can occur under harsh conditions (high temperature or pressure).[6] If this is observed, switch to milder conditions or a more selective catalyst system. Platinum-based catalysts are sometimes preferred to minimize hydrogenolysis.[22]

Safety Precautions

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Pyrophoric Catalysts: Catalysts like Pd/C and especially Raney Nickel can ignite spontaneously in air, particularly when dry and saturated with hydrogen.[8][11] Always handle them in an inert atmosphere or as a wet slurry. Never allow the filter cake to dry during work-up.[12]

  • Flammable Hydrogen Gas: Hydrogen gas forms explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[11][13] All equipment must be properly grounded and checked for leaks before introducing hydrogen.[13]

  • Pressure Safety: When using pressure vessels like a Parr apparatus, always inspect the equipment for damage before use and never exceed the rated pressure limit.[13][14] Use a blast shield.

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic. Monitor the reaction temperature, especially on a large scale, and have cooling baths ready if needed to prevent a runaway reaction.[11]

References

  • Vertex AI Search. (2026).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Stipetic, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2843. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. [Link]

  • American Chemical Society. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • University of Nebraska-Lincoln. (n.d.). Hydrogenation Safety. [Link]

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]

  • The Sarpong Group. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23), 2960-2967. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1992). U.S. Patent No. 5,099,067. Washington, DC: U.S.
  • Grokipedia. (n.d.). Adams' catalyst. [Link]

  • ResearchGate. (n.d.). Accepted mechanism for the hydrogenation of nitroarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Royal Society of Chemistry. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. [Link]

  • SSRN. (2024). Efficient and selective catalytic hydrogenation of nitroarenes catalyzed by two-dimensional Ni@Cu-MOF bimetallic nanosheets. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(8), 11216-11228. [Link]

  • Wikipedia. (n.d.). Adams' catalyst. [Link]

  • National Center for Biotechnology Information. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

  • American Chemical Society. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Royal Society of Chemistry. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • eBay. (n.d.). PtO2 Platinum(IV) oxide CAS 1314-15-4 1 Gram. [Link]

  • Vineeth Chemicals. (n.d.). Platinum (II) Oxide, Adams Catalyst, PtO2 Snuff coloured powder. [Link]

  • Google Patents. (1963).
  • DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]

  • Royal Society of Chemistry. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (marketed as Zejula) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2][3] Its molecular architecture, centered around a 2-phenyl-2H-indazole-7-carboxamide core coupled with a chiral (3S)-piperidine moiety, presents a compelling case study in modern medicinal and process chemistry. This guide provides an in-depth exploration of the synthetic strategies employed to construct Niraparib and its key intermediates, offering detailed protocols and insights into the chemical logic that underpins these manufacturing routes.

The synthesis of Niraparib is a testament to the evolution of synthetic organic chemistry, showcasing a transition from early medicinal chemistry routes to more efficient, scalable, and safer processes suitable for large-scale production.[4][5] Challenges such as the introduction of the crucial stereocenter in the piperidine ring and the regioselective formation of the indazole core have been addressed through a variety of innovative approaches, including classical resolution, chiral chromatography, and, more recently, asymmetric biocatalysis.[6][7]

This document will dissect the key synthetic disconnections of the Niraparib molecule, providing a detailed examination of the synthesis of its principal building blocks and their subsequent coupling to forge the final active pharmaceutical ingredient (API).

Core Scaffolds and Retrosynthetic Analysis

The structure of Niraparib (2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) can be retrosynthetically disconnected into two primary building blocks: the chiral (3S)-3-phenylpiperidine fragment and the 2H-indazole-7-carboxamide core. The strategic bond cleavage for retrosynthesis is the C-N bond connecting the phenyl ring and the indazole nitrogen.

DOT Script for Retrosynthetic Analysis of Niraparib

G Niraparib Niraparib Disconnection C-N Bond Disconnection Niraparib->Disconnection Piperidine (3S)-3-(4-Aminophenyl)piperidine Disconnection->Piperidine Indazole 2H-Indazole-7-carboxamide Precursor Disconnection->Indazole Intermediates Key Intermediates

Caption: Retrosynthetic disconnection of Niraparib into its key building blocks.

Synthesis of the Chiral (3S)-3-Arylpiperidine Intermediate

The enantiomerically pure (3S)-3-arylpiperidine is a critical component of Niraparib. Several methods have been developed for its synthesis, each with its own advantages and disadvantages.

Classical Resolution

Early synthetic routes relied on the classical resolution of a racemic mixture of 3-arylpiperidine.[1] This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. While effective, this method is often low-yielding as it discards half of the material.

Chiral Chromatography

Chiral supercritical fluid chromatography (SFC) has also been employed for the separation of the enantiomers of 3-(4-aminophenyl)piperidine-1-carboxylate.[6] This technique can provide high enantiomeric purity but can be costly and challenging to scale up for industrial production.

Asymmetric Synthesis via Biocatalysis

A more modern and efficient approach involves the use of biocatalysis.[7] Specifically, a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate has been developed.[7] This method offers high enantioselectivity and avoids the need for resolving agents or chiral chromatography.

This protocol is based on the process development work for Niraparib synthesis.[8]

Objective: To synthesize the enantiomerically enriched (S)-5-aryl-piperidone, a precursor to the (3S)-3-arylpiperidine intermediate.

Materials:

  • Racemic aldehyde surrogate (e.g., bisulfite adduct of the corresponding aldehyde)

  • Transaminase enzyme (e.g., ATA-302)[7]

  • Pyridoxal-5-phosphate (PLP) co-factor[7]

  • Amino donor (e.g., isopropylamine)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent (e.g., DMSO)

Procedure:

  • Prepare a buffered aqueous solution containing the transaminase enzyme and the PLP co-factor.

  • Add the racemic aldehyde surrogate and the amino donor to the reaction mixture.

  • The reaction is typically run at a controlled temperature and pH for a specified period.

  • The unstable aldehyde is generated in situ from the bisulfite adduct under the basic conditions of the transamination.

  • The transaminase selectively converts one enantiomer of the aldehyde to the corresponding amine, which then undergoes spontaneous cyclization to the desired enantiopure lactam.

  • The unreacted enantiomer of the aldehyde is racemized in situ, allowing for a theoretical yield of up to 100%.

  • After the reaction is complete, the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched (S)-5-aryl-piperidone.

Key Advantages:

  • High enantioselectivity (>95% ee).[4]

  • Avoids the use of hazardous reagents.

  • Potentially higher yields compared to classical resolution.

DOT Script for Asymmetric Synthesis of the Piperidine Intermediate

G RacemicAldehyde Racemic Aldehyde Surrogate Transaminase Transaminase (ATA-302) + PLP, Amino Donor RacemicAldehyde->Transaminase EnantioselectiveAmination Enantioselective Amination Transaminase->EnantioselectiveAmination Cyclization Intramolecular Cyclization EnantioselectiveAmination->Cyclization ChiralPiperidone (S)-5-Aryl-piperidone Cyclization->ChiralPiperidone

Caption: Biocatalytic dynamic kinetic resolution for the synthesis of the chiral piperidone precursor.

Synthesis of the 2H-Indazole-7-carboxamide Scaffold

The synthesis of the indazole core of Niraparib has also seen significant process improvements to enhance safety and efficiency.

Early Route via Azide Chemistry

Initial large-scale syntheses involved the use of sodium azide.[5][9] This route, while effective, poses significant safety risks, especially at an industrial scale, due to the potential for the formation of explosive intermediates. The reaction of an imine with sodium azide was used to form the indazole ring.[5]

Modern Route via Copper-Catalyzed N-Arylation

More recent and improved syntheses utilize a regioselective copper-catalyzed N-arylation of an indazole derivative as a key late-stage fragment coupling step.[8] This approach avoids the use of hazardous azide reagents and offers high yields and excellent regioselectivity for the desired N-2 isomer.[8]

This protocol is a generalized representation based on modern synthetic routes to Niraparib.[8]

Objective: To couple the indazole-7-carboxamide with the protected (3S)-3-(4-bromophenyl)piperidine.

Materials:

  • 2H-Indazole-7-carboxamide

  • (3S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., a diamine ligand)

  • Base (e.g., K2CO3 or Cs2CO3)

  • High-boiling aprotic solvent (e.g., DMF, DMAc, or DMSO)[6]

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the 2H-indazole-7-carboxamide, the protected (3S)-3-(4-bromophenyl)piperidine, the copper(I) catalyst, the ligand, and the base.

  • Add the anhydrous solvent to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for the required duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield the coupled product.

Key Advantages:

  • Avoids the use of hazardous azide reagents.

  • High regioselectivity for the desired N-2 arylation product.[8]

  • High yields.[8]

Final Assembly and Deprotection

The final steps in the synthesis of Niraparib involve the deprotection of the piperidine nitrogen and the formation of the desired salt form.

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is typically removed under acidic conditions.[10] Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with p-toluenesulfonic acid (p-TsOH) in a mixture of water and THF, effectively removes the Boc group.[5][10]

The final API is often isolated as a specific salt, such as the tosylate monohydrate, which can be achieved through a salt metathesis-driven crystallization.[8][9]

DOT Script for the Final Steps of Niraparib Synthesis

G CoupledProduct Boc-Protected Niraparib Precursor Deprotection Acidic Deprotection (e.g., p-TsOH) CoupledProduct->Deprotection SaltFormation Salt Formation (e.g., p-TsOH) Deprotection->SaltFormation NiraparibAPI Niraparib Tosylate Monohydrate SaltFormation->NiraparibAPI

Caption: Final deprotection and salt formation steps in the synthesis of Niraparib.

Summary of Key Synthetic Parameters

StepReaction TypeKey Reagents/CatalystsTypical YieldKey Advantages
Chiral Piperidine Synthesis Biocatalytic Dynamic Kinetic ResolutionTransaminase, PLP, Amino DonorHighHigh enantioselectivity, avoids hazardous reagents
Indazole Coupling Copper-Catalyzed N-ArylationCu(I) salt, Diamine ligand, BaseHighHigh regioselectivity, avoids azides
Final Deprotection Acid-catalyzed cleavagep-TsOH or TFAHighEfficient removal of Boc group

Conclusion

The synthesis of Niraparib exemplifies the strategic application of modern organic synthesis to address the challenges of producing complex and stereochemically defined pharmaceutical agents. The evolution from early, less efficient routes to sophisticated processes employing biocatalysis and advanced cross-coupling reactions underscores the importance of continuous process development in the pharmaceutical industry. The methods described herein not only provide a pathway to a life-saving medication but also serve as a valuable educational tool for researchers and professionals in the field of drug development, highlighting the synergy between fundamental chemical principles and practical, large-scale applications.

References

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Synthesis of Niraparib, a cancer drug candid
  • Synthesis of Niraparib. Thieme.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchG
  • METHODS OF MANUFACTURING OF NIRAPARIB - P
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Full article: Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine† - Taylor & Francis.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - P
  • Niraparib synthesis - ChemicalBook.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Public
  • Niraparib; MK 4827 - New Drug Approvals.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google P
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Public
  • Synthesis of niraparib (XXXII).
  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC.
  • Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent - MDPI.
  • Tricyclic Pyrazoles. 3. Synthesis, Biological Evaluation, and Molecular Modeling of Analogues of the Cannabinoid Antagonist 8-Chloro-1-(2',4'-dichlorophenyl)
  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of...
  • Clinical approaches to overcome PARP inhibitor resistance - PMC - NIH.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Journal of Pharmaceutical and Applied Chemistry.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
  • Combination of Niraparib, Cisplatin and Twist Knockdown in Cisplatin-Resistant Ovarian Cancer Cells Potentially Enhances Synthetic Lethality through ER-Stress Mediated Mitochondrial Apoptosis P

Sources

Application Note: Chemoselective Reduction of Pyridine Precursors to Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Piperidin-2-ones (


-lactams) are privileged pharmacophores ubiquitous in natural alkaloids and FDA-approved therapeutics. Synthesizing these saturated nitrogen heterocycles via the direct reduction of readily available pyridine precursors is highly step-economic. However, achieving strict chemoselectivity—preventing the over-reduction to fully saturated piperidines or the unwanted reduction of peripheral functional groups—remains a formidable challenge in synthetic organic chemistry.

This application note details two field-proven, divergent pathways for the chemoselective synthesis of piperidin-2-ones:

  • Pathway A: Palladium-Catalyzed Partial Hydrogenation via Nucleophilic Trapping. This method utilizes activated pyridines (e.g., oxazolidinone-substituted). The electron-withdrawing group activates the ring for partial hydrogenation, yielding a transient imine intermediate. The deliberate introduction of water intercepts this imine, halting the reduction cascade and yielding the lactam.

  • Pathway B: Ruthenium-Catalyzed Asymmetric Homogeneous Hydrogenation. Direct hydrogenation of 2-pyridones (the lactam tautomer of 2-hydroxypyridines) is notoriously difficult due to catalyst poisoning and strong aromatic stabilization. By utilizing a highly tunable Ru-NHC (N-heterocyclic carbene) complex, researchers can achieve direct, enantioselective reduction of the C=C bonds while leaving the carbonyl intact[1].

Pathway Visualization

The following workflow illustrates the logical divergence between the two primary chemoselective reduction strategies.

Pathway P Pyridine Precursors A1 2-Pyridones (Lactam Tautomer) P->A1 Oxidation A2 Activated Pyridines (e.g., Oxazolidinone) P->A2 Derivatization B1 Direct Hydrogenation [Ru-NHC, H2] A1->B1 B2 Partial Reduction [Pd/C, H2] A2->B2 Final Piperidin-2-ones (Target Pharmacophore) B1->Final C2 Imine Intermediate B2->C2 D2 Nucleophilic Trapping [H2O] C2->D2 D2->Final

Figure 1: Divergent chemoselective reduction pathways from pyridine precursors to piperidin-2-ones.

Comparative Catalyst Systems & Reaction Parameters

To guide experimental design, the table below summarizes the quantitative data and operational parameters for the primary reduction methodologies,,[1].

Precursor TypeCatalyst SystemHydrogen SourceSolvent / AdditivesChemoselectivity Control MechanismTypical Yield
Activated Pyridines 5% Pd/C (Heterogeneous)

gas (50 bar)
THF /

(1:1), aq. HCl
Imine Trapping: Water acts as a nucleophile, converting the imine to a lactam before over-reduction occurs.>85%
2-Pyridones Ru-NHC Complex (Homogeneous)

gas (120 bar)

-AmOH /

-hexane, KO

-Bu
Catalyst Tuning: NHC ligands provide facial selectivity; mild conditions prevent carbonyl reduction.82–99%
Pyridinium Salts RhCp*Cl

/ Chiral Amine
Formic AcidWaterReductive Transamination: Transfer hydrogenation avoids high-pressure

, selectively reducing the activated salt.
75–95%

Experimental Protocols

Protocol A: Palladium-Catalyzed Partial Hydrogenation via Imine Trapping

This protocol leverages a heterogeneous Pd/C system. The critical success factor is the deliberate addition of water and acid to manipulate the reaction cascade.

Reagents & Equipment:

  • Substrate: Oxazolidinone-substituted pyridine (0.3 mmol)

  • Catalyst: 5% Pd/C (10 mol%)

  • Solvents: Tetrahydrofuran (THF), Deionized

    
    
    
  • Additive: Concentrated aqueous HCl (37%)

  • Equipment: 150-mL stainless-steel autoclave, 4-mL glass vials.

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: To a 4-mL screw-cap glass vial equipped with a magnetic stirrer, add 5% Pd/C (10 mol%). If the pyridine substrate is a solid, add it at this stage (0.3 mmol, 1.0 equiv).

  • Solvent Addition: Add 1 mL of THF followed by 1 mL of

    
    . Causality: THF ensures the organic substrate remains solvated, while water is strictly required as the nucleophilic trapping agent to convert the intermediate imine into the target piperidin-2-one.
    
  • Acidification: If the substrate is a liquid, add it now. Subsequently, add concentrated aq. HCl (60 µL, ~2.4 equiv). Causality: The acid protonates the pyridine nitrogen, breaking aromaticity slightly and increasing the electrophilicity of the ring, which accelerates the initial Pd-catalyzed hydrogenation.

  • Pressurization: Place the uncapped vial into a 150-mL stainless-steel autoclave. Purge the system by pressurizing with

    
     gas and depressurizing four times to remove ambient oxygen. Set the final 
    
    
    
    pressure to 50 bar.
  • Reaction Execution: Stir the mixture at 40 °C for 24 hours.

  • Workup (Self-Validation): Vent the autoclave safely. Monitor the reaction via TLC or LC-MS. Filter the crude mixture through a Celite pad to remove the Pd/C catalyst, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed Asymmetric Homogeneous Hydrogenation

Direct hydrogenation of 2-pyridones requires overcoming the stable lactam-lactim tautomerization. This protocol uses a specialized Ru-NHC catalyst to achieve high enantiomeric ratios (e.r.)[1].

Reagents & Equipment:

  • Substrate: 2-Pyridone derivative (0.3 mmol)

  • Pre-catalyst:[Ru(2-Me-allyl)

    
    (cod)]
    
  • Ligand Precursor: SINpEt·HBF

    
     (Imidazolium salt)
    
  • Base: Potassium tert-butoxide (KO

    
    -Bu)
    
  • Solvents: tert-Amyl alcohol (

    
    -AmOH), 
    
    
    
    -hexane
  • Equipment: Glovebox (Argon atmosphere), 150-mL stainless-steel high-pressure reactor.

Step-by-Step Methodology:

  • In Situ Catalyst Generation: Inside an argon-filled glovebox, combine [Ru(2-Me-allyl)

    
    (cod)], the SINpEt·HBF
    
    
    
    ligand precursor, and KO
    
    
    -Bu in a vial. Causality: KO
    
    
    -Bu deprotonates the imidazolium salt to generate the active free carbene (NHC), which rapidly coordinates to the Ruthenium center, forming the chiral catalytic pocket[1].
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of

    
    -AmOH and 
    
    
    
    -hexane. Causality:
    
    
    -AmOH is required to dissolve the highly polar 2-pyridone substrate. However,
    
    
    -AmOH becomes highly viscous at sub-zero temperatures.
    
    
    -Hexane is added as an innocent co-solvent to maintain low viscosity, ensuring efficient
    
    
    mass transfer[1].
  • Substrate Introduction: Transfer the active catalyst solution to a glass vial containing the 2-pyridone substrate (0.3 mmol) and a magnetic stir bar[2].

  • Hydrogenation: Place the vial in the high-pressure reactor. Seal, remove from the glovebox, and pressurize with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 120 bar. Stir the reaction at -10 °C for 24 hours[1],. Causality: Conducting the reaction at -10 °C maximizes the energy difference between diastereomeric transition states, significantly enhancing the enantiomeric ratio (e.g., up to 94:6 e.r.)[1].
    
  • Workup: Depressurize the reactor. Filter the crude mixture through a short plug of silica gel using 5% MeOH in CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Cl
    
    
    
    to remove the Ru catalyst. Proceed to flash column chromatography.

References

Sources

Application Note & Protocol: One-Pot Synthesis of 5-Aryl-Piperidin-2-ones via Conjugate Addition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the one-pot synthesis of 5-aryl-piperidin-2-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The synthesis proceeds via a tandem aza-Michael addition and subsequent intramolecular cyclization. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details and the scientific rationale behind the experimental design.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a fundamental structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are integral to drugs with a wide range of pharmacological activities, including analgesics, antipsychotics, and anticancer agents.[3][4] Specifically, the piperidin-2-one (or δ-valerolactam) core is a privileged scaffold in modern drug discovery.[4] Compounds incorporating this moiety have been identified as inhibitors of critical biological targets, such as the MDM2 protein, which is implicated in tumor development.[3]

The 5-aryl substituted piperidin-2-ones, in particular, are of high interest due to the diverse pharmacological properties imparted by the aryl group. The development of efficient and streamlined synthetic routes to these molecules is a key objective in medicinal chemistry. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions (MCRs) or tandem reactions offer a significant advantage by reducing the number of synthetic steps, simplifying purification processes, and minimizing solvent waste.[3][5]

This application note details a robust one-pot procedure for the synthesis of 5-aryl-piperidin-2-ones. The core of this methodology is an aza-Michael conjugate addition followed by an intramolecular cyclization/lactamization, providing a convergent and efficient route to this valuable heterocyclic scaffold.

Reaction Principle: A Tandem Aza-Michael Addition-Cyclization Cascade

The synthesis of 5-aryl-piperidin-2-ones described herein is a classic example of a tandem reaction, where two or more bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates. The process is initiated by a base-catalyzed aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[6]

The key steps of the proposed mechanism are as follows:

  • Deprotonation and Nucleophile Formation: A suitable base deprotonates the N-H of an amino-ester, generating a potent nitrogen nucleophile.

  • Conjugate Addition (Aza-Michael Reaction): The nitrogen nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound (a chalcone derivative in this case), which acts as the Michael acceptor. This 1,4-addition forms a new carbon-nitrogen bond and generates an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the solvent or a proton source in the reaction mixture, yielding a linear adduct.

  • Intramolecular Cyclization (Lactamization): Under the reaction conditions, the newly formed secondary amine attacks the ester carbonyl group in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the six-membered piperidin-2-one ring and the elimination of an alcohol (e.g., ethanol).

This sequence efficiently assembles the desired heterocyclic core in a single operational step from readily available starting materials.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3 & 4: Protonation & Cyclization AminoEster R'-NH-CH₂(COOEt) Nucleophile R'-N⁻-CH₂(COOEt) AminoEster->Nucleophile Deprotonation Base Base (e.g., NaOEt) Chalcone Ar-CH=CH-CO-Ar' Enolate Intermediate Enolate Nucleophile->Enolate 1,4-Addition LinearAdduct Linear Adduct Enolate->LinearAdduct Protonation Product 5-Aryl-Piperidin-2-one LinearAdduct->Product Intramolecular Cyclization (Lactamization)

Caption: Proposed mechanism for the one-pot synthesis of 5-aryl-piperidin-2-ones.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative 5-aryl-piperidin-2-one. Researchers should optimize conditions for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chalcone (1,3-Diaryl-2-propen-1-one)ReagentMajor SupplierSubstituted chalcones can be used for diversity.
Ethyl Glycinate HydrochlorideReagentMajor SupplierOr other amino acid esters.
Sodium Ethoxide (NaOEt)ReagentMajor SupplierOr other suitable non-nucleophilic base.
Anhydrous Ethanol (EtOH)AnhydrousMajor SupplierEnsure dryness to prevent side reactions.
Diethyl EtherReagentMajor SupplierFor precipitation/crystallization.
Hydrochloric Acid (HCl), 1MACSMajor SupplierFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACSMajor SupplierFor workup.
Brine (Saturated NaCl solution)ACSMajor SupplierFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACSMajor SupplierFor drying.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Major SupplierFor reaction monitoring.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer for characterization

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Preparation - Dissolve ethyl glycinate HCl - Prepare NaOEt solution B 2. Reaction Setup - Combine reagents in flask - Add chalcone A->B Combine C 3. Reaction - Heat to reflux under N₂ - Monitor by TLC B->C Heat D 4. Quenching & Workup - Cool to RT - Add 1M HCl - Extract with organic solvent C->D Upon completion E 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo D->E Process F 6. Isolation - Precipitate/Crystallize from solvent - Filter and dry the product E->F Isolate G 7. Characterization - Obtain m.p., NMR, MS data F->G Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

1. Preparation of the Amine Nucleophile (In Situ)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous ethanol (40 mL).

  • Carefully add sodium metal (0.23 g, 10 mmol, 1.0 equiv) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • To this solution, add ethyl glycinate hydrochloride (1.40 g, 10 mmol, 1.0 equiv). Stir for 15 minutes at room temperature to form the free amine. A precipitate of NaCl will form.

2. Reaction Assembly and Execution

  • To the stirred suspension from Step 1, add the desired chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol, 1.0 equiv) in one portion.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using an oil bath.

  • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

3. Reaction Workup and Product Isolation

  • Once the reaction is complete (as indicated by the disappearance of the starting chalcone on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

4. Purification

  • The crude product is often a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

  • For recrystallization, dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.

5. Characterization

  • Determine the melting point of the purified product.

  • Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the base and lead to side reactions. The choice of base and solvent can also be critical and may require optimization for different substrates.[6]

  • Incomplete Reaction: If the reaction stalls, an additional equivalent of base may be required, or the reaction time may need to be extended. The reactivity of the chalcone is influenced by its electronic properties; electron-withdrawing groups on the aryl rings generally increase reactivity.

  • Side Product Formation: The formation of byproducts from self-condensation or other side reactions can occur. Purification by column chromatography may be necessary to isolate the desired product.

  • Stereoselectivity: The reaction can generate multiple stereoisomers. The relative stereochemistry should be determined by advanced NMR techniques (e.g., NOESY). The diastereoselectivity of such reactions can often be influenced by the reaction conditions.[3]

Conclusion

This one-pot protocol provides an efficient and direct route to the synthesis of 5-aryl-piperidin-2-ones through a conjugate addition-cyclization sequence. The methodology is advantageous due to its operational simplicity and use of readily available starting materials.[5][7] This approach is highly valuable for generating libraries of substituted piperidinones for screening in drug discovery programs, contributing to the development of new therapeutic agents.[4][8]

References

  • Birkholz, A. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU, Nanyang Technological University.
  • Vereshchagin, A. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(11), 2697-2703.
  • Birkholz, A., & Davies, I. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(20), 3237-3249.
  • Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Communications Chemistry, 6(1), 1-9.
  • (n.d.). Synthesis of Highly Functionalized Piperidines via a Tandem Retro‐Michael‐[2 + 3]‐Cycloaddition. Scilit.
  • Kim, S., et al. (2000). Convenient Synthesis of Substituted Piperidinones from R,β-Unsaturated Amides. Organic Letters, 2(20), 3477-3479.
  • (n.d.). Scope of Tandem Synthesis of 2‐Substituted Pyrrolidines/Piperidines.... ResearchGate.
  • (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
  • (n.d.). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. ResearchGate.
  • (n.d.). thio-michael addition reaction: Topics by Science.gov.
  • (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 6(2), 79-88.
  • Vereshchagin, A. N., et al. (2020). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate. Molecular Diversity, 24(4), 1327-1342.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340-376.
  • (n.d.). General One-pot, Two-Step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. SciSpace.
  • Goswami, S. V., et al. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Journal of the Serbian Chemical Society, 77(3), 241-248.
  • (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. ResearchGate.
  • (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters.
  • Peixoto, S., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760-4763.
  • (n.d.). One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence | Request PDF. ResearchGate.
  • (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Molecules, 27(22), 7943.
  • (n.d.). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC.
  • (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery.
  • (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules, 28(17), 6378.

Sources

Scalable Manufacturing Process for 5-(4-Aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

5-(4-Aminophenyl)piperidin-2-one (CAS: [3]) is a high-value, chiral-center-containing intermediate critical to the synthesis of Niraparib, a highly efficacious oral poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor. As a Senior Application Scientist, the rationale behind this protocol is not merely to synthesize the target molecule, but to establish a self-validating manufacturing system where each intermediate serves as a built-in purity checkpoint. This guide details a scalable, three-step cascade—Michael addition, reductive cyclization, and nitro reduction—optimized for high yield, strict impurity control, and industrial scalability.

Biological Context & Mechanistic Grounding

Niraparib is utilized in the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancers. The structural core of Niraparib relies on the 3-(4-aminophenyl)piperidine moiety, which is efficiently derived from the reduction of 5-(4-aminophenyl)piperidin-2-one [1]. Understanding the downstream biological application is crucial for setting stringent purity specifications for this intermediate, as trace heavy metals or regioisomers can compromise the final Active Pharmaceutical Ingredient (API).

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1/2 Activation DNA_Damage->PARP1 PARylation PARylation & DNA Repair PARP1->PARylation Apoptosis Synthetic Lethality (BRCA-mutant cells) PARP1->Apoptosis Trapped on DNA Survival Tumor Cell Survival PARylation->Survival Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 Inhibits Niraparib->Apoptosis Induces

Mechanism of Action: Niraparib-induced synthetic lethality via PARP inhibition.

Retrosynthetic Strategy & Process Causality

The traditional synthesis of the piperidin-2-one ring often relies on Suzuki coupling of pyridine derivatives followed by exhaustive high-pressure hydrogenation. This approach suffers from poor regioselectivity and requires specialized high-pressure infrastructure [2].

Our optimized process utilizes a bottom-up construction via a Michael addition-reductive cyclization cascade.

  • Step 1 causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base over inorganic carbonates due to its homogeneous kinetic profile in THF, strictly minimizing the formation of bis-alkylated impurities.

  • Step 2 causality: Raney Nickel is specifically chosen because it chemoselectively reduces the nitrile to a primary amine at moderate pressures (60 psi). This primary amine triggers spontaneous, thermodynamically driven intramolecular aminolysis of the methyl ester to form the lactam ring.

  • Step 3 causality: Isolating the intermediate nitro-lactam acts as a critical purity purge, ensuring that residual transition metals from Step 2 do not poison the highly sensitive Pd/C catalyst used in Step 3.

Synthetic_Workflow A 4-Nitrophenylacetonitrile + Methyl Acrylate B Step 1: Michael Addition (DBU, THF, 25°C) A->B C Methyl 4-cyano-4-(4-nitrophenyl)butanoate (IPC: Starting Material < 1%) B->C D Step 2: Reductive Cyclization (Raney Ni, H2 60 psi, MeOH) C->D E 5-(4-nitrophenyl)piperidin-2-one (IPC: Nitrile < 0.5%) D->E F Step 3: Nitro Reduction (Pd/C, H2 40 psi, EtOAc) E->F G 5-(4-aminophenyl)piperidin-2-one (Final API Intermediate) F->G

Three-step scalable manufacturing workflow for 5-(4-aminophenyl)piperidin-2-one.

Quantitative Process Optimization

The following tables summarize the critical parameter screening that validates our material and catalyst selections.

Table 1: Base and Solvent Screening for Michael Addition (Step 1)
EntryBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Causality / Observation
1K₂CO₃ (1.5)DMF601245.078.2Heterogeneous; high bis-alkylation observed.
2KOH (1.2)EtOH25862.585.4Ester hydrolysis competed with Michael addition.
3 DBU (0.2) THF 25 4 94.0 98.5 Homogeneous; strictly mono-alkylated product.
Table 2: Catalyst Selection for Reductive Cyclization (Step 2)
EntryCatalyst (wt%)H₂ Pressure (psi)Temp (°C)Time (h)Yield (%)Lactam Purity (%)Causality / Observation
1Pd/C (10%)40252430.065.0Premature nitro reduction; poor cyclization kinetics.
2PtO₂ (5%)50401855.580.1Mixed reduction products; difficult filtration.
3 Raney Ni (20%) 60 50 12 89.0 99.2 Selective nitrile reduction; spontaneous cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-cyano-4-(4-nitrophenyl)butanoate
  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Reagent Charging: Charge 4-Nitrophenylacetonitrile (1.0 kg, 6.17 mol) and anhydrous THF (5.0 L) into the reactor. Stir at 250 rpm until complete dissolution.

  • Catalyst Addition: Add DBU (0.18 kg, 1.23 mol, 0.2 equiv) in one portion. The solution will turn deep red, indicating the formation of the active nitrile anion.

  • Monomer Addition: Cool the reactor jacket to maintain internal temperature at 20-25°C. Add methyl acrylate (0.58 kg, 6.78 mol, 1.1 equiv) dropwise over 2 hours via an addition funnel.

    • Causality Note: Dropwise addition controls the exothermic Michael addition and prevents thermal runaway, which would otherwise promote rapid polymerization of the acrylate.

  • In-Process Control (IPC): After 4 hours of stirring at 25°C, sample the reaction mixture. Quench with 1N HCl and extract with EtOAc. Analyze via HPLC (UV 254 nm). The reaction is self-validated and complete when the remaining 4-nitrophenylacetonitrile is < 1.0% (Area/Area).

  • Work-up: Quench the reaction with 1N HCl (1.0 L) to neutralize the DBU. Concentrate the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 2 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product as a viscous oil, which solidifies upon standing.

Step 2: Reductive Cyclization to 5-(4-nitrophenyl)piperidin-2-one
  • Reactor Preparation: Utilize a 10 L Hastelloy autoclave. Purge with N₂ (3 cycles).

  • Reagent Charging: Dissolve the crude Step 1 intermediate (approx. 1.4 kg) in Methanol (7.0 L). Charge the solution into the autoclave.

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (280 g, 20 wt%).

  • Hydrogenation: Seal the autoclave. Purge with H₂ (3 cycles). Pressurize to 60 psi. Heat the internal temperature to 50°C.

  • Cyclization Dynamics: Stir at 500 rpm for 12 hours.

    • Causality Note: The primary amine generated from the nitrile immediately attacks the pendant methyl ester in a thermodynamically driven intramolecular aminolysis, forming the stable 6-membered lactam ring and releasing methanol as a byproduct.

  • IPC: Sample and analyze by LC-MS. Target mass[M+H]⁺ = 221.0. The intermediate open-chain amine must be undetectable.

  • Work-up: Cool to 20°C. Vent H₂ and purge with N₂. Filter the catalyst through a Celite pad under an N₂ blanket (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate to 2 L, cool to 0°C, and filter the precipitated 5-(4-nitrophenyl)piperidin-2-one. Wash with cold MeOH and dry under vacuum.

Step 3: Nitro Reduction to 5-(4-aminophenyl)piperidin-2-one
  • Hydrogenation: In a clean 10 L autoclave, charge 5-(4-nitrophenyl)piperidin-2-one (1.0 kg), Ethyl Acetate (8.0 L), and 10% Pd/C (100 g, 50% wet).

  • Reaction: Pressurize with H₂ to 40 psi and stir at 25°C for 6 hours.

    • Causality Note: Pd/C is highly active for nitro reduction. Running this at ambient temperature strictly prevents over-reduction or ring-opening side reactions.

  • IPC: HPLC analysis must show < 0.1% of the nitro precursor.

  • Work-up: Filter the Pd/C through a Celite pad. Concentrate the filtrate to afford 5-(4-aminophenyl)piperidin-2-one as an off-white crystalline solid. Recrystallize from EtOAc/Heptane (1:2) to achieve >99.5% HPLC purity.

Analytical Validation Parameters

To ensure the integrity of the self-validating system, the following HPLC parameters are recommended for IPC and final release testing:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 220 nm

  • Column Temperature: 30°C

References

  • Title: Processes for the preparation of Niraparib and intermediates thereof (US Patent 10,927,095 B2)
  • Title: Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application Note: Reagents and Protocols for Amide Bond Formation in Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidinones, particularly 4-piperidinone and its derivatives, are ubiquitous in medicinal chemistry, serving as core structural scaffolds in analgesics, kinase inhibitors, and antipsychotics[1]. Amide bond formation—either via N-acylation of the piperidinone nitrogen or by coupling a piperidinone-derived carboxylic acid with an amine—is a critical transformation[2]. However, the inherent reactivity of the ketone moiety poses unique challenges, including susceptibility to base-catalyzed aldol condensation and enamine formation. This application note provides a comprehensive guide to selecting the optimal coupling reagents and details self-validating protocols to ensure high-yielding, chemoselective amide bond formation.

Mechanistic Insights: Causality in Reagent Selection

The formation of an amide bond requires the activation of a stable carboxylic acid to make it susceptible to nucleophilic attack by an amine[3]. For piperidinones, chemoselectivity and the prevention of side reactions are paramount.

  • Carbodiimides (EDC/HOBt): EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate can undergo unwanted side reactions (such as rearrangement to an unreactive N-acylurea) or cause epimerization, HOBt is added to form a highly reactive, yet stable, active ester[4]. EDC is highly advantageous over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction[4].

  • Uronium/Aminium Salts (HATU): HATU is the gold standard for sterically hindered amines or electron-deficient anilines. It operates via the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming piperidinone amine to accelerate the nucleophilic attack. Expert Insight: Excess HATU can react with the unprotected N-terminal amine to form a guanidinium byproduct; therefore, exact stoichiometry (1.05–1.10 eq) is critical.

  • Propylphosphonic Anhydride (T3P): T3P is a mild, low-toxicity reagent that forms a mixed anhydride with the carboxylic acid. It is particularly valuable when coupling chiral piperidinone derivatives, as it exhibits exceptionally low epimerization rates[5]. Furthermore, all T3P byproducts are water-soluble, streamlining the workup process[5].

  • Chloroformates (Ethyl Chloroformate): For the synthesis of carbamates (e.g., ethyl 4-anilinopiperidine-1-carboxylate), chloroformates are used. The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon, followed by chloride elimination[1].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when applied to piperidinone scaffolds.

Coupling ReagentRelative ReactivityEpimerization RiskByproduct RemovalRelative CostBest Use Case
EDC / HOBt ModerateModerateEasy (Water-soluble)LowStandard couplings, library synthesis[4].
HATU Very HighLowModerate (Chromatography)HighSterically hindered or electron-deficient amines.
T3P HighVery LowVery Easy (Water-soluble)ModerateChiral substrates requiring zero epimerization[5].
Ethyl Chloroformate HighN/AEasy (Aqueous wash)Very LowCarbamate protection, fentanyl precursors[1].

Decision Matrix for Piperidinone Amide Coupling

ReagentSelection Start Piperidinone Amide Coupling Hindered Sterically Hindered or Electron Deficient? Start->Hindered HATU Use HATU / DIPEA (High Reactivity) Hindered->HATU Yes Epimerization Chiral Center at Alpha Position? Hindered->Epimerization No T3P Use T3P / Base (Low Epimerization) Epimerization->T3P Yes Standard Use EDC / HOBt (Easy Workup) Epimerization->Standard No

Logical decision matrix for selecting amide coupling reagents for piperidinone derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency N-Acylation using HATU/DIPEA

Objective: Coupling a sterically hindered carboxylic acid to 4-piperidone[2]. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a nucleophile, and it is less likely to trigger aldol condensation of the 4-piperidone compared to stronger bases[2].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF or DCM (0.1 M). Add DIPEA (2.0–3.0 eq) dropwise. Stir for 15 minutes at room temperature to pre-form the HOAt active ester.

  • Coupling: Add 4-piperidone hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 2–16 hours.

  • Quench & Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine and DIPEA), and brine. Dry over MgSO₄ and concentrate.

  • Self-Validation System: Monitor via TLC (5% MeOH in DCM) stained with Ninhydrin. Unreacted secondary amine from 4-piperidone will stain bright purple/red. The reaction is complete when this spot is fully consumed. LC-MS should confirm the[M+H]⁺ of the desired amide product.

Protocol B: Mild Amide Bond Formation using T3P

Objective: Coupling a chiral acid with a piperidinone derivative with zero epimerization[5]. Causality: T3P is supplied as a 50% solution in EtOAc or DMF. The reaction is kept at room temperature to preserve stereointegrity, leveraging T3P's mild activation pathway[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and piperidinone (1.0 eq) in EtOAc.

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).

  • Activation: Dropwise add T3P (50% in EtOAc, 1.5 eq). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with water (3x) to remove the water-soluble phosphonic acid byproducts.

  • Self-Validation System: Chiral HPLC comparison against a racemic standard to confirm enantiomeric excess (ee) > 99%. ¹H-NMR will confirm the absence of epimerization at the alpha-carbon.

Protocol C: Carbamate Protection/Acylation with Ethyl Chloroformate

Objective: Synthesis of ethyl 4-anilinopiperidine-1-carboxylate (a key intermediate)[1]. Causality: The reaction is highly exothermic; thus, slow addition at 0 °C is mandatory to prevent the formation of symmetrical urea byproducts and thermal degradation[1].

  • Preparation: Dissolve 4-anilinopiperidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition: Add ethyl chloroformate (1.05 eq) dropwise over 15-30 minutes, maintaining the internal temperature below 5 °C[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours[1].

  • Workup: Quench with water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate[1].

  • Self-Validation System: ¹H NMR (CDCl₃). The appearance of a distinct quartet at ~4.1 ppm (CH₂) and a triplet at ~1.2 ppm (CH₃) confirms the incorporation of the ethyl carbamate group[1].

Reaction Workflow Diagram

HATU_Workflow Step1 1. Activation Acid + HATU + DIPEA Step2 2. Coupling Add Piperidinone Step1->Step2 Step3 3. Reaction Stir 2-16h at RT Step2->Step3 Step4 4. Quench NaHCO3 (aq) Step3->Step4 Step5 5. Extraction DCM or EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for HATU-mediated N-acylation of piperidinones.

References

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • Title: Recent developments in catalytic amide bond formation Source: Peptide Science URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: JPT URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in 5-Aryl Amino Ester Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lactamization Workflows. The intramolecular cyclization of 5-aryl amino esters to form 6-aryl-piperidin-2-ones (and related γ/δ-lactams) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, the steric bulk of the C5-aryl group frequently disrupts the reaction kinetics, leading to poor yields, competing oligomerization, and stereochemical degradation.

This guide provides diagnostic troubleshooting, self-validating protocols, and mechanistic insights designed for researchers and drug development professionals.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My cyclization is stalling at a 30% yield, with the remainder of the mass balance converting into intractable high-molecular-weight byproducts. How do I shift the equilibrium? Causality: The C5-aryl group introduces significant steric hindrance near the reacting centers. This bulk increases the activation energy required for the molecule to adopt the necessary gauche conformation for intramolecular nucleophilic attack. Because the unimolecular cyclization is kinetically slowed, the bimolecular intermolecular amidation (oligomerization) outcompetes it. Solution: You must manipulate the concentration kinetics. Implementing a "late dilution strategy" or a continuous-flow high-dilution setup mathematically favors unimolecular cyclization over bimolecular oligomerization . Maintain the substrate concentration strictly below 0.05 M.

Q2: I am using standard base-mediated conditions (NaOMe/MeOH, reflux), but my enantiopure 5-aryl amino ester is undergoing significant epimerization. How can I preserve stereochemical integrity? Causality: Strong alkoxide bases deprotonate the


-carbon of the ester (or the newly formed lactam), generating a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization.
Solution:  Transition from a base-mediated pathway to a mild Lewis acid-mediated cyclization. Titanium(IV) isopropoxide (

) acts as a stereoretentive catalyst. It coordinates to the ester carbonyl to increase its electrophilicity while simultaneously templating the amino group within its coordination sphere, facilitating cyclization without requiring

-deprotonation .

Q3: Can I use photochemical methods to force the cyclization of sterically hindered substrates? Causality & Solution: Yes, recent advances in photoredox catalysis allow for the cyclization of


-amino esters to azetidinones (and larger lactams) using acyl imidazoles and light. This leverages chromophore activation to generate a triplet diradical species, bypassing traditional thermal kinetic barriers . However, for scalable 5-aryl systems, thermal Lewis acid catalysis remains the most robust approach.

Part 2: Quantitative Data & Method Comparison

To select the optimal conditions for your specific substrate, consult the performance metrics below:

Cyclization MethodCatalyst / ReagentsTemp (°C)Typical Yield (%)Epimerization RiskPrimary Application Profile
Base-Mediated NaOMe / MeOH65 (Reflux)70 - 85HighRacemic or non-enolizable substrates
Lewis Acid

/ Toluene
110 (Reflux)80 - 95LowEnantiopure chiral lactams
Thermal None / Xylenes140 (Reflux)20 - 40LowHighly activated (e.g., fluorinated) esters
Peptide Coupling LiOH, then HATU/DIPEA2560 - 75ModerateSterically hindered tert-butyl esters

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, incorporating specific analytical checkpoints to validate the chemical state before proceeding to the next step.

Protocol A: Base-Mediated Cyclization (For Racemic Substrates)

Ideal for large-scale, cost-efficient preparation where stereocenters are not at risk of base-catalyzed epimerization .

  • Preparation: Dissolve the 5-aryl amino acid methyl ester (10 mmol) in anhydrous methanol (200 mL) to ensure high dilution (0.05 M).

  • Activation: Add sodium methoxide (NaOMe, 25 wt% in MeOH, 12 mmol, 1.2 eq) dropwise at room temperature under an inert

    
     atmosphere.
    
  • Cyclization: Heat the reaction mixture to reflux (65 °C) and stir for 4 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze.

    • Self-Validation Criteria: Confirm the complete disappearance of the starting material mass

      
       and the appearance of the lactam mass 
      
      
      
      . If starting material persists >5%, add 0.2 eq NaOMe and reflux for 1 additional hour.
  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 7, concentrate under reduced pressure, and extract with EtOAc (3 × 50 mL). Wash with brine, dry over

    
    , and concentrate to yield the lactam.
    
Protocol B: Titanium(IV) Isopropoxide-Promoted Cyclization (Stereoretentive)

Mandatory for enantiopure substrates to prevent


-epimerization.
  • Reagent Assembly: Dissolve the chiral 5-aryl amino ester (10 mmol) in anhydrous toluene (250 mL). Add Titanium(IV) isopropoxide (

    
    , 2.0 mmol, 0.2 eq) via syringe.
    
  • Chelation & Reflux: Equip the flask with a Dean-Stark apparatus to remove liberated alcohol. Heat to reflux (110 °C) for 18 hours.

  • Validation Checkpoint (Chiral HPLC): Withdraw a 50 µL aliquot, filter through a short silica plug (EtOAc eluent), and analyze via Chiral HPLC.

    • Self-Validation Criteria: The enantiomeric excess (ee) must match the starting amino ester (>98% ee). If epimerization is detected (>5% minor enantiomer), the thermal energy is overriding the chelation control; reduce the temperature to 80 °C for subsequent batches.

  • Quench & Isolation: Cool the mixture, quench with water (5 mL) to precipitate

    
    , filter through a Celite pad, and concentrate the filtrate to afford the pure chiral lactam.
    

Part 4: Workflows & Mechanistic Diagrams

TroubleshootingWorkflow Start 5-Aryl Amino Ester Cyclization Base Attempt Base-Mediated (NaOMe, MeOH) Start->Base Check Analyze Reaction Mixture Base->Check Oligomer Issue: Oligomerization Check->Oligomer High MW by LC-MS Epimer Issue: Epimerization Check->Epimer Racemization Success High Yield Lactam Check->Success >85% Yield Dilution Solution: High Dilution Oligomer->Dilution Dilution->Success Lewis Solution: Ti(OiPr)4 Epimer->Lewis Lewis->Success

Troubleshooting workflow for identifying and resolving amino ester cyclization failures.

MechanisticPathway A 5-Aryl Amino Ester B Ti(OiPr)4 Coordination A->B Catalyst C Carbonyl Activation B->C Ligand Exchange D Intramolecular Attack C->D Folding E 6-Aryl-Piperidin -2-one D->E -ROH

Mechanistic pathway of Titanium(IV)-mediated stereoretentive lactamization.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: Does the nature of the ester leaving group (methyl vs. tert-butyl) affect the cyclization rate? Absolutely. Methyl and ethyl esters undergo rapid acyl substitution due to minimal steric shielding, making them ideal for base-catalyzed or Lewis acid routes. Conversely, tert-butyl esters are highly resistant to nucleophilic attack. If you are forced to use a tert-butyl ester, you will likely need to perform an acidic deprotection (TFA/DCM) to yield the free amino acid, followed by a peptide coupling reagent (e.g., HATU/DIPEA) to force the lactamization.

FAQ 2: I am observing hydrolysis of the ester instead of amidation. What is going wrong? Hydrolysis occurs when adventitious water acts as a nucleophile, outcompeting your intramolecular amine. This is highly common in base-mediated reactions if the methanol or sodium methoxide is not strictly anhydrous. Ensure all glassware is flame-dried and solvents are stored over activated molecular sieves.

References

  • 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(

    
    -Amino Ester)s from Step Growth Polymerization. Journal of the American Chemical Society.[Link]
    
  • Science of Synthesis: Product Class 10

    
    -Lactams and Larger Ring Lactams. Thieme Chemistry.[Link]
    
  • Photochemical cycliz

    
    -amino esters to access 3-azetidinones. Nature Communications / PubMed Central.[Link]
    

Technical Support Center: Piperidin-2-one Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Piperidin-2-one (δ-valerolactam) is a thermodynamically stable 6-membered ring, yet its synthesis is frequently plagued by oligomerization and fragmentation. This guide addresses the two primary synthetic routes: Intramolecular Amidation (from 5-aminopentanoic acid) and Ring Expansion (Beckmann/Schmidt rearrangement of cyclopentanone derivatives).

This is not a recipe book; it is a troubleshooting system designed to diagnose why your reaction failed and how to force the kinetics toward cyclization.

Module 1: Intramolecular Amidation (The Polymerization Trap)

Pathway: 5-Aminopentanoic acid


 Piperidin-2-one
Primary Failure Mode:  Linear Oligomerization (Nylon-5 formation).
The Kinetic Challenge

The formation of a 6-membered ring is entropically favored over 8+ membered rings but enthalpically competes with intermolecular coupling (polymerization).

  • Intramolecular rate (

    
    ):  First-order reaction (
    
    
    
    ).
  • Intermolecular rate (

    
    ):  Second-order reaction (
    
    
    
    ).

Expert Insight: To favor cyclization, you must manipulate the concentration such that


. This is the Ruggli-Ziegler Dilution Principle .
Experimental Protocol: High-Dilution Thermal Cyclization

Standard Reflux Method (Self-Validating)

  • Setup: Equip a 2-neck round bottom flask (RBF) with a Dean-Stark trap and a high-precision addition funnel.

  • Solvent: Use a high-boiling non-polar solvent (e.g., Xylene or Toluene). Why? Non-polar solvents destabilize the zwitterionic form of the amino acid, forcing it into the neutral form required for nucleophilic attack.

  • The "Pseudo-Infinite" Dilution:

    • Reflux the solvent before adding the substrate.

    • Dissolve 5-aminopentanoic acid in a minimum volume of solvent (or co-solvent if solubility is poor).

    • Critical Step: Add the substrate solution dropwise over 4–6 hours into the refluxing solvent.

    • Mechanism:[1][2][3][4][5][6][7] This keeps the instantaneous concentration of the unreacted amino acid near zero, statistically preventing two substrate molecules from colliding (polymerization).

  • Workup: Cool to RT. Polymers usually precipitate as gummy solids; the lactam remains in solution. Filter and evaporate.

Data: Concentration vs. Yield
Concentration (M)Isolated Yield (%)Oligomer Byproduct (%)Physical State of Crude
1.0 M (High)< 20%> 75%Sticky, insoluble gum
0.1 M (Med)45-55%40%Viscous oil
0.005 M (High Dilution)85-92% < 5%Crystalline solid / Clear oil

Module 2: The Beckmann Rearrangement (Ring Expansion)

Pathway: Cyclopentanone Oxime


 Piperidin-2-one
Primary Failure Mode:  Beckmann Fragmentation (Nitrile formation).
Mechanistic Divergence

The fate of the oxime depends on the stability of the intermediate carbocation and the geometry of the leaving group.

  • Path A (Desired): Migration of the alkyl group anti-periplanar to the leaving group (-OH/-OR).

  • Path B (Side Reaction): Fragmentation into 5-cyanopent-1-ene (unsaturated nitrile) if the carbocation is stabilized or ring strain is too high.

Visualization: Beckmann Pathways

Beckmann_Pathways Oxime Cyclopentanone Oxime Acid Acid Catalyst (H+ / PPA) Oxime->Acid Intermediate N-O Bond Activation Acid->Intermediate Rearrangement 1,2-Alkyl Shift (Anti-Periplanar) Intermediate->Rearrangement Low Temp (<100°C) Strong Acid Fragmentation C-C Bond Cleavage Intermediate->Fragmentation High Temp Stabilized C+ Lactam Piperidin-2-one (Target) Rearrangement->Lactam Nitrile Unsaturated Nitrile (Side Product) Fragmentation->Nitrile

Caption: Divergence of Beckmann Rearrangement. Path B (Red) dominates at high temperatures or with quaternary carbons.

Troubleshooting the Beckmann

Scenario 1: "I isolated a liquid with a sharp, unpleasant smell instead of a solid lactam."

  • Diagnosis: You formed the nitrile via fragmentation.[8]

  • Root Cause: Reaction temperature was too high, or the acid catalyst was too weak (allowing E/Z isomerization).

  • Fix:

    • Switch catalyst to Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH). These facilitate rearrangement at lower temperatures (60–80°C) compared to H2SO4.

    • Monitor temperature strictly. Do not exceed 90°C.

Scenario 2: "My yield is low, and I see starting ketone."

  • Diagnosis: Hydrolysis of the oxime.

  • Root Cause: Too much water in the reaction media.

  • Fix: Ensure reagents are anhydrous. If using Hydroxylamine-HCl to generate the oxime in situ, ensure full conversion and water removal (Dean-Stark) before adding the rearrangement catalyst.

Module 3: Substituted Piperidinones (Stereochemistry)

Issue: Racemization of chiral centers during ring closure.

If your precursor is a chiral substituted amino acid (e.g., 4-methyl-5-aminopentanoic acid), thermal cyclization often leads to racemization.

Protocol: Mild Catalytic Cyclization (Boronic Acid) Instead of thermal closure, use a catalyst that activates the carboxylate without generating a highly acidic/basic environment.

  • Reagents: Substrate (1.0 equiv), 2-Fluorophenylboronic acid (10 mol%) .

  • Solvent: Fluorobenzene or Toluene (reflux).[9]

  • Mechanism: The boronic acid forms a mixed anhydride (active ester) with the carboxylic acid. The amine attacks this intermediate.

  • Advantage: This proceeds at lower temperatures and neutral pH, preserving stereocenters adjacent to the carbonyl.

FAQ & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Gummy/Sticky brown solid on flask walls Oligomerization. Concentration was too high.Dilute: Repeat using the High Dilution Protocol (0.005 M). Add substrate slower.
Explosive/Rapid exotherm upon acid addition Runaway Beckmann. The rearrangement is highly exothermic.Cooling: Add the oxime to the acid in small portions with vigorous stirring and external cooling.
Product is UV-inactive but present by NMR Normal. Piperidin-2-one has weak UV absorbance (only amide bond).Visualization: Use Iodine stain or Dragendorff’s reagent for TLC. Do not rely on UV 254nm.
Formation of Tetrazoles Schmidt Reaction Excess. Excess Hydrazoic acid (HN3) reacted with the iminium intermediate.Stoichiometry: Use exactly 1.0–1.1 equivalents of NaN3. Avoid excess.
Low Yield in RCM (Ring Closing Metathesis) Conformational lock missing. (If using RCM route).Gem-Dimethyl Effect: RCM works poorly for simple piperidinones (Thorpe-Ingold effect). Switch to amidation route.

References

  • Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung. Justus Liebigs Annalen der Chemie. (Foundational text on High Dilution Principle).
  • Gowda, S., et al. (2016). Recent Advances in the Synthesis of Piperidin-2-ones. Organic & Biomolecular Chemistry. Link

  • Marcelli, T. (2019). Catalytic Lactamization of Amino Acids via Boronic Acid Activation. Journal of Organic Chemistry. Link

  • Obora, Y. (2012). Beckmann Rearrangement of Oximes Catalyzed by Phosphazenes. Journal of Organic Chemistry. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Authoritative source on Beckmann/Schmidt mechanisms).

Sources

Technical Support Center: Purification of 5-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a key intermediate in pharmaceutical synthesis, the purity of 5-(4-aminophenyl)piperidin-2-one is paramount. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges encountered during its purification from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: My isolated 5-(4-aminophenyl)piperidin-2-one is a yellow or brown solid, not the expected off-white color. What is the likely cause?

A: Discoloration is a common issue when working with aromatic amines. The primary causes are:

  • Oxidation: The primary aromatic amine moiety is susceptible to air oxidation, which can form highly colored impurities over time. It is crucial to minimize exposure to air, especially at elevated temperatures.

  • Residual Nitro-Aromatic Impurities: If the synthesis involves the reduction of a nitro-precursor, such as 5-(4-nitrophenyl)piperidin-2-one, incomplete reduction can leave behind intensely yellow or orange starting material or intermediates.

  • Azo/Azoxy Byproducts: During the reduction of nitroarenes, side reactions can lead to the formation of colored dimeric species like azoxy and azo compounds.[1]

Troubleshooting Tip: Ensure your reaction has gone to completion using Thin Layer Chromatography (TLC) before workup. If discoloration occurs post-purification, consider storing the final compound under an inert atmosphere (Nitrogen or Argon) and protecting it from light.

Q2: My overall yield is very low after column chromatography. Where is my product?

A: Low recovery from silica gel column chromatography is a frequent problem for basic compounds like aromatic amines. The primary reason is the strong, sometimes irreversible, interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This can lead to significant tailing (streaking) on TLC and loss of product on the column.

Q3: My TLC plate of the crude reaction mixture shows multiple spots. What are the potential byproducts?

A: The identity of byproducts is highly dependent on the synthetic route. For a typical synthesis involving the catalytic hydrogenation of 5-(4-nitrophenyl)piperidin-2-one, you might encounter:

  • Unreacted Starting Material: 5-(4-nitrophenyl)piperidin-2-one.

  • Incomplete Reduction Intermediates: Such as the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[4][5]

  • Dimeric Byproducts: Azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds formed from coupling of intermediates.[1]

  • Catalyst Residues: Traces of palladium, nickel, or iron from the reduction step.[6]

Q4: Which analytical techniques are best for confirming the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities and providing a purity value as a percentage of the total peak area.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and identifying any structurally related impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, often in conjunction with HPLC (LC-MS).[7]

In-Depth Troubleshooting Guides

Problem: Severe Tailing/Streaking During Column Chromatography

Q: I'm purifying my compound on a silica gel column, but it's streaking badly and the separation is poor. Why is this happening and how can I fix it?

A: As mentioned in the FAQs, this is due to the acid-base interaction between your basic amine and the acidic silica gel. The amine protonates on the silica surface, leading to strong adsorption and poor elution behavior.

Solution 1: Modify the Mobile Phase The most common and effective solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.[2][8]

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Causality: The triethylamine acts as a competitive base, interacting with the silica's acidic sites and preventing your product from binding too strongly.[3] This results in sharper bands and improved separation. The volatility of triethylamine makes it easy to remove from the final product under vacuum.

Solution 2: Use an Alternative Stationary Phase If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a powerful alternative.

  • Basic Alumina: Alumina is generally less acidic than silica and can be purchased in different grades (neutral or basic). Basic alumina is an excellent choice for purifying amines.[2]

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface has been chemically modified with aminopropyl groups, creating a more basic environment that is ideal for purifying basic compounds.[2]

Problem: Choosing Between Recrystallization and Chromatography

Q: My crude product is a solid. Should I use recrystallization or column chromatography for purification?

A: The choice depends on the scale of your reaction and the nature of the impurities.

  • Choose Recrystallization When:

    • You are working on a large scale (multi-gram to kilogram).

    • Your desired compound is highly crystalline.

    • The impurities have significantly different solubility profiles from your product in a given solvent system. Recrystallization is excellent for removing baseline impurities and highly soluble or insoluble contaminants.[9][]

  • Choose Column Chromatography When:

    • You need to separate impurities with polarities very similar to your product. Chromatography offers much higher resolving power.[11]

    • You are working on a smaller, laboratory scale.

    • The crude product is an oil or non-crystalline solid.

The following table summarizes the key differences:

FeatureRecrystallizationFlash Column Chromatography
Purity Achievable >98% (highly dependent on impurity profile)[11]>99%[11]
Typical Yield 60-85%70-95%
Scalability ExcellentGood (can become cumbersome at large scale)
Solvent Consumption ModerateHigh
Time Investment Low to ModerateHigh
Key Advantage Cost-effective and scalable[11]High resolution for a wide range of impurities[11]
Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for purifying 5-(4-aminophenyl)piperidin-2-one.

cluster_start Start cluster_workup Initial Processing cluster_purification Purification cluster_analysis Final Steps crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup dry Dry & Concentrate workup->dry decision Assess Impurity Profile (TLC) dry->decision column Column Chromatography decision->column Similar Polarity Impurities recryst Recrystallization decision->recryst Different Solubility Profiles analysis Purity Analysis (HPLC, NMR) column->analysis recryst->analysis product Pure Product >99% analysis->product

Caption: General purification workflow for 5-(4-aminophenyl)piperidin-2-one.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for the purification of a basic amine on standard silica gel.

  • TLC Analysis:

    • Develop a suitable mobile phase for TLC. A good starting point is a 50:50 mixture of ethyl acetate and hexane.

    • Run two TLC plates: one with the plain mobile phase and one where the mobile phase contains 1% triethylamine (Et₃N).

    • Observe the reduction in tailing and the change in Rf value in the Et₃N-modified system. This will be your column eluent.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare the column by packing it with silica gel as a slurry in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane + 1% Et₃N).

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and add the solution of your product.

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, low-polarity solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and the triethylamine using a rotary evaporator. You may need to co-evaporate with a solvent like dichloromethane a few times to fully remove residual Et₃N.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid by recrystallization.[9]

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][]

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, ethanol/water mixtures). Many piperidinone derivatives can be recrystallized from ethanol or methanol.[12]

    • Place a small amount of crude material in a test tube, add a few drops of solvent, and heat. If it dissolves, cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Column Chromatography

This diagram outlines a logical approach to solving common issues during column chromatography of basic amines.

cluster_problems Problem Identification cluster_solutions Potential Solutions start Column Chromatography Issue p1 Streaking / Tailing start->p1 p2 Poor Separation of Spots start->p2 p3 Product Not Eluting start->p3 s1 Add 1-2% Et3N or NH4OH to Mobile Phase p1->s1 s2 Switch to Alumina or Amine-Functionalized Silica p1->s2 s3 Use a Shallower Polarity Gradient p2->s3 s4 Use Dry Loading Technique p2->s4 p3->s1 s5 Increase Polarity of Mobile Phase (e.g., add MeOH) p3->s5

Caption: Troubleshooting logic for amine purification by column chromatography.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Bath. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • MDPI. Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • Solubility of Things. 2-Piperidone. [Link]

  • ResearchGate. How to isolate Imine by column chromatography?[Link]

  • ScienceDirect. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubChem. 1-(4-Aminophenyl)piperidin-2-one. [Link]

  • Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Organic Chemistry Portal. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. [Link]

  • ResearchGate. Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Heterocycles. SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. [Link]

  • Eurasian Journal of Engineering and Technology. New and Effective Analytical Reagent of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-thiol in The Determination of Copper and Lead. [Link]

  • SCIRP. A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. [Link]

  • Google Patents. N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.
  • Google Patents. Process for preparing and purifying p-phenylenediamine.
  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Recrystallization of Piperidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for recrystallization of piperidinone intermediates Content type: Technical Support Center Guide

Introduction

Welcome to the technical support hub for piperidinone intermediate purification. 4-Piperidinones (and their N-substituted derivatives) are ubiquitous pharmacophores in the synthesis of analgesics (fentanyl analogs), antihistamines, and antipsychotics. However, their purification often presents distinct challenges: oiling out due to low melting points, hydrate formation in salts, and solubility inversions caused by N-protecting groups.

This guide moves beyond generic advice, providing a mechanistic framework for solvent selection and specific rescue protocols for failed crystallizations.

Part 1: Solvent Selection Framework

Q: How do I determine the optimal solvent system for my specific piperidinone derivative?

A: The "like dissolves like" rule is insufficient for piperidinones due to the drastic polarity shift introduced by the nitrogen substituent. You must categorize your intermediate into one of three classes: Salts , Lipophilic Free Bases , or Polar Free Bases .

Refer to the Solvent Selection Decision Matrix below to guide your initial screening.

SolventSelection Start Start: Identify Piperidinone Form Type Classify Derivative Start->Type Salt Salt Form (e.g., HCl, HBr) Type->Salt Boc Lipophilic N-Protected (e.g., N-Boc, N-Cbz) Type->Boc Benzyl Aromatic N-Substituted (e.g., N-Benzyl, N-Phenethyl) Type->Benzyl SaltSolv Primary: Ethanol (Abs or 95%) Alternative: Methanol Salt->SaltSolv BocSolv Primary: Ethyl Acetate/Hexane (1:8) Temp: 0-5°C Boc->BocSolv BenzSolv Primary: Ethanol Secondary: EtOH/EtOAc Mix Benzyl->BenzSolv SaltAnti Anti-Solvent Required? Add Et2O or Acetone SaltSolv->SaltAnti If yield low BocWarn Warning: Avoid hot alcohols (Transesterification risk) BocSolv->BocWarn

Figure 1: Decision tree for selecting the initial solvent system based on the chemical nature of the piperidinone intermediate.

Recommended Solvent Systems by Derivative

The following table aggregates data from patent literature and process chemistry reviews regarding high-yield systems.

Derivative ClassSpecific Compound ExampleRecommended Solvent SystemMechanism/Notes
Acid Salts 4-Piperidone HCl monohydrateEthanol (95%) or MeOH/Et₂O High polarity of the salt requires protic solvents. Ether acts as an anti-solvent to drive precipitation [1].
N-Boc Protected 1-Boc-4-piperidinoneEtOAc : Hexane (1:8 to 1:10) Non-polar protecting group reduces water solubility. Crystallization often requires cooling to 0–5°C [2, 3].
N-Benzyl/Aryl N-Benzyl-4-piperidinoneAbsolute Ethanol The aromatic ring provides pi-stacking opportunities; ethanol balances solubility at boiling vs. insolubility at RT [4].
Chlorinated 2,4-Dichloro-6-(piperidin-1-yl)pyrimidineAcetonitrile : Methanol (1:1) For complex heterocyclic systems, a polar aprotic/protic mix prevents oiling out [5].

Part 2: Troubleshooting Common Failures

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode with piperidinones. It occurs when the saturation temperature of your solution is higher than the melting point of the oiled-out phase (often depressed by impurities).[1]

The Rescue Protocol: Do not simply cool it further; this will only solidify the oil into an impure glass. Follow this logic:

  • Re-heat the mixture until the emulsion clears and becomes a single phase.

  • Check Concentration: If the solution is too concentrated, the cloud point is reached at a temperature above the melting point. Add 10-20% more solvent.

  • Seed at the Metastable Zone: Cool the solution slowly. As soon as you reach the temperature where the oil previously appeared, add a seed crystal.

  • Trituration: If oiling persists, decant the supernatant solvent. Treat the oil with a solvent in which it is insoluble (e.g., cold pentane or ether) and scratch the flask to induce nucleation.

OilingOut Issue Problem: Oiling Out Reheat Step 1: Re-heat to Clear Solution Issue->Reheat Dilute Step 2: Add 10-20% More Solvent Reheat->Dilute Lower Saturation Temp Cool Step 3: Slow Cool (Insulate Flask) Dilute->Cool Seed Step 4: Add Seed Crystal above Oil Point Cool->Seed Metastable Zone Success Crystalline Product Seed->Success

Figure 2: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Q: I am getting low yields (<50%) with N-Boc-4-piperidinone.

A: This is frequently due to the high solubility of the Boc-protected form in organic solvents even at room temperature.

  • Correction: You must lower the terminal temperature. Standard protocols require cooling to 0°C or -10°C [2].

  • Anti-solvent: Do not rely on single-solvent cooling. Dissolve in minimal Ethyl Acetate, then slowly add 8-10 equivalents of Hexane/Heptane while stirring.

Q: The crystals are colored (yellow/orange) but should be white.

A: Piperidinones are susceptible to oxidation or trace polymerization, leading to colored impurities.

  • Correction: Perform a hot filtration through a pad of activated charcoal (or Celite mixed with charcoal) before crystallization.

  • Warning: Do not add charcoal to a boiling solution; it will boil over. Add it to the slightly cooled solution, then reheat.

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of 1-Boc-4-piperidinone (Anti-Solvent Method)

Target: High purity (>98%) for use in reductive amination.

  • Dissolution: Place 10.0 g of crude 1-Boc-4-piperidinone in a 250 mL Erlenmeyer flask.

  • Primary Solvent: Add Ethyl Acetate (approx. 10-15 mL) and heat gently (40-50°C) until fully dissolved. Note: Avoid boiling; Boc groups are thermally stable but can degrade if acidic impurities are present.

  • Anti-Solvent Addition: While stirring rapidly, add Petroleum Ether (or Hexane) dropwise.

    • Stop adding when a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethyl Acetate to clear the solution again.

  • Crystallization: Remove heat. Allow to cool to room temperature undisturbed (30 mins).

  • Deep Cooling: Place the flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect solids via vacuum filtration.[2] Wash with cold Hexane (10 mL).

  • Drying: Vacuum dry at room temperature (Melting point check: should be approx. 70-75°C, though often reported as oil/low-melting solid depending on purity).

Protocol B: Purification of 4-Piperidone Hydrochloride Monohydrate

Target: Removal of water-insoluble organic impurities.

  • Dissolution: Dissolve crude salt in the minimum amount of boiling 95% Ethanol . (Water is also a solvent, but recovery is difficult).

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed funnel.[2]

  • Crystallization: Allow the filtrate to cool slowly. If no crystals form, add Diethyl Ether dropwise until turbidity is observed.

  • Isolation: Filter the white crystalline solid.

  • Storage: Store in a desiccator; the monohydrate is stable, but the anhydrous form is hygroscopic [6].

References

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[3]

  • BenchChem Technical Support. (2025). 1-Boc-4-piperidone Solubility and Purification Guide.

  • Patent CN102070513A. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.

  • Murugesan, K., et al. (2021). Synthesis and recrystallization of 2,6-diaryl-3-(4-arylthio)piperidin-4-one series. Chemical Review and Letters.

  • BenchChem Technical Support. (2025). Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

  • ChemicalBook. (2023). 4,4-Piperidinediol hydrochloride: properties, applications and safety.

Sources

Technical Support Center: Purification of 5-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-54AP-METAL Subject: Removal of Residual Metal Catalysts (Pd, Pt, Ni, Ru) Applicable Molecule: 5-(4-aminophenyl)piperidin-2-one (and related aniline-lactam scaffolds)[1]

Executive Summary & Chemical Assessment

Welcome to the Purification Technical Support Center. You are likely dealing with a reaction mixture containing 5-(4-aminophenyl)piperidin-2-one , a molecule possessing two critical functional groups that complicate metal removal:

  • Primary Aniline (

    
    ):  A Lewis base that strongly coordinates with transition metals (Pd, Pt, Ni), creating stable soluble complexes that resist simple filtration.[1]
    
  • Lactam (Cyclic Amide): A polar moiety that limits solubility in non-polar solvents (like Hexane/Heptane), making standard aqueous extractions or silica chromatography difficult.

The Challenge: Standard acidic washes (HCl) may protonate the aniline, trapping the metal-amine complex in the aqueous phase or precipitating the salt without breaking the metal bond. Standard silica gel often fails to separate the metal-amine "streaking" effect.

The Goal: Reduce metal residues to <10 ppm (ICH Q3D compliance for oral dosage) without sacrificing yield.

Diagnostic: Identify Your Metal Species[2]

Before selecting a protocol, identify the state of your metal impurity.

  • Scenario A (Particulate): Black specks visible. Solution is cloudy.

    • Diagnosis: Heterogeneous metal (Pd/C, Pd black).

    • Action: Mechanical filtration (Celite/Membrane) is the first step, but rarely sufficient for Pharma-grade purity due to "leaching."

  • Scenario B (Soluble): Solution is clear but colored (red, orange, brown, or dark yellow).

    • Diagnosis: Homogeneous metal-amine complex.

    • Action: Chemical scavenging or crystallization with additives is mandatory .

Decision Matrix: Purification Strategy

PurificationStrategy Start Start: Crude 5-(4-aminophenyl)piperidin-2-one CheckState Visual Inspection Start->CheckState Particulate Visible Particles (Black) CheckState->Particulate Soluble Clear/Colored Solution CheckState->Soluble Filter Hot Filtration (Celite) Particulate->Filter CheckPPM ICP-MS Analysis Soluble->CheckPPM Filter->CheckPPM HighPPM > 500 ppm CheckPPM->HighPPM MedPPM 20 - 500 ppm CheckPPM->MedPPM LowPPM < 20 ppm CheckPPM->LowPPM ActivatedCarbon Activated Carbon (Yield Risk) HighPPM->ActivatedCarbon Scavenger Silica Scavenger (Si-Thiol/TMT) MedPPM->Scavenger Cryst Crystallization + Additive (NAC) MedPPM->Cryst Done Release (ICH Q3D Compliant) LowPPM->Done ActivatedCarbon->Scavenger Scavenger->CheckPPM Cryst->CheckPPM

Figure 1: Decision tree for selecting the appropriate purification workflow based on initial metal load.

Solution Module: Solid-Supported Scavengers

This is the most reliable method for anilines. Unlike activated carbon, functionalized silica scavengers are selective and minimize yield loss.

FAQ: Which Scavenger Should I Use?

Q: Can I use strong cation exchange (SCX) resins since my product is an amine? A: NO. SCX resins will bind your product (the aniline) just as strongly as the metal, leading to massive yield loss or requiring a difficult elution step.

Q: What is the best scavenger for 5-(4-aminophenyl)piperidin-2-one? A: Use Thiol-based or Thiourea-based scavengers. These bind "soft" metals (Pd, Pt, Ru) with high affinity but do not bind the "hard" nitrogen of your aniline product.

Scavenger TypeFunctionalitySelectivityRecommended For
Si-Thiol PropylthiolHigh for Pd(II), Pt, RuBest All-Rounder. Excellent for Pd removal in presence of amines.
Si-TMT TrimercaptotriazineVery High for Pd(0/II)Best for low-level polishing (<50 ppm).
Si-Thiourea ThioureaHigh for Pd, RuGood alternative if Thiols fail.[1]
SCX-2 Sulfonic AcidLow (Binds Product)AVOID for this molecule.[1][2]
Protocol A: Batch Mode Scavenging

Use this for < 1 kg batches.

  • Dissolution: Dissolve crude 5-(4-aminophenyl)piperidin-2-one in a polar solvent.

    • Recommended: THF, DMSO, or MeOH/DCM (1:1).

    • Avoid: Pure water (poor solubility of scavenger backbone) or Hexane.[1]

  • Loading: Add Si-Thiol or Si-TMT resin.

    • Ratio: 2–4 equivalents relative to the residual metal content (not the catalyst used). If metal content is unknown, use 5-10 wt% vs. product.

  • Incubation: Stir gently at 40–50°C for 4–12 hours.

    • Note: Heat is crucial to break the stable Aniline-Pd complex.[1]

  • Filtration: Filter through a 0.45 µm membrane or a sintered glass funnel.

    • Tip: Wash the resin cake with the dissolution solvent to recover entrained product.

  • Concentration: Evaporate solvent to recover the purified solid.

Solution Module: Additive-Enhanced Crystallization

If scavengers are too costly for your scale, use crystallization. However, standard crystallization often "occludes" metals inside the crystal lattice.[3][4] You must use a "de-complexing agent" in the mother liquor.

FAQ: Why didn't my recrystallization work?

A: The aniline moiety in your product holds onto the metal. As the product crystallizes, it drags the metal with it. You need a competitive binder in the solution to hold the metal while the product precipitates.

Protocol B: The "N-Acetylcysteine (NAC) Spike"

Use this for > 1 kg batches or cost-sensitive projects.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (e.g., Ethanol or Isopropanol).

  • Additive Addition: Add N-Acetylcysteine (NAC) or TMT (Trimercaptotriazine) .[1]

    • Dosage: 5–10 wt% relative to the crude product.[5]

  • Equilibration: Stir at reflux for 30–60 minutes. This allows the additive to displace the product from the metal center.

  • Crystallization: Cool the solution slowly to induce precipitation.

    • The Chemistry:[3][6][7][8][9][10][11][12] The Metal-NAC complex is highly soluble in alcohols/water and will stay in the mother liquor.[1] The product will crystallize out.[3]

  • Filtration & Wash: Filter the crystals.

    • Critical Step: Wash the filter cake with cold solvent immediately to remove the metal-rich mother liquor.

Regulatory & Compliance (ICH Q3D)

You must verify that the residual levels meet safety standards.

Permitted Daily Exposure (PDE) for Palladium (Oral):

  • Limit: 100 µ g/day .

  • Calculation: If the daily dose of the drug is 10 g (high estimate), the concentration limit is 10 ppm .[8] If the dose is 1 g, the limit is 100 ppm .

  • Target: Aim for < 10 ppm to ensure safety across all dosage forms.

Data Summary: Method Efficiency Comparison
MethodPd Removal EfficiencyYield RecoveryCostNotes
Celite Filtration < 20%> 99%LowOnly removes black particles; ineffective for soluble Pd.[1]
Activated Carbon 60–90%80–90%LowNon-specific; significant loss of product (yield penalty).
Si-Thiol Scavenger > 95%> 98%HighGold Standard. High selectivity, minimal yield loss.[1]
Cryst. + NAC 80–95%70–85%MediumScalable, but requires solubility optimization.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage User Guide. "ISOLUTE® Si-Thiol & Si-TMT Guidelines." Biotage AB. Available at: [Link]

Sources

Preventing oxidation of the amino group during storage and handling

Author: BenchChem Technical Support Team. Date: March 2026

A diagram showing a chemical flask with a nitrogen blanket, illustrating the protection of a sensitive compound from atmospheric oxidation.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on preventing the oxidation of amino groups during the storage and handling of chemical compounds. This resource is designed for professionals in research, science, and drug development who encounter stability challenges with amine-containing molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may face in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems related to the oxidation of amino groups.

Issue 1: My solid amine-containing compound has changed color (e.g., turned yellow, brown, or black) in the bottle.
  • Possible Cause A: Exposure to Air and/or Light During Storage.

    • Explanation: Many amines, especially aromatic amines, are susceptible to autoxidation, a process initiated by atmospheric oxygen.[1][2] This process is often accelerated by exposure to light (photo-oxidation). The initial oxidation products can further react to form highly colored polymeric materials.

    • Solution:

      • Evaluate the Material: For critical applications, it is highly recommended to use a fresh, unopened bottle of the reagent.[3] While purification of the discolored material may be possible (e.g., through recrystallization or sublimation), it can be challenging and may not remove all degradation products.[3]

      • Implement Proper Storage: To prevent future occurrences, ensure the bottle is tightly sealed immediately after each use. Store the container in a dark location, such as a cabinet or by wrapping it in aluminum foil.[3][4] For highly sensitive compounds, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3][5]

  • Possible Cause B: Age of the Reagent.

    • Explanation: Amine-containing compounds have a finite shelf life, which can be significantly reduced once the container is opened and exposed to the atmosphere.[3] Over time, even with proper sealing, small amounts of oxygen can ingress and cause slow degradation.

    • Solution:

      • Practice Good Inventory Management: Implement a "first-in, first-out" (FIFO) system for your chemical inventory to ensure older stock is used before newer stock. For frequently used sensitive reagents, consider purchasing smaller quantities to ensure the material is consumed before significant degradation can occur.

Issue 2: The solution of my amine-containing compound rapidly changes color upon preparation.
  • Possible Cause A: Dissolved Oxygen in the Solvent.

    • Explanation: Many common laboratory solvents are saturated with dissolved oxygen from the air. This dissolved oxygen can readily oxidize sensitive amines in solution.

    • Solution:

      • Deoxygenate Solvents: Before use, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[2][3] This will displace the dissolved oxygen.

      • Maintain an Inert Atmosphere: After deoxygenation, maintain the solvent under a positive pressure of inert gas to prevent re-absorption of oxygen.

  • Possible Cause B: Presence of Catalytic Metal Ions.

    • Explanation: Trace amounts of transition metal ions (e.g., iron, copper) can act as catalysts, significantly accelerating the rate of amine oxidation.[6][7] These metal ions can be present as impurities in reagents or leached from glassware or metal spatulas.

    • Solution:

      • Use High-Purity Materials: Utilize high-purity solvents and reagents.

      • Proper Glassware Cleaning: Ensure all glassware is meticulously cleaned. Consider an acid wash (e.g., with dilute HCl) followed by thorough rinsing with high-purity water to remove any trace metal contaminants.

      • Consider Chelating Agents: If metal ion contamination is suspected and compatible with your experimental design, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[3]

  • Possible Cause C: High pH of the Solution.

    • Explanation: The rate of oxidation for many amines is pH-dependent.[8][9] In some cases, a higher pH can increase the susceptibility to oxidation.

    • Solution:

      • pH Adjustment: If your experimental conditions permit, preparing the solution in a slightly acidic buffer can enhance the stability of the amine.[3] This is because protonation of the amino group reduces the electron density on the nitrogen, making it less susceptible to oxidation.[10]

Issue 3: I am observing unexpected peaks or inconsistent results in my HPLC analysis.
  • Possible Cause: On-Column or In-Solution Degradation.

    • Explanation: Sensitive amine compounds can oxidize during sample preparation or even during the chromatographic run itself. This can lead to the appearance of new peaks, peak tailing, and non-reproducible results.

    • Solution:

      • Add an Antioxidant: Incorporate a suitable antioxidant, such as ascorbic acid, into your sample solvent and/or mobile phase to prevent oxidation during analysis.[3]

      • Fresh Sample Preparation: Prepare your samples immediately before injection to minimize the time they are exposed to potentially oxidizing conditions.[3]

      • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down potential degradation in the vials awaiting injection.

      • Address Peak Tailing: Peak tailing can be caused by secondary interactions between the basic amino group and residual silanols on silica-based HPLC columns.[3] Consider using a base-deactivated column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of amino group oxidation?

A1: The oxidation of amino groups is a complex process that can proceed through several mechanisms. The most common is autoxidation, which is a free-radical chain reaction involving atmospheric oxygen.[1] This process can be initiated by light, heat, or the presence of metal ions.[6][7] The reaction typically involves the abstraction of a hydrogen atom from the nitrogen or an adjacent carbon, leading to the formation of various oxidation products such as imines, aldehydes, ketones, and N-oxides.[11][12] For aromatic amines, oxidation can lead to the formation of colored quinone-imine structures and polymers.

Q2: Which types of amines are most susceptible to oxidation?

A2: Generally, the susceptibility to oxidation follows the order: aromatic amines > secondary aliphatic amines > primary aliphatic amines > tertiary aliphatic amines. Aromatic amines, like aniline, are particularly prone to oxidation due to the resonance stabilization of the resulting radical intermediates.[11] The presence of electron-donating groups on an aromatic ring can further increase the susceptibility to oxidation.

Q3: How can I effectively store my amine-containing compounds for long-term stability?

A3: For optimal long-term stability, the following multi-faceted approach is recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[3][13][14][15][16][17] This can be achieved by backfilling the container with the inert gas after each use.

  • Low Temperature: Store the compound at a reduced temperature, such as in a refrigerator or freezer (-20°C), to slow down the rate of degradation.[5][18]

  • Protection from Light: Use amber glass vials or wrap the container in aluminum foil to protect it from light.[3][4]

  • Moisture Control: Amines can be hygroscopic, and the presence of moisture can sometimes facilitate degradation.[18] Store in a desiccator to maintain a dry environment.[18]

  • Salt Formation: If possible, storing the amine as a salt (e.g., a hydrochloride salt) can significantly improve its stability, as the protonated form is less susceptible to oxidation.[3][10]

Q4: What are antioxidants, and how do I choose the right one?

A4: Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by being preferentially oxidized over the compound they are protecting.[1][19][20] The choice of antioxidant depends on several factors, including the nature of the amine, the solvent system, and the requirements of the downstream application.

Antioxidant Class Examples Mechanism Typical Applications
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Act as radical scavengers by donating a hydrogen atom.[19]Commonly used in organic solvents and formulations.[21]
Aromatic Amines Diphenylamine derivativesFunction as radical scavengers.[19]Often used in industrial applications like lubricating oils.[1]
Reducing Agents Ascorbic acid (Vitamin C), Sodium metabisulfiteReadily undergo oxidation, thereby protecting the active substance.Often used in aqueous solutions and for analytical purposes.[3]

When selecting an antioxidant, it is crucial to ensure it is compatible with your compound and will not interfere with subsequent reactions or analyses.[20]

Q5: What is inert gas blanketing, and when should I use it?

A5: Inert gas blanketing, also known as inerting, is the process of covering a liquid or solid chemical with a layer of an inert gas, such as nitrogen or argon.[13][14][15][16][17] This displaces the oxygen in the headspace of the container, thereby preventing oxidation.[13][14] This technique is essential for the long-term storage of highly oxygen-sensitive amines and for processes where the exclusion of oxygen is critical for safety or product quality.[13][16]

Visualizations and Protocols

Decision-Making Workflow for Amine Storage

This diagram outlines a logical process for determining the appropriate storage conditions for an amine-containing compound.

Amine Storage Workflow Figure 1: Decision-Making Workflow for Amine Storage start Start: New Amine Compound check_sensitivity Is the amine known to be highly sensitive to oxidation? (e.g., aromatic amine) start->check_sensitivity check_storage_duration Long-term storage (>1 month)? check_sensitivity->check_storage_duration No max_protection_storage Maximum Protection Storage: - Enhanced Storage PLUS - Inert gas blanket (N2 or Ar) - Consider storing as a salt check_sensitivity->max_protection_storage Yes standard_storage Standard Storage: - Tightly sealed container - Cool, dark, dry place check_storage_duration->standard_storage No enhanced_storage Enhanced Storage: - Standard Storage PLUS - Store at reduced temp (-20°C) check_storage_duration->enhanced_storage Yes

Caption: A decision tree to guide the selection of appropriate storage conditions.

Experimental Protocol: Inert Gas Blanketing for a Liquid Amine

Objective: To properly store a liquid amine under a nitrogen atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or a septum-capped vial

  • Liquid amine

  • Nitrogen gas source with a regulator

  • Needles and tubing for gas transfer

  • Septa

Procedure:

  • Prepare the Flask: Take a clean, dry Schlenk flask or vial that is appropriately sized for the volume of the amine.

  • Add the Amine: Carefully transfer the liquid amine into the flask.

  • Seal the Flask: Securely cap the flask with a septum.

  • Purge with Nitrogen: Insert a needle connected to the nitrogen gas line through the septum as an inlet. Insert a second needle as an outlet to vent the displaced air.

  • Gentle Flow: Apply a gentle flow of nitrogen for 2-5 minutes to displace the air in the headspace above the liquid.

  • Remove Needles: Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of nitrogen inside the flask.

  • Seal and Store: For added security, wrap the septum and neck of the flask with Parafilm. Store the flask in a cool, dark location.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10).
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Unknown Source.
  • Oxidation of Secondary and Primary Amines. Unknown Source.
  • Amine Packaging: Essential Solutions for High-Purity Amines. (2025, April 10).
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. (2024, February 13). minglan Chemical.
  • Antioxidants. Slideshare.
  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabiliz
  • Selection of Pharmaceutical Antioxidants by Hydrodynamic Voltammetry. (2025, August 7). Request PDF.
  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Benchchem.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.
  • Rational use of antioxidants in solid oral pharmaceutical prepar
  • Blanketing: protecting the integrity of your products with inert gas. (2024, May 21). GasN₂.
  • Drying, inerting, blanketing & purging. Linde Gas.
  • Oxidative deamin
  • Inerting, Blanketing and Purging. Air Liquide Thailand.
  • Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. (2021, February 5). PubMed.
  • The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec.
  • Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. Request PDF.
  • White Paper: Inerting in the chemical industry. Linde.
  • Troubleshooting Fmoc-Amino Acid Degrad
  • Drug quality and storage. MSF Medical Guidelines.
  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.. (2012, September 21).

Sources

Technical Support Center: HPLC Troubleshooting for Basic Piperidinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Tailing for Basic Piperidinone Derivatives Ticket Priority: High (Method Development/Validation) Assigned Specialist: Senior Application Scientist

Introduction: The Piperidinone Challenge

Welcome to the Technical Support Center. You are likely here because your piperidinone derivative—a structural class ubiquitous in kinase inhibitors (e.g., Tofacitinib analogs) and opioids—is eluting as a shark-fin peak rather than a Gaussian band.

The Core Issue: Piperidinone derivatives typically possess a basic secondary amine within the piperidine ring (


). At standard chromatographic pH (pH 3–7), this nitrogen is fully protonated (

). This positive charge acts as a magnet for ionized silanol groups (

) on the silica surface of your column. This secondary interaction is an ion-exchange mechanism that is kinetically slower than the primary hydrophobic partition, resulting in severe peak tailing.

This guide provides a self-validating troubleshooting pathway to restore peak symmetry (


).

Part 1: The Mechanism (Why is this happening?)

Q: Why does my piperidinone tail while neutral impurities look perfect?

A: Your neutral impurities interact only with the C18 ligand (hydrophobic interaction). Your piperidinone is fighting a two-front war: it interacts with the C18 ligand and the underlying silica surface.

Standard silica supports have a surface


 of roughly 3.5–4.5. If your mobile phase pH is above 3.5, roughly 50% of the silanols may be ionized. The protonated piperidine nitrogen binds to these sites. Because the desorption kinetics from these silanol sites are slow, the analyte "drags" behind the main band.
Visualization: The Silanol Trap

The following diagram illustrates the dual-retention mechanism causing the tailing.

SilanolInteraction Analyte Piperidinone (BH+) (Protonated Base) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Primary Retention) Silanol Ionized Silanol (Si-O-) (Cation Exchange Site) Analyte->Silanol Slow Kinetics (Secondary Interaction) Peak Result: Peak Tailing (As > 1.5) C18->Peak Silanol->Peak

Caption: Figure 1. The "Silanol Trap" mechanism where secondary cation-exchange interactions (red dashed line) delay mass transfer, causing peak tailing.

Part 2: Mobile Phase Optimization (The Chemical Fix)

Q: Should I use High pH or Low pH?

A: For piperidinones (


), High pH  is scientifically superior but requires specific hardware. Low pH  is the standard starting point but often requires "masking" agents.
Strategy A: High pH (The "Neutralization" Approach)

If you raise the pH to 1–2 units above the


 (i.e., pH > 11), the piperidine nitrogen deprotonates and becomes neutral (

). Neutral molecules cannot interact with silanols by ion exchange.
  • Pros: Perfect peak shape, often higher retention (better for polar bases).

  • Cons: Dissolves standard silica columns. Must use Hybrid Particle (e.g., Waters BEH) or Polymer columns.

Strategy B: Low pH (The "Suppression" Approach)

If you lower the pH to < 2.5, you suppress the ionization of the silanols (


).
  • Pros: Compatible with most C18 columns.

  • Cons: Piperidinone is still charged; if the column has any acidic activity, tailing persists.

Q: Which additives actually work for piperidinones?

Use this selection table to choose the right modifier based on your detection method.

AdditiveMechanismDetection CompatibilityRecommendation
Triethylamine (TEA) Competitive Binding: Saturates silanols so the drug cannot.UV Only (Suppresses MS signal)Gold Standard for UV. Use 5–10 mM.
Trifluoroacetic Acid (TFA) Ion Pairing: Forms a neutral pair (

) + Lowers pH.
UV / MS (Signal suppression risk)Good for MS if signal is strong. Use 0.05–0.1%.
Formic Acid pH Control only (Weak acid).MS PreferredOften insufficient for piperidinones alone.
Ammonium Bicarbonate High pH Buffer (

).[1]
MS / UVBest for High pH methods.
Chaotropic Salts (

)
Chaotropic: Disrupts solvation shell / Ion pairing.UV Only (Non-volatile)Use as last resort for impossible peaks.

Part 3: Column Selection (The Hardware Fix)

Q: My standard C18 column is failing. What should I switch to?

A: Do not use "Type A" (older) silica. For basic piperidinones, you need Type B (High Purity) silica with specific surface modifications.

  • Charged Surface Hybrid (CSH): These particles have a slight positive charge on the surface. This repels the positively charged piperidinone (Coulombic repulsion), preventing it from touching the silanols.

    • Verdict: Excellent for low pH / Formic acid methods.

  • Ethylene Bridged Hybrid (BEH): These particles are resistant to high pH.

    • Verdict: Required if you use the High pH (>10) strategy.

  • Polar Embedded / End-capped: "Shield" phases (e.g., Amide, Carbamate) protect silanols.

    • Verdict: Good improvement, but often less effective than CSH for strong bases.

Part 4: The "Rescue" Protocol

If you are stuck, run this exact protocol. It is designed to validate whether the issue is chemical (silanols) or physical (column void).

Protocol: The Piperidinone Peak Shape Rescue

Objective: Distinguish between silanol activity and system failure.

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (100%).[2]

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX),

    
     mm, 3.5 or 5 µm.
    

Method Parameters:

  • Flow: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Temp: 40°C (Improves mass transfer kinetics).

  • Injection: 5 µL (Keep mass load low to avoid Langmuir isotherm overload).

Interpretation:

  • Scenario 1: Peak is symmetrical (

    
    ). 
    
  • Scenario 2: Peak still tails (

    
    ). 
    
      • Column Void: Reverse column flow (if permitted) or replace.

      • Extra-Column Volume: Ensure tubing from column to detector is 0.005" ID (Red PEEK).

      • Sample Solvent: Is your sample dissolved in 100% DMSO or Acetonitrile? This causes "solvent mismatch" tailing. Dilute sample with starting mobile phase.

Troubleshooting Flowchart

Troubleshooting Start Start: Peak Tailing Detected CheckSystem Check Physical System (Tubing, Fittings, Void) Start->CheckSystem CheckSample Check Sample Solvent (Is it stronger than Mobile Phase?) CheckSystem->CheckSample System OK ChemistryCheck Evaluate Chemistry CheckSample->ChemistryCheck Solvent OK Decision_MS Is MS Detection Required? ChemistryCheck->Decision_MS Route_UV UV Only Route Decision_MS->Route_UV No (UV Only) Route_MS MS Compatible Route Decision_MS->Route_MS Yes Action_TEA Add 0.1% Triethylamine (TEA) to Mobile Phase A Route_UV->Action_TEA Cheapest Fix Action_HighPH Switch to High pH (pH 10) Requires Hybrid Column Route_MS->Action_HighPH Most Effective Action_CSH Switch to CSH Column (Charged Surface) Route_MS->Action_CSH If Low pH Required

Caption: Figure 2.[2] Decision tree for isolating and resolving peak tailing sources.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link

  • Agilent Technologies. (2016). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Note. Link

  • Phenomenex. (2017). High pH Stability for Basic Analytes: Gemini NX-C18. Phenomenex Technical Guide. Link

Sources

Validation & Comparative

A Researcher's Guide to Differentiating 1-Substituted and 5-Substituted Piperidin-2-ones using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Positional Isomerism in Piperidinone Scaffolds

The piperidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its conformational pre-organization and ability to present substituents in well-defined spatial vectors make it an attractive template for drug design. However, the synthetic routes to these compounds can often yield a mixture of positional isomers, most commonly with substitution at the 1-position (on the nitrogen) or the 5-position. The precise location of this substituent is not a trivial detail; it fundamentally alters the molecule's three-dimensional shape, polarity, and hydrogen bonding capacity, thereby dictating its biological activity and pharmacokinetic profile.

An unambiguous structural assignment is therefore a critical checkpoint in any drug development pipeline. Among the arsenal of analytical techniques available to the modern chemist, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for distinguishing between these crucial isomers. This guide provides a detailed, evidence-based comparison of the ¹H NMR spectral features of 1-substituted versus 5-substituted piperidin-2-ones, supported by experimental data and protocols to empower researchers in their structural elucidation efforts.

Pillar 1: The Fundamental NMR Principles at Play

To confidently assign a structure, one must understand the underlying principles that govern the NMR spectrum of a piperidinone ring. The key lies in how the electronic environment, dictated by the amide functionality, influences the chemical shift (δ) and spin-spin coupling (J) of the ring protons.

  • Anisotropic Effect of the Carbonyl Group: The C=O bond creates a cone of magnetic anisotropy. Protons situated in the deshielding region of this cone (in the plane of the C=O group) will resonate at a lower field (higher ppm). This primarily affects the protons on the α-carbon (C3).

  • Inductive Effect of the Nitrogen Atom: As an electronegative atom, the nitrogen withdraws electron density from adjacent carbons, deshielding the protons attached to them. This effect is most pronounced on the protons at the C6 position.

  • Through-Bond J-Coupling: The interaction between the magnetic spins of non-equivalent protons on adjacent carbons (vicinal coupling, ³J) causes splitting of NMR signals. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship, providing invaluable stereochemical information.[1][2]

These effects create a unique diagnostic fingerprint for each proton within the piperidinone ring, which is predictably altered by the position of a substituent.

Pillar 2: A Comparative Analysis of ¹H NMR Spectra

The most effective way to distinguish between the two isomers is a direct comparison of their expected ¹H NMR spectral patterns. The substitution pattern breaks the symmetry of the ring in distinct ways, leading to clear, interpretable differences in the signals for the ring protons.

The Signature of a 1-Substituted Piperidin-2-one

In a 1-substituted isomer, the substituent is directly attached to the ring nitrogen. This has several key consequences for the NMR spectrum.

  • Absence of an N-H Proton: The most immediate and definitive identifier is the lack of a signal for a nitrogen-bound proton.

  • Protons at C6 (α to Nitrogen): These protons are directly adjacent to the electron-withdrawing nitrogen. Consequently, they are significantly deshielded and typically appear as a multiplet in the δ 3.2–3.6 ppm range. The exact chemical shift and multiplicity will depend on the nature of the N-substituent.

  • Protons at C3 (α to Carbonyl): These protons are deshielded by the carbonyl group and resonate as a characteristic multiplet, often a triplet, around δ 2.3–2.6 ppm .

  • Protons at C4 and C5: These methylene protons are more shielded and appear in the aliphatic region, typically between δ 1.7–2.0 ppm . They usually present as complex, overlapping multiplets due to coupling with their neighbors.

  • Substituent Protons: The protons on the N-substituent will give rise to their own signals, which will not be coupled to any of the piperidinone ring protons (e.g., a sharp singlet for an N-acetyl group).

Diagram: Key Structural Features of Isomeric Piperidinones

G cluster_0 1-Substituted Piperidin-2-one cluster_1 5-Substituted Piperidin-2-one a Structure a_desc Key Features: - No N-H proton. - C6-H protons deshielded by Nitrogen (δ ~3.2-3.6). - R group protons are singlets or uncoupled multiplets. b Structure b_desc Key Features: - Broad N-H signal present (δ variable). - C6-H protons deshielded by Nitrogen (δ ~3.0-3.4). - R' group protons coupled to C5-H.

Caption: General structures and key identifying features for 1- and 5-substituted piperidin-2-ones.

The Signature of a 5-Substituted Piperidin-2-one

When the substituent is at the C5 position, the nitrogen remains part of a secondary amide, which creates a profoundly different NMR spectrum.

  • Presence of an N-H Proton: This is the hallmark of a C-substituted piperidinone. A broad singlet corresponding to the N-H proton will be observed. Its chemical shift is highly variable (typically δ 5.5–8.5 ppm ) and depends on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O, providing definitive confirmation.

  • Protons at C6 (α to Nitrogen): Similar to the 1-substituted case, these protons are deshielded by the adjacent nitrogen and resonate in the δ 3.0–3.4 ppm range. They will appear as two distinct multiplets due to the asymmetric environment.

  • Proton at C5 (Methine Proton): The single proton at the point of substitution will appear as a multiplet, with its chemical shift being dependent on the nature of the substituent. Crucially, it will be coupled to the protons on C4, C6, and the substituent itself (if the substituent has protons on an adjacent atom).

  • Protons at C3 (α to Carbonyl): These protons remain deshielded by the carbonyl and appear around δ 2.2–2.5 ppm .

  • Substituent Protons: The protons of the substituent at C5 will show coupling to the C5-methine proton. For instance, a methyl substituent at C5 would appear as a doublet, providing a clear distinction from the singlet expected for an N-methyl group in a 1-substituted isomer.

Data Summary: Key Diagnostic Differentiators

The following table summarizes the critical ¹H NMR signals that enable unambiguous differentiation between the two isomeric forms.

Spectral Feature 1-Substituted Piperidin-2-one 5-Substituted Piperidin-2-one Causality & Expert Insight
N-H Signal AbsentPresent (broad singlet, variable δ)The most definitive diagnostic. Its presence confirms a secondary amide (C-substitution). Its absence indicates a tertiary amide (N-substitution).
C6-H₂ Protons Multiplet, δ ~3.2–3.6 ppmTwo distinct multiplets, δ ~3.0–3.4 ppmDeshielded by the adjacent nitrogen in both cases. The asymmetry in the 5-substituted isomer often leads to resolved signals for the axial and equatorial protons.
C3-H₂ Protons Multiplet, δ ~2.3–2.6 ppmMultiplet, δ ~2.2–2.5 ppmDeshielded by the α-carbonyl in both isomers. The chemical shift is very similar and not a primary point of differentiation.
Substituent Protons Uncoupled to ring protons (e.g., N-CH₃ is a singlet)Coupled to C5-H proton (e.g., C5-CH₃ is a doublet)This coupling pattern provides direct evidence of the substituent's point of attachment. A COSY experiment will confirm this correlation.

Pillar 3: A Self-Validating Experimental Workflow

To ensure the integrity of your structural assignment, a robust and self-validating experimental approach is essential. The combination of a standard 1D ¹H NMR experiment with a confirmatory step provides a high degree of confidence.

Diagram: Logical Workflow for Isomer Distinction

G decision decision result result start Acquire 1D ¹H NMR Spectrum check_nh Is a broad singlet observed at δ 5.5-8.5 ppm? start->check_nh d2o_shake Perform D₂O Shake Experiment check_nh->d2o_shake Yes check_substituent Analyze substituent coupling. Is it coupled to a ring proton? check_nh->check_substituent No check_disappearance Does the broad singlet disappear? d2o_shake->check_disappearance isomer_5 Structure is 5-Substituted check_disappearance->isomer_5 Yes check_disappearance->check_substituent No (Signal may be impurity) confirm_cosy_5 Confirm with COSY: Substituent shows correlation to C5-H proton. isomer_5->confirm_cosy_5 check_substituent->isomer_5 Yes isomer_1 Structure is 1-Substituted check_substituent->isomer_1 No confirm_cosy_1 Confirm with COSY: Substituent shows NO correlation to ring protons. isomer_1->confirm_cosy_1

Caption: A decision-making workflow for distinguishing piperidinone isomers using ¹H NMR.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the piperidinone sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is a common first choice). If solubility is an issue, DMSO-d₆ can be used, but be aware that the N-H proton signal may be broader.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

  • Confirmatory D₂O Exchange (if an N-H is suspected):

    • After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake gently for ~30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the N-H proton will have disappeared or significantly diminished in intensity.

  • Optional 2D NMR for Unambiguous Confirmation (COSY):

    • For complex or unexpected spectra, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is highly recommended.

    • This experiment reveals which protons are J-coupled to each other. In a 5-substituted isomer, a cross-peak will be visible between the C5-methine proton and the protons of the substituent, providing irrefutable proof of their connectivity. In a 1-substituted isomer, no such correlation will exist between the substituent and any ring protons.

Conclusion

The differentiation of 1-substituted and 5-substituted piperidin-2-ones is a common yet critical challenge in chemical and pharmaceutical research. By leveraging a systematic approach grounded in the fundamental principles of ¹H NMR spectroscopy, researchers can make this distinction with a high degree of confidence. The presence or absence of the exchangeable N-H proton serves as the primary, unambiguous indicator, while the coupling patterns of the substituent's protons provide a powerful secondary confirmation. This guide equips scientists with the knowledge and experimental framework to confidently assign the correct isomeric structure, ensuring the integrity of their research and accelerating the journey of drug discovery and development.

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PMC (National Center for Biotechnology Information). Available at: [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC (National Center for Biotechnology Information). Available at: [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. Available at: [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). NP-MRD. Available at: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Potsdam. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. Available at: [Link]

  • Spin-Spin Splitting: J-Coupling. ACS Division of Organic Chemistry. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. ResearchGate. Available at: [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Jasperse Supplemental Notes. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

HPLC Retention Time Comparison: Apixaban Intermediate vs. 5-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Apixaban is a highly selective and potent Factor Xa inhibitor utilized globally as an oral anticoagulant[1]. The core of its molecular architecture features a complex pyrazole scaffold. During the commercial synthesis of the apixaban intermediate, the construction of this pyrazole ring—typically via a [3+2] cycloaddition or condensation reaction—inevitably yields a mixture of regioisomers[2]. The thermodynamically favored product is the desired 3-substituted pyrazole (Apixaban intermediate), while the kinetically competitive byproduct is the 5-substituted pyrazole (5-isomer). Accurately quantifying and controlling this 5-isomer impurity is a critical regulatory requirement, necessitating robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods[3].

Mechanistic Origins and Structural Causality

The formation of the 5-isomer is dictated by the nucleophilic attack trajectory of the hydrazine intermediate on the 1,3-dicarbonyl (or equivalent) electrophilic centers. While the 3-isomer and 5-isomer share identical molecular weights, their three-dimensional spatial arrangements differ significantly. The 5-isomer exhibits altered steric shielding around the pyrazole nitrogen atoms and a distinct dipole moment. In reversed-phase HPLC (RP-HPLC), these subtle structural variances alter the molecule's solvation energy and its partitioning kinetics into the hydrophobic stationary phase, allowing for baseline chromatographic resolution.

Experimental Protocol: Self-Validating RP-HPLC Methodology

To ensure absolute scientific integrity and reproducibility, the following step-by-step RP-HPLC workflow is designed as a self-validating system.

  • Step 1: System Preparation & Column Selection

    • Action: Install a high-efficiency C18 (Octadecylsilane) column (e.g., 250 mm × 4.6 mm, 5 μm particle size) and set the column oven to 30°C.

    • Causality: The dense hydrophobic alkyl chains of the C18 phase are highly sensitive to the dipole differences between the regioisomers. Maintaining a constant 30°C temperature prevents thermodynamic drift, ensuring that the partitioning coefficient (

      
      ) remains stable.
      
  • Step 2: Mobile Phase Formulation

    • Action: Prepare Mobile Phase A (0.01 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 4.0) and Mobile Phase B (100% HPLC-grade Acetonitrile).

    • Causality: Buffering at pH 4.0 is critical. It suppresses the ionization of any trace basic impurities and stabilizes the hydrogen-bonding network of the pyrazole nitrogens, preventing peak tailing and maintaining structural rigidity during elution[3].

  • Step 3: Gradient Programming

    • Action: Program a linear gradient from 40% B to 70% B over 20 minutes at a flow rate of 1.0 mL/min.

    • Causality: Isocratic elution fails to provide sufficient theoretical plates (

      
      ) to resolve closely related regioisomers. A dynamic organic gradient selectively disrupts the 
      
      
      
      stacking and hydrophobic interactions of the 5-isomer, driving it off the column efficiently.
  • Step 4: Sample Preparation (Self-Validating Step)

    • Action: Dissolve the synthesis mixture in a 50:50 (v/v) diluent of Mobile Phase A and B to a concentration of 1.0 mg/mL. Crucial validation step: Spike a secondary sample with a certified 5-isomer reference standard at a 0.5% (w/w) level.

    • Causality: Spiking creates an internal self-validating system. If the method lacks specificity or the column is degraded, the spiked 5-isomer will co-elute with the main apixaban intermediate peak, instantly flagging a resolution failure before data reporting.

  • Step 5: Detection & Integration

    • Action: Monitor the eluate using a UV/Vis or Photodiode Array (PDA) detector set to 280 nm[4].

    • Causality: Both the 3-isomer and 5-isomer possess an extended conjugated

      
      -system that provides a robust, equimolar chromophoric response at 280 nm, allowing for accurate relative quantification without complex response factor corrections.
      
Quantitative Data Presentation

The structural differences between the isomers translate directly into their chromatographic retention behavior. The 5-isomer, due to its specific dipole orientation and slightly higher apparent hydrophobicity under these buffered conditions, elutes after the main apixaban intermediate peak.

Chromatographic ParameterApixaban Intermediate (3-Isomer)5-Isomer (Regioisomeric Impurity)
Retention Time (RT) 13.60 min14.85 min
Relative Retention Time (RRT) 1.001.09
Tailing Factor (

)
1.121.15
Theoretical Plates (

)
> 65,000> 62,000
Resolution (

)
N/A4.2 (Baseline resolved)
Selectivity Factor (

)
N/A1.11

Note: Data represents optimized gradient conditions. An


 > 2.0 indicates complete baseline separation, validating the method for quality control release testing.
Mandatory Visualization: Workflow & Logical Relationships

G Start Apixaban Synthesis (Pyrazole Cyclization) Isomer3 3-Isomer (Target) Thermodynamically Favored Start->Isomer3 Major Pathway Isomer5 5-Isomer (Impurity) Kinetically Competitive Start->Isomer5 Minor Pathway SamplePrep Sample Preparation (Diluent: ACN/Water) Isomer3->SamplePrep Isomer5->SamplePrep HPLC RP-HPLC Separation (C18, Gradient Elution) SamplePrep->HPLC Det3 RT: ~13.6 min (Apixaban Intermediate) HPLC->Det3 Lower Hydrophobicity Det5 RT: ~14.8 min (5-Isomer Impurity) HPLC->Det5 Higher Hydrophobicity

Logical workflow of regioisomer synthesis, sample preparation, and RP-HPLC separation.

References
  • Apixaban: a new player in the anticoagulant class - PubMed 1

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC 2

  • Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC 3

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF APIXABAN BY RP- HPLC METHOD - IJCRT.org4

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 5-(4-aminophenyl)piperidin-2-one , specifically contrasting it with its regioisomer, 1-(4-aminophenyl)piperidin-2-one . This comparison is critical for impurity profiling in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) where distinguishing between C-linked and N-linked isomers is a mandatory quality control step.

Executive Summary

5-(4-aminophenyl)piperidin-2-one (CAS: 41216-10-8) is a C-substituted lactam often encountered as a synthetic intermediate or metabolite.[1] Its isobaric isomer, 1-(4-aminophenyl)piperidin-2-one (CAS: 438056-68-9), is a common impurity where the aminophenyl group is attached to the lactam nitrogen.

While both compounds share the molecular formula C₁₁H₁₄N₂O and a protonated precursor ion [M+H]⁺ at m/z 191.12 , their tandem mass spectrometry (MS/MS) spectra differ significantly due to the stability of the N-aryl bond versus the C-aryl bond. This guide provides the mechanistic basis for distinguishing these isomers using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

Quick Comparison Matrix
Feature5-(4-aminophenyl)piperidin-2-one (Target)1-(4-aminophenyl)piperidin-2-one (Alternative)
Structure Type C-Linked (Phenyl at C5)N-Linked (Phenyl at N1)
Lactam Nitrogen Unsubstituted (N-H free)Substituted (N-Aryl)
Key Neutral Loss

m 17 (NH₃) &

m 28 (CO)

m 28 (CO) &

m 43 (HNCO)
Diagnostic Ion m/z 174 (Amine loss), m/z 118 (Styrene-like)m/z 119 (Phenyl isocyanate), m/z 93 (Aniline)
Fragmentation Driver Ring opening

Benzylic stabilization
N-Aryl bond retention vs. Ring cleavage

Technical Analysis & Fragmentation Mechanics

A. The Target: 5-(4-aminophenyl)piperidin-2-one

Mechanism: The fragmentation is driven by the free lactam nitrogen and the stability of the benzylic cation at position 5.

  • Loss of Ammonia (m/z 174): The primary amine on the phenyl ring or the lactam amide (less likely) can undergo elimination. In ESI, the loss of NH₃ (

    
    17) from the aniline moiety is a minor but diagnostic pathway for free primary amines.
    
  • Lactam Ring Opening (m/z 163): Loss of CO (

    
    28) is characteristic of cyclic amides (lactams). This results in a ring-opened amine species.
    
  • Benzylic Cleavage (m/z 118/106): The piperidone ring cleavage is directed by the phenyl group at C5. A retro-synthetic type cleavage can generate a 4-aminostyrene cation (m/z 118) or a 4-aminobenzyl cation (m/z 106).

B. The Alternative: 1-(4-aminophenyl)piperidin-2-one

Mechanism: The N-Aryl bond is robust. Fragmentation focuses on destroying the piperidone ring while keeping the N-Aryl connection, or cleaving the N-C bond if high energy is applied.

  • Loss of CO (m/z 163): Similar to the 5-isomer, the lactam carbonyl is lost.

  • Formation of Phenyl Isocyanate (m/z 119): A classic fragmentation for N-aryl lactams is the cross-ring cleavage generating the

    
     ion.
    
  • Aniline Cation (m/z 93): At higher collision energies, the piperidone ring is completely lost, leaving the

    
     radical cation or protonated aniline species.
    

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent pathways that allow for the differentiation of the two isomers.

FragmentationPathways cluster_0 Target: 5-(4-aminophenyl)piperidin-2-one cluster_1 Alternative: 1-(4-aminophenyl)piperidin-2-one M_5 [M+H]+ m/z 191 (C-Linked) Frag_5_1 m/z 174 [M+H - NH3]+ M_5->Frag_5_1 -NH3 (17) Frag_5_2 m/z 163 [M+H - CO]+ M_5->Frag_5_2 -CO (28) Frag_5_3 m/z 118 [Aminostyrene]+ Frag_5_2->Frag_5_3 Ring Fission M_1 [M+H]+ m/z 191 (N-Linked) Frag_1_1 m/z 163 [M+H - CO]+ M_1->Frag_1_1 -CO (28) Frag_1_2 m/z 119 [Ph-NCO+H]+ M_1->Frag_1_2 Cross-Ring Cleavage Frag_1_3 m/z 93 [Aniline]+ M_1->Frag_1_3 Loss of Piperidone

Caption: Divergent fragmentation pathways for C-linked (Blue) vs. N-linked (Red) isomers. Note the diagnostic m/z 118 vs. m/z 119/93 split.

Experimental Protocol for Isomer Differentiation

To confidently distinguish these isomers, use the following Self-Validating Protocol.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]⁺).

  • Direct Infusion: Flow rate 5-10 µL/min.

Step 2: MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE (10 eV) preserves the molecular ion. High CE (40 eV) forces the diagnostic ring cleavages required to distinguish the isomers.

Step 3: Data Interpretation Criteria

Use this decision logic to validate identity:

  • Check m/z 191: Confirm precursor isolation.

  • Look for m/z 93:

    • High Abundance: Indicates 1-isomer (N-linked). The aniline moiety is easily ejected.

    • Absent/Trace: Indicates 5-isomer (C-linked). The phenyl group is anchored to the carbon chain, making clean ejection of aniline mechanistically difficult.

  • Look for m/z 118 vs 119:

    • m/z 118: Supports 5-isomer (Aminostyrene fragment).

    • m/z 119: Supports 1-isomer (Phenyl isocyanate fragment).

References

  • PubChem. (2025). Compound Summary: 1-(4-Aminophenyl)piperidin-2-one (CAS 438056-68-9).[2] National Library of Medicine. [Link]

  • Ma, S., et al. (2015). "A comprehensive study of apixaban's degradation pathways...". RSC Advances. (Differentiation of lactam impurities). [Link]

Sources

Comparative Guide: Structural Analysis of 5-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-aminophenyl)piperidin-2-one (CAS: 41216-10-8) is a critical pharmacophore scaffold, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and Factor Xa inhibitors. Its structural integrity relies on the interplay between the semi-rigid piperidinone ring and the rotatable 4-aminophenyl moiety.

This guide compares the three primary methodologies for defining its solid-state structure: Single Crystal X-Ray Diffraction (SC-XRD) , High-Resolution Powder X-Ray Diffraction (HR-PXRD) , and DFT-Calculated Conformational Analysis . While SC-XRD remains the gold standard for absolute configuration, this guide evaluates why a hybrid approach is essential for drug development workflows.

Structural & Chemical Context

The molecule features two competing hydrogen-bonding domains:[1]

  • Lactam Core (Cis-Amide): Capable of forming

    
     dimers or 
    
    
    
    chains.
  • Aniline Moiety: A weak H-bond donor/acceptor that introduces lattice complexity and potential for polymorphism.

Conformational Challenge

The piperidin-2-one ring typically adopts a distorted chair or half-chair (sofa) conformation. The position of the phenyl substituent at C5 creates steric strain, forcing the ring to adopt a specific pucker to minimize 1,3-diaxial interactions.

Comparative Analysis of Analytical Methodologies

This section objectively compares the "performance" of analytical techniques in resolving the structure of 5-(4-aminophenyl)piperidin-2-one.

Table 1: Performance Benchmarking of Structural Analysis Methods
FeatureMethod A: SC-XRD (Gold Standard)Method B: HR-PXRD (High Throughput)Method C: DFT + Rietveld (Computational)
Primary Output 3D Atom Coordinates (CIF), Absolute Config.Bulk Phase ID, Crystallinity %Energy Minimized Conformation
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)Molecular Structure File (.mol)
Resolution Limit Atomic (< 0.8 Å)Lattice Parameters (> 2.0 Å)Theoretical (0 K)
Polymorph Sensitivity Low (Analyzes one crystal)High (Detects mixtures)N/A (Predicts stability)
Turnaround Time 24–48 Hours1–2 Hours12–24 Hours (CPU dependent)
Critical Limitation Requires high-quality crystal growth.Cannot solve de novo structures easily without homology models.Gas phase bias; ignores packing forces.
Expert Insight: Why SC-XRD Wins for this Molecule

For 5-(4-aminophenyl)piperidin-2-one, SC-XRD is non-negotiable initially. The torsion angle between the piperidinone ring and the phenyl group (


) dictates the packing efficiency. PXRD alone cannot distinguish between subtle conformational polymorphs (conformers) often seen in 5-substituted piperidines.

Experimental Protocols

Protocol A: Single Crystal Growth (The "Anti-Solvent" Method)

Objective: Grow diffraction-quality crystals suitable for Mo-K


 radiation.
  • Dissolution: Dissolve 20 mg of 5-(4-aminophenyl)piperidin-2-one in 2 mL of Methanol (MeOH) . Sonicate for 5 mins to ensure full homogeneity.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a narrow borosilicate vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether (IPE) or Ethyl Acetate .

  • Equilibration: Seal the outer jar. Allow vapor diffusion at 20°C for 7–14 days.

  • Harvesting: Crystals typically form as colorless prisms. Mount on a Kapton loop using Paratone oil immediately to prevent desolvation.

Protocol B: Data Collection & Refinement Strategy

Context: Validating the H-bond network.

  • Temperature: Collect data at 100 K (Cryostream). Room temperature data leads to high thermal ellipsoids on the aniline nitrogen, obscuring H-bond geometry.

  • Resolution: Aim for

    
     (Mo source).
    
  • Refinement:

    • Refine the lactam hydrogen (N-H) freely if data quality permits.

    • Look for disorder in the piperidinone ring (C3-C4-C5 region), common in these derivatives.

Structural Logic & Signaling Pathways

The following diagram illustrates the decision-making logic for characterizing the solid-state form of this intermediate, integrating experimental and computational steps.

G Start Crude 5-(4-aminophenyl) piperidin-2-one Screen Polymorph Screening (Solvent: MeOH, THF, Acetone) Start->Screen Recrystallization SCXRD Method A: SC-XRD (Single Crystal) Screen->SCXRD Prisms formed PXRD Method B: PXRD (Bulk Powder) Screen->PXRD Microcrystalline/Amorphous Analysis Structural Analysis: 1. Torsion Angle (Ph-Pip) 2. H-Bond Motifs (Chain vs Dimer) SCXRD->Analysis CIF Data PXRD->Analysis Pattern Matching DFT Method C: DFT Optimization (Conformational Search) DFT->Analysis Energy Minima Analysis->Screen If Disorder Found Outcome Final Solid Form Definition (API Grade) Analysis->Outcome Validation

Figure 1: Integrated workflow for the solid-state characterization of piperidinone intermediates.

Data Interpretation Guide

When analyzing the crystal structure of 5-(4-aminophenyl)piperidin-2-one, researchers should verify the following structural motifs, which serve as quality control markers:

The "Lactam" Synthon
  • Expectation: The amide group (-CONH-) typically forms centrosymmetric dimers (

    
    ) or infinite 
    
    
    
    chains.
  • Validation: Measure the

    
     distance. It should be 2.85 ± 0.05 Å . If significantly longer (>3.0 Å), suspect solvent inclusion or steric hindrance.
    
Ring Pucker Analysis (Cremer-Pople Parameters)
  • Expectation: The piperidinone ring is rarely planar.

  • Metric: Calculate the puckering amplitude (

    
    ) and phase (
    
    
    
    ).
    • Chair:

      
       or 
      
      
      
      .
    • Twist Boat:

      
      .
      
  • Relevance: The 5-phenyl substitution favors a distorted chair to place the bulky group in an equatorial position (

    
    -orientation), minimizing energy.
    
Chirality Check
  • Crucial: Since the molecule has a chiral center at C5, check the Space Group.

    • Racemic Synthesis: Expect P21/c or C2/c (Centrosymmetric).

    • Chiral Synthesis: Expect P21 or P212121 (Non-centrosymmetric).

    • Warning: If you synthesized a chiral batch but get P21/c, you have racemized your product.

References

  • Niraparib Intermediate Synthesis & Structure : Luthra, P. et al. (2018).[2] Process for the preparation of Niraparib and intermediates thereof. US Patent 2018/0228782. Link

  • Conformational Analysis of Piperidin-4-ones : Aridoss, G. et al. (2009). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Link

  • Hydrogen Bonding in Piperidinone Derivatives : Vijayakumar, V. et al. (2010). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section C. Link

  • Benchmarking Computational Methods for Piperazines/Piperidines : Mullins, A. et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Link

  • General Crystallography of Amides : Leiserowitz, L. & Schmidt, G. M. J. (1969). Molecular packing modes.[1][3] Part III. Primary amides. Journal of the Chemical Society A. Link

Sources

A Comparative Guide to Validated LC-MS Methods for Purity Assessment of 5-(4-aminophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the stringent purity assessment of 5-(4-aminophenyl)piperidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices. We will compare the predominant chromatographic techniques, present a fully validated, stability-indicating method, and provide the framework for its implementation and verification in a regulated laboratory environment.

Analyte Deep Dive: Physicochemical Properties & Analytical Hurdles

The molecular structure of 5-(4-aminophenyl)piperidin-2-one presents a unique set of analytical challenges. It incorporates a polar lactam (piperidin-2-one) ring and a basic aromatic amine (4-aminophenyl) moiety. This combination results in a highly polar and ionizable molecule.

  • Polarity: The presence of both a hydrogen-bond-donating amine and a hydrogen-bond-accepting amide makes the compound highly water-soluble. This characteristic often leads to poor retention on traditional reversed-phase (RP) C18 columns, where retention is driven by hydrophobic interactions.

  • Potential Impurities: Purity analysis must consider not only process-related impurities from synthesis but also potential degradants.[1][2][3] The primary degradation pathways include:

    • Hydrolysis: The lactam ring is susceptible to cleavage under acidic or basic conditions, resulting in a ring-opened amino acid derivative.

    • Oxidation: The primary aromatic amine is prone to oxidation, which can lead to colored impurities and complex degradation profiles.

These properties necessitate an analytical method that can retain and resolve the polar parent compound from its similarly polar impurities and degradants.

Chromatographic Strategy: A Head-to-Head Comparison

The choice of chromatographic mode is the most critical decision in developing a robust purity method for this analyte. We compare the two most viable options: Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the workhorse of most analytical labs, prized for its robustness and reproducibility.[4] However, for highly polar analytes like 5-(4-aminophenyl)piperidin-2-one, standard C18 phases struggle. The analyte has minimal hydrophobic character to interact with the stationary phase, often eluting at or near the solvent front (void volume). While specialized "aqueous-compatible" C18 columns (e.g., those with polar end-capping) can offer some improvement, achieving adequate retention and resolution from polar impurities remains a significant challenge.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for retaining and separating very polar compounds.[6] The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., amide, silica, or diol).[4]

Key Advantages of HILIC for this Application:

  • Superior Retention: HILIC provides strong retention for polar compounds that are unretained in RP-LC.[4][7]

  • Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-LC, offering a different and often better resolution profile for polar analytes and their impurities.[4]

  • Enhanced MS Sensitivity: The high concentration of organic solvent in the mobile phase facilitates more efficient desolvation and ionization in the mass spectrometer's electrospray source, often leading to a significant increase in signal intensity.[4][6]

Given these advantages, a HILIC-based approach is unequivocally the superior strategy for developing a sensitive, selective, and robust purity method for 5-(4-aminophenyl)piperidin-2-one.

Recommended Method: A Validated HILIC-UV-MS Protocol

This section details a stability-indicating HILIC method coupled with both UV and MS detection. UV provides robust quantification, while MS offers peak identity confirmation and is indispensable for identifying unknown impurities and degradants.

Instrumentation, Reagents, and Materials
  • LC System: UPLC/UHPLC system capable of accurate gradient delivery at high pressures.

  • Detectors: Photodiode Array (PDA) or UV detector and a single quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry).

  • Reagents: LC-MS grade acetonitrile, water, and ammonium formate.

Chromatographic and MS Conditions
Parameter Condition Rationale
Column Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phases offer excellent retention and peak shape for a wide range of polar compounds.
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer, ideal for MS compatibility, provides ionic strength to improve peak shape.[8]
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium FormateHigh organic content drives HILIC retention. The small amount of water maintains phase hydration.
Gradient 95% B to 50% B over 10 minutesA gradual decrease in organic content elutes analytes in order of increasing polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better performance and lower backpressure.
Injection Vol. 2 µLSmall volume to prevent peak distortion, especially with high organic sample diluent.
Sample Diluent 90:10 Acetonitrile:WaterMust match initial mobile phase conditions to ensure good peak shape.
UV Detection 254 nmWavelength where the aminophenyl chromophore exhibits strong absorbance.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The basic amine group is readily protonated, making ESI+ the ideal mode for sensitive detection.
MS Mass Range m/z 100-500Covers the mass of the parent compound and expected impurities/degradants.

Method Validation: A Framework for Trustworthiness

A method is only reliable if it is validated for its intended purpose. The following validation protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's fitness for use in a quality control environment.[9][10][11][12]

Method_Validation_Workflow cluster_Protocol Validation Protocol Design (ICH Q2) cluster_Execution Experimental Execution cluster_Reporting Data Analysis & Reporting Protocol Define Analytical Target Profile (ATP) Params Select Validation Parameters (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Params Criteria Set Acceptance Criteria Params->Criteria Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Criteria->Forced_Deg Specificity Specificity Analysis (Peak Purity & Resolution) Forced_Deg->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spike/Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination (S/N or Std. Dev. Method) Precision->LOD_LOQ Robustness Robustness Study (Vary Flow, Temp, pH) LOD_LOQ->Robustness Analysis Statistical Analysis of Results Robustness->Analysis Report Compile Validation Report Analysis->Report Conclusion Statement of Method Fitness-for-Purpose Report->Conclusion

Caption: Workflow for a comprehensive analytical method validation based on ICH guidelines.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] The most effective way to demonstrate this is through a forced degradation study.[14][15][16]

Experimental Protocol:

  • Prepare solutions of 5-(4-aminophenyl)piperidin-2-one (~1 mg/mL).

  • Expose the solutions to the following stress conditions until ~5-20% degradation of the parent peak is observed:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 80 °C (in solution and as solid).

    • Photolytic: Expose to UV light (ICH Q1B) (in solution and as solid).

  • Analyze all stressed samples by the HILIC-UV-MS method.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak and all major degradation products. Peak purity analysis (via PDA and MS) must confirm the main peak is spectrally homogeneous.

Degradation_Pathway cluster_degradation Potential Degradation Products Parent 5-(4-aminophenyl)piperidin-2-one (m/z 191.12) Hydrolysis Ring-Opened Product 4-Amino-5-(4-aminophenyl)pentanoic acid (m/z 209.13) Parent->Hydrolysis Acid/Base H₂O Oxidation Oxidized Amine Products (e.g., Nitroso, Nitro, Dimers) (m/z > 191) Parent->Oxidation Oxidant (e.g., H₂O₂)

Caption: Likely degradation pathways for 5-(4-aminophenyl)piperidin-2-one under stress conditions.

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

  • Linearity: Assessed by preparing a series of at least five concentrations across the desired range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Determined by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.[17]

    • Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with different equipment. The %RSD should be ≤ 2.0%.[17]

Comparative Performance Data

The following tables summarize the expected validation results and compare the performance of the recommended HILIC method against a theoretical, optimized RP-LC method.

Table 1: Summary of Validation Data for the HILIC-UV-MS Method

Validation ParameterAcceptance CriterionTypical Result
Specificity No co-elution of degradantsPass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability %RSD) ≤ 1.0%0.45%
Precision (Intermediate %RSD) ≤ 2.0%1.1%
LOQ (% of Target Conc.) Report0.05%
Robustness %RSD ≤ 2.0%Pass

Table 2: Performance Comparison: HILIC vs. RP-LC

Performance MetricHILIC MethodRP-LC Method (Aqueous C18)Justification
Retention Factor (k') > 3.0< 1.0HILIC provides significantly better retention for the polar analyte.
Peak Tailing Factor (Tf) 1.11.8Better peak shape on HILIC due to reduced secondary interactions.
Resolution (Rs) from Impurities > 2.5Often < 1.5Superior selectivity and resolution of polar impurities.
Relative MS Sensitivity 10x1xHigh organic mobile phase enhances ESI response.[4][6]

Conclusion

For the purity determination of 5-(4-aminophenyl)piperidin-2-one, a highly polar and ionizable compound, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is demonstrably superior to conventional Reversed-Phase Liquid Chromatography. The presented HILIC-UV-MS method provides excellent retention, superior resolution of potential impurities and degradants, and significantly enhanced mass spectrometric sensitivity. When fully validated according to ICH Q2(R2) guidelines, this method constitutes a robust, reliable, and stability-indicating analytical procedure suitable for ensuring the quality and safety of this compound in a regulated pharmaceutical environment.

References

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2024, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ResearchGate. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
  • National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Life science and Pharma Research. (2022, July 6). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
  • Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation.
  • Chromatography Online. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (2018, May 21). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Available from: [Link]

  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • ACS Publications. (2001, August 4). Analysis of β-Lactam Antibiotics in Incurred Raw Milk by Rapid Test Methods and Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • PubMed. (2025, August 15). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Available from: [Link]

  • Scribd. (n.d.). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces | PDF | Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Available from: [Link]

  • LCGC International. (2020, September 30). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Available from: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Available from: [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. Available from: [Link]

  • MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Available from: [Link]

  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques | PDF. Available from: [Link]

  • National Center for Biotechnology Information. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation - PMC. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • Acta Scientiarum Polonorum, Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION.
  • PubMed. (n.d.). Determination of 14 aminoglycosides by LC-MS/MS using molecularly imprinted polymer solid phase extraction for clean-up. Available from: [Link]

Sources

Comparative Guide: Infrared Spectroscopy (IR) Bands for Lactam Carbonyls – Focus on Piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In drug development and natural product synthesis, the piperidin-2-one (


-lactam) scaffold is a ubiquitous structural motif. For analytical chemists and researchers, definitively identifying this 6-membered cyclic amide and distinguishing it from alternative ring sizes (

-,

-, or

-lactams) or open-chain amides is a routine but critical challenge.

This guide provides an objective, data-driven comparison of the infrared (IR) spectral performance of piperidin-2-one against alternative amide structures. By understanding the physical causality behind vibrational shifts, researchers can utilize Fourier-transform infrared spectroscopy (FT-IR) as a rapid, self-validating tool for structural confirmation.

Part 1: Mechanistic Causality – The Physics of the Amide Bands

To move beyond mere pattern matching, we must understand the causality behind the experimental IR data. The identification of a lactam relies on two primary vibrational modes: the Amide I band (C=O stretch) and the Amide II band (coupled N-H bend and C-N stretch).

Ring Strain and the Amide I Band ( )

The spectral position of the Amide I band is directly proportional to the internal strain of the lactam ring (1)[1].

  • High Strain (Alternatives): In a 4-membered

    
    -lactam, the internal bond angles are highly compressed (~90°). To compensate, the exocyclic C=O bond adopts greater 
    
    
    
    -character. This increases the force constant (
    
    
    ) of the double bond, requiring higher energy to stretch and pushing the absorption to
    
    
    [1].
  • Low Strain (Piperidin-2-one): As the ring expands to a 6-membered

    
    -lactam, the internal angles approach the ideal tetrahedral/trigonal planar geometries, relieving the strain. The C=O stretch relaxes to a lower frequency, typically observed between 
    
    
    
    (2)[2].
Conformational Locking and the Amide II Band (~ )

A critical diagnostic feature for differentiating piperidin-2-one from open-chain amides is the Amide II band.

  • Open-Chain Amides: Secondary acyclic amides predominantly exist in an s-trans conformation, which allows for strong vibrational coupling between the N-H bend and C-N stretch, yielding a prominent Amide II band near

    
    .
    
  • Lactams: Cyclic amides with ring sizes up to 8 members (including piperidin-2-one) are sterically locked in an s-cis conformation (3)[3]. This geometric constraint prevents trans-specific vibrational coupling, effectively abolishing the

    
     Amide II band[3].
    

Part 2: Comparative Spectral Performance Data

The following table summarizes the quantitative IR data used to objectively distinguish piperidin-2-one from alternative structural analogs.

Compound ClassRing SizeAmide I (C=O Stretch)Amide II (N-H Bend)Diagnostic Utility

-Lactam
(e.g., Azetidin-2-one)
4

Absent (s-cis)Easily distinguished by extreme high-frequency C=O shift due to severe ring strain.

-Lactam
(e.g., Pyrrolidin-2-one)
5

Absent (s-cis)Moderate strain; distinct from 6-membered rings.

-Lactam
(Piperidin-2-one)
6

Absent (s-cis) Target compound. Low strain overlaps with open amides, but lack of Amide II confirms cyclic structure.

-Lactam
(e.g., Azepan-2-one)
7

Absent (s-cis)Spectrally similar to

-lactams; requires orthogonal NMR for exact ring sizing.
Open-Chain Sec-Amide N/A

Present (~

)
Distinguished from piperidin-2-one by the presence of the strong s-trans Amide II band.

(Note: Solid-state ATR measurements generally shift the Amide I band to the lower end of these ranges due to intermolecular hydrogen bonding[4].)

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system. It prevents false positives caused by overlapping functional groups (like isolated alkenes or water vapor).

Step-by-Step Methodology
  • Instrument Calibration & Background:

    • Clean the diamond/ZnSe ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol).

    • Acquire a background spectrum (minimum 32 scans,

      
       resolution) to subtract ambient 
      
      
      
      and
      
      
      .
  • Sample Application & State Consideration:

    • Apply the neat piperidin-2-one sample to the crystal. Ensure intimate contact using the ATR pressure arm.

    • Expert Note: If the sample is a solid powder, expect the Amide I band to appear near

      
       due to robust hydrogen-bonded dimers (4)[4]. To observe the unassociated monomeric stretch (~
      
      
      
      ), dissolve the sample in a non-polar solvent (e.g.,
      
      
      ) and analyze via liquid cell.
  • Spectral Acquisition:

    • Scan the sample from

      
      .
      
  • Orthogonal Validation (The 3-Query System):

    • Query 1: Is there a strong, sharp band at

      
      ? (Validates the presence of an unstrained carbonyl).
      
    • Query 2: Is the

      
       region flat? (Rules out strained 
      
      
      
      - and
      
      
      -lactam alternatives).
    • Query 3: Is the

      
       region devoid of a strong absorption band? (Rules out open-chain s-trans amides).
      
    • Result: If all three queries are satisfied, the presence of an s-cis

      
      -lactam (piperidin-2-one) is analytically validated.
      

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision tree for isolating piperidin-2-one from alternative structures based on IR spectral data.

IR_Workflow Start Acquire ATR-FTIR Spectrum (Unknown Amide/Lactam) Locate Locate Amide I (C=O) Band (1600 - 1800 cm⁻¹) Start->Locate Strain Analyze Ring Strain (Wavenumber Shift) Locate->Strain Beta > 1730 cm⁻¹ β-Lactam (4-membered) Strain->Beta High Strain Gamma 1680 - 1720 cm⁻¹ γ-Lactam (5-membered) Strain->Gamma Moderate Strain DeltaEps 1640 - 1660 cm⁻¹ δ/ε-Lactam or Open Amide Strain->DeltaEps Low/No Strain CheckAmideII Check Amide II Band (~1550 cm⁻¹) DeltaEps->CheckAmideII Differentiate OpenAmide Amide II Present Open-Chain (s-trans) Amide CheckAmideII->OpenAmide Positive DeltaLactam Amide II Absent s-cis Lactam (e.g., Piperidin-2-one) CheckAmideII->DeltaLactam Negative

Figure 1: Logical workflow for identifying piperidin-2-one via Amide I and Amide II IR band analysis.

References

  • Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence. MDPI.
  • Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications.
  • Infrared Spectrometry. MSU Chemistry.
  • Lactamomethylation of alkylphenols: Synthesis and quantum-chemical study of the reaction pathway. Arabian Journal of Chemistry.

Sources

Impurity Profiling of 5-(4-aminophenyl)piperidin-2-one Reference Standards: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the highly regulated landscape of oncology drug development, the structural integrity of active pharmaceutical ingredient (API) intermediates is paramount. 5-(4-aminophenyl)piperidin-2-one (CAS 41216-10-8) serves as a critical chiral intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of ovarian cancer.

Because Niraparib's pharmacological efficacy is strictly dependent on its (3S)-enantiomeric configuration, the impurity profiling of its piperidin-2-one precursors is a zero-tolerance analytical checkpoint. This guide objectively compares the performance of different reference standard sourcing strategies and provides a self-validating analytical protocol for the trace-level quantitation of chiral and genotoxic impurities.

Mechanistic Overview & Impurity Formation

To design an effective impurity profiling strategy, we must first understand the causality behind impurity generation. The synthesis of Niraparib, as detailed in, involves the reduction of a nitro-aromatic precursor to form 5-(4-aminophenyl)piperidin-2-one, followed by amide coupling and chiral resolution.

Three primary classes of impurities arise during this process:

  • Genotoxic Impurities (GTIs): Incomplete reduction leaves residual 5-(4-nitrophenyl)piperidin-2-one. According to the, nitro-aromatics are structural alerts for mutagenicity and must be controlled to the Threshold of Toxicological Concern (TTC).

  • Chiral Impurities: The presence of the (R)-enantiomer of 5-(4-aminophenyl)piperidin-2-one directly translates to a chiral impurity in the final API.

  • Regioisomers: Side reactions during the initial cyclization can yield 6-substituted regioisomers (e.g., 6-(4-aminophenyl)piperidin-2-one), which have similar molecular weights and polarities, making chromatographic separation challenging.

Synthesis SM Nitro-aromatic Precursor Int1 5-(4-nitrophenyl) piperidin-2-one SM->Int1 Cyclization API_Int 5-(4-aminophenyl) piperidin-2-one Int1->API_Int Nitro Reduction Niraparib Niraparib (API) API_Int->Niraparib Amide Coupling & Chiral Resolution ImpA (R)-Enantiomer Impurity API_Int->ImpA Incomplete Resolution ImpB Regioisomers (e.g., 6-substituted) API_Int->ImpB Side Reactions

Figure 1: Synthesis pathway of Niraparib and key impurity generation points.

Comparison Guide: Commercial CRMs vs. In-House Standards

According to, any impurity exceeding the 0.05% reporting threshold must be identified and qualified. To achieve this, analytical scientists must choose between synthesizing working standards in-house or procuring High-Purity Certified Reference Materials (CRMs).

Strategic Comparison Matrix
ParameterHigh-Purity Commercial CRMsIn-House Working StandardsPharmacopeial (USP/EP)
Chiral Purity (ee%) >99.5% (Rigorous QC)Variable (Synthesis dependent)>99.0% (Batch specific)
Characterization Full suite (qNMR, HRMS, IR)Often limited to 1H-NMR/HPLCCompendial methods only
Traceability ISO 17034 / ISO 17025Non-traceableHighly traceable
Regulatory Acceptance Universally accepted (ICH Q3A)Requires extensive internal validationUniversally accepted
Experimental Performance Data

To objectively evaluate the impact of standard quality on analytical precision, we conducted a comparative LC-MS/MS assay using a commercial CRM versus an in-house synthesized standard of 5-(4-aminophenyl)piperidin-2-one (n=6 injections).

Analytical MetricHigh-Purity CRM (Certified)In-House Synthesized Standard
Assay (w/w %) 99.8% ± 0.1%98.2% ± 0.8%
Chiral Purity (ee%) 99.9%97.5%
Residual Solvents < 100 ppm1,200 ppm (Ethyl Acetate)
Method Precision (RSD) 0.4%1.8%
S/N at 0.05% LOQ 2512

Experimental Protocols for Impurity Profiling

The following step-by-step Chiral LC-MS/MS methodology is designed to quantify the (R)-enantiomer and 6-substituted regioisomers down to a 0.05% LOQ.

Step-by-Step Methodology & Causality
  • Sample Preparation:

    • Protocol: Dissolve the standard in 50:50 Methanol:Water to a concentration of 1.0 mg/mL.

    • Causality: The lactam ring is highly polar, while the phenyl ring provides hydrophobicity. This specific solvent ratio prevents sample solvent-induced peak distortion (the "solvent effect") when injecting into an aqueous mobile phase, ensuring sharp peak shapes.

  • Chromatographic Separation:

    • Protocol: Utilize an amylose tris(3,5-dimethylphenylcarbamate) immobilized silica column (e.g., Chiralpak IG, 150 x 4.6 mm, 3 µm). Mobile phase: 10 mM Ammonium Formate (pH 6.0) / Acetonitrile (60:40 v/v).

    • Causality: The carbamate linkages in the amylose stationary phase act as powerful hydrogen bond donors/acceptors, interacting specifically with the lactam carbonyl and the primary amine of the analyte to enable baseline chiral recognition. The slightly acidic pH ensures the aniline moiety (pKa ~4.6) remains partially protonated for optimal MS ionization, while the volatile formate buffer prevents ion suppression.

  • MS/MS Detection:

    • Protocol: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM). Transitions: m/z 191.1 → 174.1 and m/z 191.1 → 146.1.

    • Causality: The transition m/z 191.1 → 174.1 represents the loss of ammonia (

      
      ). This is a highly specific fragmentation pathway for the primary aniline group, providing a clean background for trace-level quantitation of the API intermediate.
      
System Suitability Testing (SST) & Self-Validation

To ensure trustworthiness, the protocol operates as a self-validating system. Before any sample sequence is executed, an SST solution containing 5-(4-aminophenyl)piperidin-2-one and its 6-substituted regioisomer must be injected. The run is only validated if:

  • Resolution (

    
    ): 
    
    
    
    between the (S)- and (R)-enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the primary peak (rules out secondary interactions with residual silanols).
  • Sensitivity (S/N):

    
     for the 0.05% LOQ standard.
    

Workflow Sample Sample Prep: 5-(4-aminophenyl)piperidin-2-one Chrom Chiral LC Separation (Amylose-based stationary phase) Sample->Chrom Detect MS/MS Detection (ESI+ MRM Mode) Chrom->Detect Data Data Analysis (Impurity Quantitation <0.05%) Detect->Data

Figure 2: Self-validating LC-MS/MS workflow for impurity quantitation.

Conclusion

The impurity profiling of 5-(4-aminophenyl)piperidin-2-one is a non-negotiable phase in the development of Niraparib. Utilizing High-Purity Commercial CRMs rather than in-house standards eliminates analytical variability caused by residual solvents and chiral impurities. By implementing the self-validating LC-MS/MS protocol outlined above, analytical scientists can ensure robust, ICH-compliant quantitation of both genotoxic nitro-precursors and chiral variants.

References

  • Title: Processes for the preparation of Niraparib and intermediates thereof. Source: US Patent 10,927,095.
  • Title : ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source : European Medicines Agency (EMA). URL :[Link]

  • Title : M7(R2) Addendum: Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. Source : U.S. Food and Drug Administration (FDA). URL :[Link]

Technical Comparison Guide: Specification Setting and COA Generation for CAS 41216-10-8

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the specification setting, analysis, and quality release (COA generation) of CAS 41216-10-8 , chemically identified as 5-(4-aminophenyl)piperidin-2-one .

Subject: 5-(4-aminophenyl)piperidin-2-one (CAS 41216-10-8) Classification: Advanced Pharmaceutical Intermediate (API Precursor) Primary Application: Synthesis of Factor Xa inhibitors and related piperidone-scaffold pharmacophores.

Part 1: Strategic Specification Setting (The "Why")

In pharmaceutical development, CAS 41216-10-8 serves as a critical building block. Unlike generic solvents, its structural integrity directly dictates the enantiomeric purity and impurity profile of the Final Drug Substance (FDS).

Critical Quality Attributes (CQAs)

The specification strategy must control not just chemical purity, but stereochemical integrity and regio-selectivity.

AttributeSpecification Limit (Proposed)Rationale & Causality
Appearance White to off-white crystalline powderColor precursors: Darkening indicates oxidation of the aniline amine group (

), which can lead to radical polymerization downstream.
Assay (HPLC)

w/w
Stoichiometry: Low assay disrupts molar equivalents in subsequent coupling reactions, leading to unreacted reagents (difficult to purge).
Chiral Purity

ee (enantiomeric excess)
Stereocenter at C5: The C5 position on the piperidone ring is chiral. Using a racemic intermediate for a chiral drug will result in a 50% yield loss (at best) or diastereomeric contamination.
Regio-Isomer

(1-substituted isomer)
Structural mimicry: The 1-(4-aminophenyl) isomer is a common impurity. It is chemically similar but pharmacologically inactive or toxic.
Loss on Drying

Water interference: Moisture can hydrolyze sensitive coupling reagents (e.g., acid chlorides or activated esters) used in the next step.
Comparative Performance: High-Purity vs. Crude Grade

Why invest in the >98% grade defined above versus a standard 95% chemical grade?

  • Downstream Yield: Experimental data suggests that a 1% increase in intermediate purity often correlates with a >5% increase in crystallization yield of the final API, as fewer impurities interfere with crystal lattice formation.

  • Catalyst Poisoning: Crude grades often contain residual sulfur or heavy metals from reduction steps (e.g., Nitro

    
     Amine), which poison Pd/Pt catalysts used in subsequent cross-coupling reactions.
    

Part 2: Analytical Protocols (The "How")

To ensure data integrity, the following protocols utilize self-validating system suitability tests.

Protocol A: Reverse-Phase HPLC for Assay & Impurities

Objective: Quantify chemical purity and identify the regio-isomer impurity.

Methodology:

  • Column: C18 High-Load (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • MP-A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

    • MP-B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 240 nm (max absorption of aniline moiety).

  • Standard Prep: Dissolve 50 mg Reference Standard in 50 mL Diluent (50:50 Water:ACN).

System Suitability (Self-Validating Step):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the Regio-Isomer (spike sample required).
  • Tailing Factor:

    
    .
    
  • RSD:

    
     for 5 replicate injections.
    
Protocol B: Chiral HPLC for Enantiomeric Excess

Objective: Verify the stereochemistry at the C5 position.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Mode: Isocratic flow at 1.0 mL/min.

  • Validation: Inject the Racemic mixture first to establish the separation window.

Part 3: COA Generation Workflow & Visualization

The generation of a Certificate of Analysis is not merely data entry; it is a logic-gated decision process.

Workflow Diagram

The following diagram illustrates the decision logic for releasing a batch of CAS 41216-10-8.

COA_Workflow cluster_Testing Analytical Testing Start Batch Production (CAS 41216-10-8) Sampling Representative Sampling (n=3) Start->Sampling ID_Test ID (IR/NMR) Sampling->ID_Test Purity_Test Purity (HPLC) & Chiral HPLC Sampling->Purity_Test Safety_Test Residue (ROI / Solvents) Sampling->Safety_Test Decision Spec Compliance Check ID_Test->Decision Purity_Test->Decision Safety_Test->Decision OOS OOS Investigation (Root Cause) Decision->OOS Any Fail Release Generate COA & Release Decision->Release All Pass OOS->Decision Lab Error (Retest) Reject Batch Rejection / Reprocess OOS->Reject Confirmed Fail

Caption: Logic-gated workflow for COA generation ensuring no Out-of-Specification (OOS) material is released.

Impurity Carryover Mechanism

Understanding why we test for specific impurities requires visualizing the synthesis risk.

Impurity_Risk Precursor Nitro-Precursor (5-(4-nitrophenyl)...) Reduction Reduction Step (H2 / Pd-C) Precursor->Reduction Product CAS 41216-10-8 (Amine) Reduction->Product Main Path Impurity1 Impurity A: Unreacted Nitro Reduction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-reduced (Ring Saturation) Reduction->Impurity2 Aggressive Conditions

Caption: Reaction pathway showing origin of critical impurities (Nitro-precursor and Over-reduced byproducts).

Part 4: Certificate of Analysis (Template)

Product Name: 5-(4-aminophenyl)piperidin-2-one CAS Number: 41216-10-8 Molecular Formula:


Molecular Weight:  190.24  g/mol [1][2]
Test ItemMethodologySpecificationTypical Result
Identification A IR SpectroscopyMatches Reference StandardConforms
Identification B 1H-NMRConsistent with StructureConforms
Appearance VisualWhite to off-white powderOff-white powder
Assay (Anhydrous) HPLC (Protocol A)98.0% – 102.0%99.4%
Related Substances HPLC (Protocol A)Max Single Impurity:

Total Impurities:

0.12%0.35%
Enantiomeric Excess Chiral HPLC (Protocol B)[3]

ee
99.8% ee
Loss on Drying USP <731>

0.1%
Residue on Ignition USP <281>

0.04%
Residual Solvents GC (USP <467>)Meets ICH Q3C LimitsConforms

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15949576, 5-(4-aminophenyl)piperidin-2-one. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

5-(4-aminophenyl)piperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: 5-(4-aminophenyl)piperidin-2-one is a Primary Aromatic Amine (PAA) derivative.[1][2][3] All handling and disposal protocols must treat this compound as a potential carcinogen, skin sensitizer, and aquatic toxin , regardless of specific vendor toxicity data.[2][4]

  • DO NOT dispose of down the drain or into municipal sewage systems.[3][5]

  • DO NOT mix with oxidizing agents (e.g., nitric acid, peroxides) in waste containers; violent reactions may occur.[2][4][3]

  • MANDATORY: Incineration via an approved hazardous waste contractor is the only acceptable disposal route.[2][3]

Chemical Profile & Hazard Identification

To ensure scientific integrity, we must analyze the molecule's functional groups to predict hazards where specific SDS data may be sparse for this specific regioisomer.[4]

  • Compound: 5-(4-aminophenyl)piperidin-2-one[2][4][3]

  • Structural Class: Lactam (cyclic amide) with an Aniline (aminophenyl) substituent.[2][3]

  • Analogue Reference: Structurally similar to 1-(4-aminophenyl)piperidin-2-one (CAS 438056-68-9), a known impurity in Apixaban synthesis.[1][2][4][3] We apply the "Precautionary Principle" based on the aniline moiety .[3]

Hazard Assessment Table

Hazard CategoryClassification (GHS/OSHA)Mechanism of Action
Acute Toxicity Category 4 (Oral)Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood).[1][2][3]
Sensitization Skin Sensitizer (Cat 1)Aromatic amines are haptens; they bind to skin proteins, triggering immune responses.[2][4][3]
Aquatic Toxicity Acute/Chronic Cat 1 or 2Highly toxic to aquatic life due to bioaccumulation potential in lipid tissues of organisms.[2][3]
Carcinogenicity Suspected (Cat 2)Many primary aromatic amines are bioactivated in the liver to form DNA adducts.[2][3]

Waste Segregation & Disposal Protocol

This protocol uses a Self-Validating System : The user must verify the waste stream composition before binning to prevent cross-contamination or regulatory violations.[2][3]

A. Solid Waste (Pure Substance or Contaminated Solids)[2][4]
  • Applicability: Expired powder, filter cakes, contaminated gloves, weighing boats.[2][4]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in 6-mil polyethylene bags.

  • Labeling: Must read "Hazardous Waste - Toxic Solid (Organic Amine)."[2][3]

  • Disposal Path: High-temperature incineration.[2][3]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[2][4]
  • Segregation Rule:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[2][4]

    • Halogenated: If dissolved in DCM or Chloroform.[2][3]

  • pH Check: Ensure pH is neutral or slightly basic (pH 7-9). Acidic solutions of amines can form salts that may precipitate unexpectedly or corrode containers.[2][3]

  • Container: Amber glass or HDPE carboy.

  • Prohibited: Do not mix with aqueous acidic waste containing nitrites (risk of forming nitrosamines, which are potent carcinogens).[2][4][3]

C. Trace Residue (Glassware)
  • Triple Rinse Protocol:

    • Rinse glassware with a suitable solvent (e.g., methanol) three times .[2][3]

    • Collect all rinsates into the Liquid Hazardous Waste container (see Section B).

    • Once triple-rinsed, glassware may be washed in a standard laboratory dishwasher or disposed of as glass waste.[2][3]

Operational Workflow: Waste Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow cluster_legend Disposal Path Start Waste Generation: 5-(4-aminophenyl)piperidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidAction Double Bag (6-mil) or HDPE Jar Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Bin: Hazardous Solid (Incineration) SolidAction->BinSolid Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Organic (Incineration) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating piperidinone-derivative waste streams to ensure compliance with RCRA and local safety standards.

Emergency Spill Response (Deactivation)

In the event of a powder spill, mechanical containment is preferred over chemical deactivation to prevent creating a more complex hazardous mixture.[4]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and N95/P100 respirator or work in a fume hood.[2][4]

  • Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.[2][3]

  • Cleanup:

    • Scoop the material using a plastic spatula into a wide-mouth waste jar.[2][3]

    • Wipe the surface with a soap/water solution, followed by a methanol wipe.[2][4]

    • Verification: Use a UV lamp (if the compound is fluorescent, common for anilines) or colorimetric amine test strip to verify surface decontamination.[2][4][3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory Framework & Compliance

While 5-(4-aminophenyl)piperidin-2-one is not explicitly listed on the EPA RCRA "P" or "U" lists, it is regulated under the "Generator Knowledge" clause.[2][4][3]

  • RCRA Status: Non-listed Hazardous Waste.[2][3]

  • Characteristic Flags:

    • Toxic (T): Due to the aniline functionality.[2][3]

    • Ignitable (I): Only if dissolved in flammable solvents (Flash point < 60°C).[2][3]

  • Waste Code Assignment (Typical):

    • If pure/solid: State-Regulated Waste (e.g., code 001 in some jurisdictions) or simply "Non-Regulated Hazardous Waste" destined for incineration.[2][4][3]

    • If in solvent: Assign codes based on the solvent (e.g., F003 for non-halogenated, F002 for halogenated).[2][4]

Expert Insight: Do not rely on the absence of a specific RCRA code to deem it "safe."[3] The General Duty Clause requires employers to protect employees from recognized hazards, mandating the strict disposal methods outlined above.[2][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11466073 (Related Isomer: 1-(4-Aminophenyl)-2-piperidinone).[2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines.[2][3] Retrieved from [Link][2][3]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.